molecular formula C42H59N9O9S B12392124 [Glp5,Sar9] Substance P (5-11)

[Glp5,Sar9] Substance P (5-11)

Cat. No.: B12392124
M. Wt: 866.0 g/mol
InChI Key: XTRDCKTZKBMHPS-FSJACQRISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Glp5,Sar9] Substance P (5-11) is a useful research compound. Its molecular formula is C42H59N9O9S and its molecular weight is 866.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Glp5,Sar9] Substance P (5-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Glp5,Sar9] Substance P (5-11) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H59N9O9S

Molecular Weight

866.0 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C42H59N9O9S/c1-25(2)21-31(40(58)47-28(37(44)55)19-20-61-4)46-36(54)24-51(3)42(60)33(23-27-13-9-6-10-14-27)50-41(59)32(22-26-11-7-5-8-12-26)49-39(57)30(15-17-34(43)52)48-38(56)29-16-18-35(53)45-29/h5-14,25,28-33H,15-24H2,1-4H3,(H2,43,52)(H2,44,55)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,49,57)(H,50,59)/t28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

XTRDCKTZKBMHPS-FSJACQRISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of [Glp5,Sar9] Substance P (5-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glp5,Sar9] Substance P (5-11) is a synthetic analog of the C-terminal heptapeptide (B1575542) fragment of Substance P (SP), an endogenous neuropeptide of the tachykinin family. This guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with neurokinin receptors and the subsequent intracellular signaling cascades. The modifications at position 5 (pyroglutamic acid, Glp) and 9 (sarcosine, Sar) are designed to increase resistance to enzymatic degradation, thereby prolonging its biological activity compared to the native peptide fragment.

Core Mechanism of Action: Neurokinin-1 Receptor Agonism

[Glp5,Sar9] Substance P (5-11) functions as a potent and selective agonist for the neurokinin-1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The NK1 receptor is the primary receptor for the endogenous ligand, Substance P. The binding of [Glp5,Sar9] Substance P (5-11) to the NK1 receptor initiates a cascade of intracellular events that mediate the physiological and pharmacological effects of this peptide.

Signaling Pathway

Upon binding of [Glp5,Sar9] Substance P (5-11) to the NK1 receptor, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq. The activated α-subunit of Gq (Gαq) dissociates from the βγ-subunits and stimulates the membrane-bound enzyme phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 Pathway: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.

  • DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).

The increase in intracellular calcium and the activation of PKC lead to a variety of downstream cellular responses, including smooth muscle contraction, neuronal excitation, and modulation of inflammatory processes.

NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand [Glp5,Sar9] SP(5-11) NK1R NK1 Receptor Ligand->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Response Cellular Responses Ca2+->Response PKC->Response

Figure 1: Signaling pathway of [Glp5,Sar9] Substance P (5-11) via the NK1 receptor.

Quantitative Data

The biological activity of [Glp5,Sar9] Substance P (5-11) has been characterized in various in vitro assays. The following table summarizes the available quantitative data, comparing its potency to that of Substance P and its C-terminal heptapeptide fragment, SP(5-11).

CompoundAssayPreparationPotency (Relative to Substance P = 100)
[Glp5,Sar9] Substance P (5-11) Guinea Pig Ileum ContractionIsolated Tissue130
Substance PGuinea Pig Ileum ContractionIsolated Tissue100
Substance P (5-11)Guinea Pig Ileum ContractionIsolated Tissue10

Data extracted from Sandberg BE, et al. Eur J Biochem. 1981 Feb;114(2):329-37.

Experimental Protocols

Synthesis of [Glp5,Sar9] Substance P (5-11)

The synthesis of [Glp5,Sar9] Substance P (5-11) is typically performed using solid-phase peptide synthesis (SPPS).

Workflow Diagram:

SPPS_Workflow Start Start with solid support resin Coupling1 Couple Fmoc-Met-OH Start->Coupling1 Deprotection1 Remove Fmoc group Coupling1->Deprotection1 Coupling2 Couple Fmoc-Leu-OH Deprotection1->Coupling2 Deprotection2 Remove Fmoc group Coupling2->Deprotection2 Coupling3 Couple Fmoc-Sar-OH Deprotection2->Coupling3 Deprotection3 Remove Fmoc group Coupling3->Deprotection3 Coupling4 Couple Fmoc-Phe-OH Deprotection3->Coupling4 Deprotection4 Remove Fmoc group Coupling4->Deprotection4 Coupling5 Couple Fmoc-Phe-OH Deprotection4->Coupling5 Deprotection5 Remove Fmoc group Coupling5->Deprotection5 Coupling6 Couple Fmoc-Gln(Trt)-OH Deprotection5->Coupling6 Deprotection6 Remove Fmoc group Coupling6->Deprotection6 Coupling7 Couple Glp-OH Deprotection6->Coupling7 Cleavage Cleave peptide from resin and remove side-chain protecting groups Coupling7->Cleavage Purification Purify by HPLC Cleavage->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization End Lyophilized Peptide Characterization->End

Figure 2: General workflow for the solid-phase synthesis of [Glp5,Sar9] SP(5-11).

Methodology:

  • Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is used as the starting material.

  • Amino Acid Coupling: The C-terminal amino acid, Methionine (Met), is coupled to the resin. Subsequent amino acids are added sequentially in the desired order (Leu, Sar, Phe, Phe, Gln, Glp). Each coupling step involves the activation of the carboxyl group of the incoming amino acid and its reaction with the deprotected amino group of the growing peptide chain on the resin.

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed after each coupling step to allow for the addition of the next amino acid.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Guinea Pig Ileum Contraction Assay

This functional assay is a classic method for determining the potency of tachykinin receptor agonists.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Transducer Setup: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

  • Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound ([Glp5,Sar9] Substance P (5-11)) or a reference compound (Substance P) to the organ bath.

  • Data Analysis: The magnitude of the contraction at each concentration is recorded. The data are then plotted to generate a concentration-response curve, from which the potency (e.g., EC50) and relative potency can be determined.

Conclusion

[Glp5,Sar9] Substance P (5-11) is a potent and enzymatically stable agonist of the NK1 receptor. Its mechanism of action is centered on the activation of the Gq-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and the activation of PKC. The enhanced stability and potency of this analog compared to the native SP(5-11) fragment make it a valuable tool for studying the physiological roles of the NK1 receptor and for the potential development of novel therapeutic agents.

An In-depth Technical Guide on [Glp5,Sar9] Substance P (5-11): Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of the Substance P analogue, [Glp5,Sar9] Substance P (5-11). This synthetic heptapeptide (B1575542) is a valuable tool in neuroscience and pharmacology research due to its modified structure, which confers resistance to enzymatic degradation while retaining biological activity at the neurokinin-1 (NK1) receptor.

Core Structure and Chemical Properties

[Glp5,Sar9] Substance P (5-11) is a C-terminal fragment analogue of the neuropeptide Substance P. Its structure is characterized by two key modifications from the native sequence: the N-terminal glutamine at position 5 is replaced with pyroglutamic acid (Glp), and the glycine (B1666218) at position 9 is substituted with sarcosine (B1681465) (Sar).

The amino acid sequence is Glp-Gln-Phe-Phe-Sar-Leu-Met-NH₂ .

These modifications are designed to protect the peptide from degradation by endopeptidases, thereby prolonging its biological half-life compared to the native Substance P fragment.

Table 1: Chemical and Physical Properties of [Glp5,Sar9] Substance P (5-11)

PropertyValueReference
Molecular Formula C₄₂H₅₉N₉O₉SN/A
Molecular Weight 866.04 g/mol N/A
Amino Acid Sequence Glp-Gln-Phe-Phe-Sar-Leu-Met-NH₂[1]
Solubility Soluble in water, dilute acetic acid, and PBS. For stock solutions, DMSO is also commonly used.N/A
Storage Recommended to be stored at -20°C or -80°C to maintain biological activity. For solutions, it is advised to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.N/A

Mechanism of Action and Signaling Pathways

[Glp5,Sar9] Substance P (5-11) acts as an agonist at the neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The binding of this analogue to the NK1 receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of the Gq/11 family of G-proteins.

Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger a wide range of cellular responses, including neurotransmission, smooth muscle contraction, and inflammatory processes.

There is also evidence that the NK1 receptor can couple to other G-proteins, such as Gs, which would lead to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space [Glp5,Sar9] SP (5-11) [Glp5,Sar9] SP (5-11) NK1R NK1 Receptor [Glp5,Sar9] SP (5-11)->NK1R binds G_protein Gq/11 NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 produces DAG Diacylglycerol (DAG) PLC->DAG produces Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 1. Simplified signaling pathway of the NK1 receptor upon activation by [Glp5,Sar9] Substance P (5-11).

Experimental Protocols

The biological activity of [Glp5,Sar9] Substance P (5-11) is typically assessed through a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis

The synthesis of [Glp5,Sar9] Substance P (5-11) is achieved using solid-phase peptide synthesis (SPPS) techniques.[2][3]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Amino Acid Coupling (Met-NH₂) Deprotection1->Coupling1 Wash1 4. Washing Coupling1->Wash1 Repeat Repeat Steps 2-4 for Leu, Sar, Phe, Phe, Gln Wash1->Repeat Final_Coupling 5. Coupling of Pyroglutamic Acid (Glp) Repeat->Final_Coupling Cleavage 6. Cleavage from Resin and Side-Chain Deprotection Final_Coupling->Cleavage Purification 7. Purification by HPLC Cleavage->Purification Characterization 8. Characterization (Mass Spectrometry, Amino Acid Analysis) Purification->Characterization

Figure 2. General workflow for the solid-phase synthesis of [Glp5,Sar9] Substance P (5-11).

Detailed Methodology:

  • Resin Preparation: A suitable resin, such as a Rink amide resin, is swelled in a solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and coupled to the resin.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Leu, Sar, Phe, Phe, Gln).

  • N-terminal Modification: After the final coupling and deprotection, pyroglutamic acid is coupled to the N-terminus.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by amino acid analysis to verify the composition.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

This classic bioassay measures the contractile response of smooth muscle tissue to the substance, providing a functional measure of its potency.[2][3][4]

Protocol:

  • Tissue Preparation: A segment of the ileum is dissected from a guinea pig and placed in a watch glass containing warmed and aerated Tyrode's solution. The mesentery is trimmed, and the luminal contents are gently flushed out.[5] A 2-3 cm segment is then mounted in a student organ bath containing Tyrode's solution at 32-33°C, continuously bubbled with a 95% O₂/5% CO₂ gas mixture.[5]

  • Equilibration: The tissue is allowed to equilibrate for at least 30 minutes under a resting tension of 0.5-1.0 g. During this period, the bath solution is changed every 10-15 minutes.

  • Dose-Response Curve:

    • A cumulative dose-response curve is generated by adding increasing concentrations of [Glp5,Sar9] Substance P (5-11) to the organ bath.

    • Each dose is allowed to remain in contact with the tissue until a stable contraction is observed (typically 2-3 minutes).

    • The contractile response is measured using an isotonic transducer connected to a data acquisition system.

    • After the maximum response is achieved, the tissue is washed repeatedly with fresh Tyrode's solution until it returns to the baseline resting tension.

  • Data Analysis: The magnitude of the contraction is plotted against the logarithm of the agonist concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximum response).

Table 2: Biological Activity of [Glp5,Sar9] Substance P (5-11) in Guinea Pig Ileum

AnalogueRelative Potency (Substance P = 100)
[Glp5,Sar9] Substance P (5-11) ~10

Note: The potency is approximately one-tenth that of native Substance P in this assay.[2][3]

Receptor Binding Assay

This assay determines the affinity of the analogue for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Rat brain tissue (e.g., cortex or striatum) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., ¹²⁵I-Bolton Hunter labeled Substance P).

    • Increasing concentrations of the unlabeled competitor, [Glp5,Sar9] Substance P (5-11), are added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

  • Incubation and Separation: The reaction is incubated at room temperature to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • Detection: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This is a functional assay that measures the accumulation of a downstream second messenger following Gq-coupled receptor activation.

Protocol:

  • Cell Culture and Labeling: Cells stably expressing the NK1 receptor (e.g., CHO-NK1 or U373 MG cells) are cultured in appropriate media. The cells are then labeled overnight with myo-[³H]inositol.

  • Assay Setup: The labeled cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

  • Stimulation: The cells are stimulated with various concentrations of [Glp5,Sar9] Substance P (5-11) for a defined period (e.g., 30-60 minutes).

  • Extraction: The stimulation is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid). The inositol phosphates are then extracted from the cells.

  • Separation and Quantification: The different inositol phosphate species are separated by anion-exchange chromatography. The radioactivity in the fractions corresponding to total inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The amount of radioactivity is plotted against the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

[Glp5,Sar9] Substance P (5-11) is a well-characterized and valuable research tool for studying the pharmacology of the NK1 receptor. Its enhanced stability makes it particularly useful for in vivo studies and prolonged in vitro experiments where enzymatic degradation of native peptides is a concern. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and functional assessment of this important Substance P analogue. Researchers utilizing this compound will be able to further elucidate the role of the NK1 receptor in various physiological and pathological processes.

References

The Biological Activity of [Glp⁵,Sar⁹] Substance P (5-11): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in a myriad of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Its actions are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The C-terminal fragment of Substance P, particularly the sequence from position 5 to 11, is essential for its biological activity. [Glp⁵,Sar⁹] Substance P (5-11) is a synthetic analogue of this C-terminal heptapeptide, modified to enhance its stability and potentially alter its receptor interaction profile. This technical guide provides a comprehensive overview of the biological activity of [Glp⁵,Sar⁹] Substance P (5-11), focusing on its interaction with the NK1R, downstream signaling pathways, and the experimental methodologies used for its characterization.

Quantitative Data on Substance P Analogues

Direct quantitative data for the binding affinity and functional potency of [Glp⁵,Sar⁹] Substance P (5-11) is not extensively available in the public literature. However, studies on closely related enzyme-resistant analogues provide valuable insights into the structure-activity relationship of SP (5-11) derivatives. The following table summarizes data from a key study by Sandberg et al. (1981) on a metabolically stable analogue,

CompoundReceptor Binding Potency (vs. Substance P)Guinea Pig Ileum Contraction Potency (vs. Substance P)Reference
~33%~10%[1]

Experimental Protocols

The characterization of [Glp⁵,Sar⁹] Substance P (5-11) and similar analogues involves a combination of binding and functional assays to determine their affinity for the NK1R and their ability to elicit a biological response.

Radioligand Binding Assay

This assay is employed to determine the affinity of the test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of [Glp⁵,Sar⁹] Substance P (5-11) for the NK1 receptor.

Materials:

  • Membrane preparations from cells expressing the NK1 receptor (e.g., CHO-K1 or U373 MG cells).

  • Radioligand: [³H]-Substance P or other suitable high-affinity NK1R radioligand.

  • [Glp⁵,Sar⁹] Substance P (5-11) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled [Glp⁵,Sar⁹] Substance P (5-11).

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of [Glp⁵,Sar⁹] Substance P (5-11) that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay

This is a classic functional assay to measure the agonistic or antagonistic activity of a compound on smooth muscle contraction mediated by NK1 receptors.

Objective: To determine the potency (EC50) of [Glp⁵,Sar⁹] Substance P (5-11) in inducing guinea pig ileum contraction.

Materials:

  • Isolated segments of guinea pig ileum.

  • Organ bath with Tyrode's solution (a physiological salt solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and recording system.

  • [Glp⁵,Sar⁹] Substance P (5-11) at various concentrations.

  • Substance P (as a positive control).

Procedure:

  • Mount a segment of the guinea pig ileum in the organ bath under a slight tension.

  • Allow the tissue to equilibrate until a stable baseline is achieved.

  • Add cumulative concentrations of [Glp⁵,Sar⁹] Substance P (5-11) to the organ bath.

  • Record the contractile response at each concentration.

  • Construct a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

  • Compare the potency and maximal effect to that of Substance P.

Signaling Pathways

Activation of the NK1 receptor by agonists like Substance P and its analogues initiates a cascade of intracellular signaling events. The NK1R primarily couples to Gq and Gs G-proteins.

NK1 Receptor Gq Signaling Pathway

The coupling of the NK1R to Gq protein leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP_analog [Glp5,Sar9] SP (5-11) NK1R NK1 Receptor SP_analog->NK1R Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response_Gq Cellular Response Ca2_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP_analog [Glp5,Sar9] SP (5-11) NK1R NK1 Receptor SP_analog->NK1R Gs Gs Protein NK1R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs phosphorylates targets Experimental_Workflow Peptide_Synthesis Peptide Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Peptide_Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., Guinea Pig Ileum, Ca²⁺ Mobilization) (Determine EC50/IC50) Peptide_Synthesis->Functional_Assay Data_Analysis Data Analysis & Structure-Activity Relationship Binding_Assay->Data_Analysis Signaling_Studies Downstream Signaling Studies (e.g., cAMP, IP3 measurement) Functional_Assay->Signaling_Studies In_Vivo_Studies In Vivo Studies (e.g., Pain, Inflammation models) Functional_Assay->In_Vivo_Studies Functional_Assay->Data_Analysis Signaling_Studies->Data_Analysis In_Vivo_Studies->Data_Analysis

References

The Role of [Glp⁵,Sar⁹] Substance P (5-11) in Dopamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic Substance P analog, [Glp⁵,Sar⁹] Substance P (5-11), and its significant role in modulating dopamine (B1211576) metabolism. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

Substance P (SP), an undecapeptide neuropeptide, is a member of the tachykinin family and exhibits a high affinity for the neurokinin-1 (NK1) receptor. It is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. The interaction between Substance P and the dopaminergic system has been a subject of extensive research, particularly concerning its potential implications for neurological and psychiatric disorders.

[Glp⁵,Sar⁹] Substance P (5-11) is a stable, C-terminal heptapeptide (B1575542) analog of Substance P. Its structural modifications, including the substitution of pyroglutamic acid (Glp) at position 5 and sarcosine (B1681465) (Sar) at position 9, confer resistance to enzymatic degradation, resulting in a longer duration of action compared to the native peptide. This enhanced stability makes it a valuable tool for investigating the sustained effects of NK1 receptor activation on dopamine neurotransmission. Research has shown that this analog selectively activates dopamine metabolism in key brain regions associated with reward, motivation, and motor control.[1]

Quantitative Data on Dopamine Modulation

The administration of [Glp⁵,Sar⁹] Substance P (5-11) and related Substance P fragments has been demonstrated to significantly impact dopamine outflow in various brain regions. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of Substance P Fragments on Dopamine Outflow in Rat Striatal Slices

CompoundConcentrationEffect on Dopamine OutflowAntagonist ReversalReference
Substance P (5-11)0.1 nMSignificant increaseReversed by WIN 51,708 (25 and 250 nM)[2]
Substance P (5-11)1 nMSignificant increaseReversed by WIN 51,708 (25 and 250 nM)[2]
Substance P (5-11)>1 nMNo significant effect (Bell-shaped dose-response)-[2]

Table 2: In Vivo Effects of [Glp⁵,(Me)Phe⁸,Sar⁹] Substance P (5-11) on Dopamine Metabolism in Rats

CompoundDoseInjection SiteEffectReference
[Glp⁵,(Me)Phe⁸,Sar⁹] SP (5-11)2 µ g/side Ventral Tegmental AreaSelective activation of mesolimbic and mesocortical dopamine metabolism[1]

Signaling Pathways

The effects of [Glp⁵,Sar⁹] Substance P (5-11) on dopamine metabolism are primarily mediated through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR). The NK1 receptor is predominantly coupled to the Gq alpha subunit.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_analog [Glp5,Sar9] SP (5-11) NK1R NK1 Receptor SP_analog->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Dopamine_Vesicle Dopamine Vesicle PKC->Dopamine_Vesicle Promotes fusion of Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release

NK1 Receptor Gq Signaling Pathway

Experimental Protocols

The following section details a representative experimental protocol for investigating the effects of [Glp⁵,Sar⁹] Substance P (5-11) on dopamine release using in vivo microdialysis in rats.

Stereotaxic Surgery and Guide Cannula Implantation
  • Animal Model: Male Sprague-Dawley rats (250-350 g) are used for these experiments.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) and secure it in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole above the target brain region (e.g., nucleus accumbens or striatum).

    • Implant a guide cannula (e.g., 26-gauge) to the desired coordinates and secure it with dental cement and skull screws.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., with a 2-4 mm membrane) through the guide cannula into the target brain region of the awake and freely moving rat.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing an antioxidant solution (e.g., 0.1 M perchloric acid) to prevent dopamine degradation.

  • Drug Administration: Following the collection of baseline samples, administer [Glp⁵,Sar⁹] Substance P (5-11) via the desired route (e.g., intracerebral injection or reverse dialysis through the probe).

  • Post-administration Sampling: Continue collecting dialysate samples for a specified period to monitor changes in dopamine levels.

Neurochemical Analysis
  • Analytical Method: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Quantification: Generate a standard curve with known concentrations of dopamine to quantify the amount of dopamine in each sample.

  • Data Analysis: Express the post-administration dopamine levels as a percentage change from the baseline levels.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Surgery & Guide Cannula Implantation recovery Animal Recovery (5-7 days) surgery->recovery probe_insertion Probe Insertion (Awake Animal) recovery->probe_insertion perfusion aCSF Perfusion (1-2 µL/min) probe_insertion->perfusion equilibration Equilibration (1-2 hours) perfusion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin [Glp5,Sar9] SP (5-11) Administration baseline->drug_admin post_admin Post-Administration Sample Collection drug_admin->post_admin hplc HPLC-ECD Analysis post_admin->hplc quantification Dopamine Quantification hplc->quantification data_analysis Data Analysis (% change from baseline) quantification->data_analysis

In Vivo Microdialysis Experimental Workflow

Conclusion

The stable Substance P analog, [Glp⁵,Sar⁹] Substance P (5-11), serves as a potent tool for elucidating the role of the tachykinin system in the modulation of dopaminergic pathways. The evidence presented in this guide indicates that activation of NK1 receptors by this analog leads to a significant and sustained increase in dopamine metabolism and release in critical brain regions. The detailed methodologies and signaling pathway diagrams provided herein offer a comprehensive resource for researchers and drug development professionals working to understand and target the complex interplay between neuropeptides and dopamine in the central nervous system. Further investigation into the therapeutic potential of modulating this pathway is warranted for a range of neurological and psychiatric conditions.

References

A Technical Guide to the Discovery and Synthesis of [Glp5,Sar9] Substance P (5-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the Substance P analog, [Glp5,Sar9] Substance P (5-11). This document details the scientific background, experimental methodologies, and pharmacological properties of this compound, intended for an audience of researchers, scientists, and professionals in drug development.

Introduction: The Quest for Stable Substance P Analogs

Substance P (SP) is a neuropeptide of the tachykinin family that plays a significant role in a multitude of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its diverse biological functions are primarily mediated through the activation of the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor. Despite its therapeutic potential, the clinical application of native Substance P is hampered by its rapid degradation by various peptidases in the body. This inherent instability has driven the development of more robust analogs, such as [Glp5,Sar9] Substance P (5-11), which are designed to resist enzymatic breakdown while retaining biological activity.

[Glp5,Sar9] Substance P (5-11) is a C-terminal heptapeptide (B1575542) analog of Substance P. The designation indicates two key modifications to the native sequence of SP (5-11) (Gln-Phe-Phe-Gly-Leu-Met-NH₂):

  • Glp5: The Glutamine (Gln) at position 5 is replaced by pyroglutamic acid (Glp). This modification protects the N-terminus from degradation by aminopeptidases.

  • Sar9: The Glycine (Gly) at position 9 is substituted with Sarcosine (Sar), an N-methylated amino acid. This modification confers resistance to cleavage by various endopeptidases.

These strategic substitutions result in an analog with a significantly longer duration of action compared to the parent peptide, making it a valuable tool for neuropharmacological research.

Discovery and Rationale for Development

The development of enzyme-resistant Substance P analogs was pioneered by Sandberg and colleagues in the early 1980s. Their work focused on identifying the primary cleavage sites of Substance P and systematically modifying the peptide structure to prevent enzymatic degradation. A key publication in the European Journal of Biochemistry in 1981 detailed the synthesis and biological properties of several analogs designed to be resistant to a Substance P-degrading enzyme isolated from the human brain.

While the exact [Glp5,Sar9] Substance P (5-11) was not the primary focus of this initial study, a closely related analog,

Synthesis of [Glp5,Sar9] Substance P (5-11)

The synthesis of [Glp5,Sar9] Substance P (5-11) is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis

The following protocol is a generalized representation of the solid-phase synthesis of [Glp5,Sar9] Substance P (5-11), based on established methods for Substance P analogs.

Materials:

  • Fmoc-Met-Resin (e.g., Wang or Rink Amide resin)

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Sar-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH

  • Pyroglutamic acid (Glp)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water (e.g., 95:2.5:2.5 v/v/v)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Characterization: Mass spectrometry (e.g., ESI-MS)

Procedure:

  • Resin Swelling: The Fmoc-Met-resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the methionine residue by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Leu-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The resin is washed to remove excess reagents.

  • Repeat Deprotection and Coupling: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence: Sarcosine, Phenylalanine (x2), and Glutamine.

  • N-terminal Capping: After the final Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) has been coupled and deprotected, pyroglutamic acid (Glp) is coupled to the N-terminus using the same coupling procedure.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by RP-HPLC.

  • Lyophilization and Characterization: The purified peptide fractions are pooled and lyophilized to obtain a white powder. The final product is characterized by mass spectrometry to confirm its molecular weight.

Experimental Workflow Diagram

Synthesis_Workflow Resin Fmoc-Met-Resin Swell Resin Swelling (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Leu Couple Fmoc-Leu-OH Deprotect1->Couple_Leu Deprotect2 Fmoc Deprotection Couple_Leu->Deprotect2 Couple_Sar Couple Fmoc-Sar-OH Deprotect2->Couple_Sar Deprotect3 Fmoc Deprotection Couple_Sar->Deprotect3 Couple_Phe1 Couple Fmoc-Phe-OH Deprotect3->Couple_Phe1 Deprotetect4 Deprotetect4 Couple_Phe1->Deprotetect4 Deprotect4 Fmoc Deprotection Couple_Phe2 Couple Fmoc-Phe-OH Deprotect4->Couple_Phe2 Deprotect5 Fmoc Deprotection Couple_Phe2->Deprotect5 Couple_Gln Couple Fmoc-Gln(Trt)-OH Deprotect5->Couple_Gln Deprotect6 Fmoc Deprotection Couple_Gln->Deprotect6 Couple_Glp Couple Glp-OH Deprotect6->Couple_Glp Cleave Cleavage from Resin (TFA Cocktail) Couple_Glp->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Characterization (Mass Spectrometry) Purify->Characterize Final_Product [Glp5,Sar9] Substance P (5-11) Characterize->Final_Product

Caption: Solid-phase synthesis workflow for [Glp5,Sar9] Substance P (5-11).

Biological Activity and Pharmacology

[Glp5,Sar9] Substance P (5-11) is a potent and selective agonist for the NK-1 receptor. Its enhanced stability translates to a prolonged duration of action in biological systems.

Quantitative Pharmacological Data

Precise IC₅₀, EC₅₀, and Kᵢ values for [Glp5,Sar9] Substance P (5-11) are not consistently reported across publicly available literature. However, studies on closely related enzyme-resistant analogs provide valuable insights into its potency. For instance, the analog

Assay Analog Relative Potency (vs. Substance P)
NK-1 Receptor Binding (Rat Brain)~33%
Guinea Pig Ileum Contraction~10%

Data adapted from Sandberg et al., European Journal of Biochemistry, 1981.

The primary advantage of [Glp5,Sar9] Substance P (5-11) lies in its extended half-life, which allows for sustained receptor activation and more pronounced in vivo effects compared to rapidly degraded native Substance P.

In Vitro and In Vivo Effects
  • Neurokinin-1 Receptor Activation: [Glp5,Sar9] Substance P (5-11) acts as an agonist at the NK-1 receptor, initiating downstream signaling cascades.

  • Dopamine (B1211576) Metabolism: This analog has been shown to selectively activate dopamine metabolism in mesolimbic and mesocortical pathways in the rat brain.

  • Motor Activity: Administration of [Glp5,Sar9] Substance P (5-11) has been observed to increase motor activity in animal models.

  • Behavioral Effects: It has also been implicated in the reinstatement of reward-seeking behaviors in addiction models.

Signaling Pathways

Upon binding to the NK-1 receptor, [Glp5,Sar9] Substance P (5-11) induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gαq and Gαs subtypes.

Gαq Signaling Pathway

The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction and neurotransmitter release.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_analog [Glp5,Sar9] SP (5-11) NK1R NK-1 Receptor SP_analog->NK1R binds Gq Gαq NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gαq-mediated signaling pathway of the NK-1 receptor.

Gαs Signaling Pathway

Activation of Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and other cellular functions.

Gs_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_analog [Glp5,Sar9] SP (5-11) NK1R NK-1 Receptor SP_analog->NK1R binds Gs Gαs NK1R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: Gαs-mediated signaling pathway of the NK-1 receptor.

Conclusion

[Glp5,Sar9] Substance P (5-11) represents a significant advancement in the study of tachykinin neuropharmacology. Its enhanced metabolic stability and potent agonism at the NK-1 receptor make it an invaluable research tool for elucidating the complex roles of Substance P in health and disease. The detailed methodologies and pharmacological data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds. Further research into the precise quantitative pharmacology and downstream signaling effects of this analog will continue to expand our understanding of the Substance P system and its therapeutic potential.

In Vivo Effects of Substance P Analogue [Glp5,(Me)Phe8,Sar9]Substance P(5-11) on Locomotor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide primarily details the in vivo effects of the Substance P analogue [Glp5,(Me)Phe8,Sar9]Substance P(5-11) , also known as DiMe-C7 , on locomotor activity. Extensive literature searches did not yield specific in vivo data for [Glp5,Sar9]Substance P(5-11). DiMe-C7 is a closely related, stable analogue and its effects are presented here as the most relevant available information for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stimulatory effects of DiMe-C7 on locomotor activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The administration of [Glp5,(Me)Phe8,Sar9]Substance P(5-11) (DiMe-C7) has been shown to significantly increase locomotor activity in rodent models. The following tables summarize the key quantitative findings from in vivo studies.

Table 1: Effect of Intra-Ventral Tegmental Area (VTA) Injection of DiMe-C7 on Locomotor Activity in Rats

Animal ModelCompoundDoses (µ g/side )Administration RouteObserved Effect on Locomotor ActivityReference
Male Wistar rats (300-350 g)[Glp5,(Me)Phe8,Sar9]Substance P(5-11) (DiMe-C7)3Single injection into the VTASignificantly increased locomotor activity
Male Sprague-Dawley rats (300-350 g)[Glp5,(Me)Phe8,Sar9]Substance P(5-11) (DiMe-C7)0.5, 1.5, 3Single injection into the VTAIncreased motor activity

Table 2: Effect of Intracerebroventricular (ICV) Administration of DiMe-C7 on Locomotor Activity in Rodents

Animal ModelCompoundAdministration RouteObserved Effect on Locomotor ActivityReference
Rats and MiceDiMe-C7IntraventricularInduced locomotor activation. The effect was more marked in rats than in mice.

Experimental Protocols

The following are detailed methodologies for key experiments investigating the in vivo effects of [Glp5,(Me)Phe8,Sar9]Substance P(5-11) (DiMe-C7) on locomotor activity.

Animal Models
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 300-350 g.

  • Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Surgical Procedure (for Intra-VTA Injections)
  • Anesthesia: Rats are anesthetized, for example, with an appropriate anesthetic agent.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic apparatus. A guide cannula is implanted, targeting the ventral tegmental area (VTA).

  • Recovery: Animals are allowed a recovery period of at least one week post-surgery.

Drug Administration
  • Compound Preparation: [Glp5,(Me)Phe8,Sar9]Substance P(5-11) (DiMe-C7) is dissolved in a suitable vehicle (e.g., sterile saline).

  • Intra-VTA Injection:

    • A microinjection pump is used to deliver the solution through an injection cannula inserted into the guide cannula.

    • The volume of injection is typically around 0.5 µl per side, delivered over a period of one minute.

    • The injection cannula is left in place for an additional minute to allow for diffusion.

  • Intracerebroventricular (ICV) Injection:

    • A cannula is implanted into a lateral ventricle of the brain.

    • The compound is infused directly into the cerebrospinal fluid.

Locomotor Activity Assessment
  • Apparatus: An open-field arena equipped with automated activity monitoring systems (e.g., infrared beams or video tracking) is used.

  • Habituation: Prior to drug administration, animals are habituated to the testing arena for a set period (e.g., 30-60 minutes) to establish baseline activity levels.

  • Data Collection: Following compound administration, locomotor activity is recorded for a specified duration. Key parameters measured include:

    • Horizontal activity (distance traveled)

    • Vertical activity (rearing)

    • Time spent in different zones of the arena (center vs. periphery)

Visualizations

Signaling Pathway

The pro-locomotor effects of [Glp5,(Me)Phe8,Sar9]Substance P(5-11) (DiMe-C7) are primarily mediated through the activation of the neurokinin 1 receptor (NK1R) and subsequent modulation of the dopaminergic system.

cluster_0 Ventral Tegmental Area (VTA) cluster_1 Mesolimbic & Mesocortical Pathways DiMeC7 [Glp5,(Me)Phe8,Sar9]SP(5-11) (DiMe-C7) NK1R Neurokinin 1 Receptor (NK1R) DiMeC7->NK1R Binds to and activates DopamineNeuron Dopaminergic Neuron NK1R->DopamineNeuron Stimulates DopamineRelease Increased Dopamine Release DopamineNeuron->DopamineRelease IncreasedLocomotion Increased Locomotor Activity DopamineRelease->IncreasedLocomotion Leads to

Caption: Proposed signaling pathway of DiMe-C7-induced locomotor activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in vivo effects of DiMe-C7 on locomotor activity.

AnimalSelection Select Animal Model (e.g., Male Wistar Rats) Surgery Stereotaxic Surgery (Cannula Implantation into VTA) AnimalSelection->Surgery Recovery Post-Surgical Recovery (>= 1 week) Surgery->Recovery Habituation Habituation to Locomotor Activity Arena Recovery->Habituation DrugAdmin Intra-VTA Administration of [Glp5,(Me)Phe8,Sar9]SP(5-11) Habituation->DrugAdmin DataCollection Record Locomotor Activity DrugAdmin->DataCollection DataAnalysis Analyze Data (e.g., distance, rearing) DataCollection->DataAnalysis

Caption: Experimental workflow for in vivo locomotor activity studies.

[Glp5,Sar9] Substance P (5-11): A Technical Guide to a Selective NK1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide [Glp5,Sar9] Substance P (5-11), a selective agonist for the Neurokinin-1 (NK1) receptor. This document consolidates available pharmacological data, details key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Substance P (SP) is an undecapeptide neurotransmitter and neuromodulator that plays a crucial role in pain transmission, inflammation, and various other physiological processes through its interaction with the NK1 receptor, a G-protein coupled receptor (GPCR). [Glp5,Sar9] Substance P (5-11) is a C-terminal heptapeptide (B1575542) analog of Substance P, modified to enhance its stability and selectivity. The N-terminal pyroglutamyl (Glp) modification and the substitution of glycine (B1666218) with sarcosine (B1681465) (Sar) at position 9 render the peptide more resistant to enzymatic degradation, making it a valuable tool for studying the physiological and pathological roles of the NK1 receptor.

Quantitative Pharmacological Data

Precise quantitative data for [Glp5,Sar9] Substance P (5-11) is not extensively available in publicly accessible literature. However, a key study by Sandberg et al. (1981) on enzyme-resistant analogues of Substance P provides relative potency data for a closely related or identical analogue.

Parameter Agonist Test System Potency Relative to Substance P Reference
Receptor Binding Heptapeptide analogue of SP (5-11)Rat brain membranes~33%Sandberg et al., 1981
Functional Activity Heptapeptide analogue of SP (5-11)Guinea pig ileum contraction~10%Sandberg et al., 1981

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of [Glp5,Sar9] Substance P (5-11). The following are generalized yet detailed methodologies for key experiments.

NK1 Receptor Binding Assay

This assay determines the affinity of [Glp5,Sar9] Substance P (5-11) for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Rat brain cortex membranes or membranes from cell lines stably expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: High-affinity NK1 receptor radioligand such as [³H][Sar⁹,Met(O₂)¹¹]Substance P or ¹²⁵I-Bolton Hunter labeled Substance P.

  • Test Compound: [Glp5,Sar9] Substance P (5-11).

  • Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., bacitracin).

  • Instrumentation: Scintillation counter or gamma counter.

Procedure:

  • Prepare cell membranes by homogenization and differential centrifugation.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of the test compound ([Glp5,Sar9] Substance P (5-11)) to competitor wells.

  • Add a saturating concentration of unlabeled Substance P to determine non-specific binding.

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This functional bioassay measures the agonistic activity of [Glp5,Sar9] Substance P (5-11) by quantifying its ability to induce contraction of the isolated guinea pig ileum, a tissue rich in NK1 receptors.

Materials:

  • Tissue: Freshly isolated guinea pig ileum.

  • Physiological Salt Solution (PSS): Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Test Compound: [Glp5,Sar9] Substance P (5-11).

  • Standard Agonist: Substance P.

  • Organ Bath: A thermostatically controlled organ bath with an isotonic transducer to measure tissue contraction.

  • Data Acquisition System: To record and analyze the contractile responses.

Procedure:

  • Sacrifice a guinea pig and dissect a segment of the terminal ileum.

  • Mount the ileum segment in the organ bath containing pre-warmed and aerated Tyrode's solution under a resting tension.

  • Allow the tissue to equilibrate for a period, with regular washing.

  • Construct a cumulative concentration-response curve for the standard agonist (Substance P) to determine its EC₅₀ and maximal response.

  • After washing the tissue and allowing it to return to baseline, construct a cumulative concentration-response curve for the test compound ([Glp5,Sar9] Substance P (5-11)).

  • Record the contractile responses for each concentration.

  • Analyze the data to determine the EC₅₀ (concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect) for [Glp5,Sar9] Substance P (5-11).

  • The relative potency can be calculated by comparing the EC₅₀ value of the test compound to that of Substance P.

Calcium Mobilization Assay

This in vitro functional assay measures the ability of [Glp5,Sar9] Substance P (5-11) to stimulate intracellular calcium release in cells expressing the NK1 receptor, which is coupled to the Gq signaling pathway.

Materials:

  • Cell Line: A cell line stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: [Glp5,Sar9] Substance P (5-11).

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Plate the NK1 receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare a dilution series of the test compound ([Glp5,Sar9] Substance P (5-11)).

  • Place the cell plate in the fluorescence plate reader.

  • Initiate the assay by adding the different concentrations of the test compound to the wells.

  • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Analyze the data to generate concentration-response curves and determine the EC₅₀ value for calcium mobilization.

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by [Glp5,Sar9] Substance P (5-11) primarily initiates the Gαq signaling cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLCb Phospholipase C-β Gq->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP₃R PKC Protein Kinase C DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Agonist [Glp5,Sar9] SP(5-11) Agonist->NK1R Binds Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Membranes (NK1R source) D Incubate: Membranes + Radioligand + Test Compound A->D B Prepare Radioligand ([³H]-Ligand) B->D C Prepare Test Compound ([Glp5,Sar9] SP(5-11)) C->D E Separate Bound/Free (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Competition Curve G->H I Determine IC₅₀ and Ki H->I Ileum_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Guinea Pig Ileum B Mount Tissue in Organ Bath A->B C Equilibrate Tissue B->C D Add Cumulative Concentrations of Test Compound C->D E Record Contractile Response D->E F Generate Concentration-Response Curve E->F G Determine EC₅₀ and Emax F->G

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glp5,Sar9] Substance P (5-11) is a stable analog of the C-terminal heptapeptide (B1575542) fragment of Substance P (SP). Substance P is a neuropeptide of the tachykinin family that acts as a neurotransmitter and neuromodulator, playing a crucial role in pain perception, inflammation, and mood regulation. The endogenous receptor for Substance P is the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The modifications at positions 5 (pyroglutamic acid, Glp) and 9 (sarcosine, Sar) in [Glp5,Sar9] Substance P (5-11) confer enhanced resistance to enzymatic degradation, resulting in a longer duration of action compared to the native Substance P fragment. This makes it a valuable tool for in vitro and in vivo studies of the NK1R signaling pathway and its physiological effects.

These application notes provide detailed protocols for the proper storage, handling, and use of [Glp5,Sar9] Substance P (5-11) powder in common research applications.

Product Information

CharacteristicDescription
Product Name [Glp5,Sar9] Substance P (5-11)
Appearance White to off-white lyophilized powder
Molecular Formula C₄₃H₆₁N₉O₉S
Molecular Weight 880.06 g/mol
Purity Typically >95% as determined by HPLC
Solubility Soluble in sterile water or aqueous buffers

Recommended Storage Conditions

Proper storage of [Glp5,Sar9] Substance P (5-11) is critical to maintain its stability and biological activity. The following storage conditions are recommended based on typical supplier datasheets.

Lyophilized Powder
Storage TemperatureDurationNotes
-20°CUp to 3 yearsRecommended for long-term storage.
4°CUp to 2 yearsSuitable for short to medium-term storage.

Store the lyophilized powder in a tightly sealed container, protected from light and moisture.

Reconstituted Solution
Storage TemperatureDurationNotes
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.

It is important to note that the stability of the reconstituted solution can be influenced by the solvent, pH, and the presence of proteases. For critical applications, it is advisable to perform in-house stability tests.

Reconstitution Protocol

This protocol outlines the steps for reconstituting the lyophilized [Glp5,Sar9] Substance P (5-11) powder to prepare a stock solution.

Materials
  • Vial of lyophilized [Glp5,Sar9] Substance P (5-11) powder

  • Sterile, high-purity water (e.g., Milli-Q or WFI) or a suitable sterile buffer (e.g., PBS, pH 7.4)

  • Sterile, non-pyrogenic polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

Procedure
  • Equilibration: Allow the vial of lyophilized powder and the chosen solvent to equilibrate to room temperature before opening. This minimizes condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target concentration (e.g., for a 1 mg vial, add 1 mL of solvent to obtain a 1 mg/mL stock solution).

  • Dissolution: Gently swirl or vortex the vial to dissolve the powder completely. Avoid vigorous shaking, which can cause peptide aggregation.

  • Aliquoting and Storage: Once the powder is fully dissolved, aliquot the solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C as recommended.

G cluster_reconstitution Peptide Reconstitution Workflow start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent centrifuge->add_solvent dissolve Gently Dissolve add_solvent->dissolve aliquot Aliquot Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_reconstitution End: Reconstituted Stock Solution store->end_reconstitution

Caption: Workflow for the reconstitution of lyophilized [Glp5,Sar9] Substance P (5-11).

Signaling Pathway

[Glp5,Sar9] Substance P (5-11) exerts its biological effects by binding to and activating the NK1 receptor. The primary signaling cascade initiated by NK1R activation is through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway.

G cluster_pathway [Glp5,Sar9] Substance P (5-11) Signaling Pathway ligand [Glp5,Sar9] SP (5-11) nk1r NK1 Receptor ligand->nk1r Binds to gq11 Gq/11 nk1r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 Induces pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response ca2->response mapk MAPK Pathway pkc->mapk Activates mapk->response

Caption: Simplified signaling pathway of [Glp5,Sar9] Substance P (5-11) via the NK1 receptor.

Experimental Protocols

The following are detailed protocols for common in vitro assays involving [Glp5,Sar9] Substance P (5-11).

NK1 Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of [Glp5,Sar9] Substance P (5-11) for the NK1 receptor.

  • Cells or cell membranes expressing the NK1 receptor (e.g., HEK293-NK1R or U373 cells)

  • [¹²⁵I]-Substance P (Radioligand)

  • [Glp5,Sar9] Substance P (5-11) (Competitor)

  • Unlabeled Substance P (for non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.5% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Scintillation counter and scintillation fluid

  • Plate Preparation: Add 50 µL of binding buffer to each well of a 96-well plate.

  • Competitor Addition: Add 50 µL of varying concentrations of [Glp5,Sar9] Substance P (5-11) (e.g., 10⁻¹² to 10⁻⁵ M) to the appropriate wells. For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Radioligand Addition: Add 50 µL of [¹²⁵I]-Substance P at a concentration near its Kd to all wells.

  • Membrane Addition: Add 50 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg) to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) pre-soaked in wash buffer.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC₅₀ and Ki values.

G cluster_binding_assay NK1R Competitive Binding Assay Workflow start_assay Start: Prepare Reagents plate_prep Add Buffer to Plate start_assay->plate_prep add_competitor Add Competitor/[Glp5,Sar9]SP plate_prep->add_competitor add_radioligand Add [¹²⁵I]-SP add_competitor->add_radioligand add_membranes Add NK1R Membranes add_radioligand->add_membranes incubate_assay Incubate add_membranes->incubate_assay filter_wash Filter and Wash incubate_assay->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis (IC₅₀, Ki) count_radioactivity->analyze_data end_assay End: Affinity Determination analyze_data->end_assay

Caption: Workflow for the NK1 receptor competitive binding assay.

Calcium Mobilization Functional Assay

This protocol describes a fluorescent-based functional assay to measure the increase in intracellular calcium concentration in response to NK1 receptor activation by [Glp5,Sar9] Substance P (5-11).

  • Cells expressing the NK1 receptor (e.g., CHO-K1/NK1R or SH-SY5Y cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • [Glp5,Sar9] Substance P (5-11)

  • Fluorescence plate reader with an injection system

  • Cell Seeding: Seed NK1R-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject a specific volume (e.g., 20 µL) of [Glp5,Sar9] Substance P (5-11) at various concentrations into the wells.

    • Continue to record the fluorescence intensity over time (e.g., for 2-3 minutes) to measure the calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each concentration of [Glp5,Sar9] Substance P (5-11). Plot the response against the log concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

G cluster_calcium_assay Calcium Mobilization Assay Workflow start_ca_assay Start: Seed NK1R Cells load_dye Load Cells with Fluo-4 AM start_ca_assay->load_dye wash_cells Wash Cells load_dye->wash_cells incubate_deester Incubate for De-esterification wash_cells->incubate_deester measure_fluorescence Measure Baseline Fluorescence incubate_deester->measure_fluorescence inject_agonist Inject [Glp5,Sar9]SP measure_fluorescence->inject_agonist record_response Record Fluorescence Change inject_agonist->record_response analyze_ca_data Data Analysis (EC₅₀) record_response->analyze_ca_data end_ca_assay End: Potency Determination analyze_ca_data->end_ca_assay

Caption: Workflow for the calcium mobilization functional assay.

Disclaimer

This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions. It is the responsibility of the end-user to ensure that all procedures are performed safely and in accordance with all applicable regulations.

Application Notes and Protocols for [Glp5,Sar9] Substance P (5-11) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glp5,Sar9] Substance P (5-11) is a stable and potent synthetic analog of the C-terminal heptapeptide (B1575542) fragment of Substance P (SP). Substance P, a neuropeptide of the tachykinin family, is the preferred endogenous ligand for the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The activation of NK1R by SP and its analogs triggers a cascade of intracellular signaling events, primarily through Gq and Gs proteins. The Gq pathway activation leads to an increase in intracellular calcium, while the Gs pathway stimulates the production of cyclic AMP (cAMP). Due to its enhanced stability compared to the native peptide, [Glp5,Sar9] Substance P (5-11) is a valuable tool for investigating the physiological and pathological roles of the SP/NK1R system in various cellular processes, including neurotransmission, inflammation, and cell proliferation.

This document provides detailed protocols for the in vitro characterization of [Glp5,Sar9] Substance P (5-11) in cell culture systems, focusing on its effects on intracellular calcium mobilization, cAMP production, and cell proliferation.

Data Presentation

Table 1: Cell Lines for Studying [Glp5,Sar9] Substance P (5-11) Effects

Cell LineReceptor ExpressionRecommended AssaysReference
U373 MG Endogenous NK1RCalcium Mobilization, Cell Proliferation, Cytokine Secretion[1][2]
SH-SY5Y Endogenous NK1RCalcium Mobilization, Cell Proliferation, Neuronal Differentiation[3][4]
HEK293-NK1R Stably transfected with human NK1RCalcium Mobilization, cAMP Assay, Receptor Internalization[1][5]

Table 2: Quantitative In Vitro Data for Substance P and Analogs

CompoundCell LineAssayParameterValueReference
Substance PU373 MGCalcium MobilizationEC506.0 nM[1]
[Sar9,Met(O2)11]-Substance PU373 MGRadioligand DisplacementIC500.11 nM[6]
Substance P3T3-NK1RCell Proliferation (Inhibition)-100 nM[7]
Substance PHEK293-NK1RcAMP Accumulation-log EC507.8 ± 0.1 M[7]
Substance PHEK293-NK1RIntracellular Calcium-log EC508.5 ± 0.3 M[7]

Signaling Pathways

The activation of the NK1R by [Glp5,Sar9] Substance P (5-11) initiates downstream signaling cascades. The primary pathways involve the activation of Gq and Gs proteins.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_analog [Glp5,Sar9] SP(5-11) NK1R NK1 Receptor SP_analog->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Cellular_Response Cellular Response (Proliferation, etc.) PKC->Cellular_Response PKA PKA cAMP->PKA PKA->Cellular_Response

Caption: NK1R signaling pathways activated by [Glp5,Sar9] SP (5-11).

Experimental Protocols

Experimental Workflow Overview

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., U373 MG) Cell_Seeding Seed cells in multi-well plates Cell_Culture->Cell_Seeding Reagent_Prep Reagent Preparation ([Glp5,Sar9] SP(5-11) stock) Treatment Treat with [Glp5,Sar9] SP(5-11) Reagent_Prep->Treatment Starvation Serum Starvation (optional) Cell_Seeding->Starvation Starvation->Treatment Ca_Assay Calcium Mobilization Assay Treatment->Ca_Assay cAMP_Assay cAMP Assay Treatment->cAMP_Assay Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay Data_Analysis Analyze dose-response and calculate EC50/IC50 Ca_Assay->Data_Analysis cAMP_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: General experimental workflow for cell-based assays.

Protocol 1: Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to [Glp5,Sar9] Substance P (5-11) treatment.

Materials:

  • U373 MG or HEK293-NK1R cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • [Glp5,Sar9] Substance P (5-11)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with automated injection capability

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed U373 MG or HEK293-NK1R cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical concentration is 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare a 2X concentrated stock solution of [Glp5,Sar9] Substance P (5-11) in HBSS at various concentrations to generate a dose-response curve (e.g., final concentrations ranging from 1 pM to 1 µM).

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Automatically inject 100 µL of the 2X [Glp5,Sar9] Substance P (5-11) solution into each well.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay

Objective: To measure the change in intracellular cAMP levels following stimulation with [Glp5,Sar9] Substance P (5-11).

Materials:

  • HEK293-NK1R cells

  • Culture medium

  • [Glp5,Sar9] Substance P (5-11)

  • Forskolin (as a positive control and for Gαi-coupled receptor assays)

  • IBMX (a phosphodiesterase inhibitor)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Cell Seeding:

    • Seed HEK293-NK1R cells in white, opaque 96-well plates at a density of 5,000-20,000 cells per well and incubate overnight.

  • Cell Stimulation:

    • Aspirate the culture medium and replace it with 50 µL of stimulation buffer (e.g., HBSS containing 500 µM IBMX).

    • Pre-incubate for 30 minutes at 37°C.

    • Add 50 µL of [Glp5,Sar9] Substance P (5-11) at various concentrations (2X final concentration) to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Protocol 3: Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of [Glp5,Sar9] Substance P (5-11) on the proliferation of NK1R-expressing cells.

Materials:

  • U373 MG or SH-SY5Y cells

  • Culture medium (with reduced serum, e.g., 0.5-1% FBS, for the assay)

  • [Glp5,Sar9] Substance P (5-11)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Clear 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of complete culture medium and allow them to attach overnight.

  • Treatment:

    • The next day, replace the medium with 100 µL of low-serum medium containing various concentrations of [Glp5,Sar9] Substance P (5-11).

    • Incubate for 24-72 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the results as a percentage of the control (untreated cells).

    • Plot the percentage of proliferation against the concentration of [Glp5,Sar9] Substance P (5-11).

References

Application Notes and Protocols for In Vivo Microinjection of [Glp5,Sar9] Substance P (5-11) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo microinjection of the stable Substance P analogue, [Glp5,Sar9] Substance P (5-11), also known as DiMe-C7, in rats. This potent and selective agonist for the neurokinin-1 (NK-1) receptor is a valuable tool for investigating the role of tachykinin systems in various physiological and pathological processes within the central nervous system.

[Glp5,Sar9] Substance P (5-11) is a metabolically stable analogue of the C-terminal fragment of Substance P.[1] Its resistance to degradation allows for a more prolonged duration of action compared to native Substance P, making it particularly suitable for in vivo studies.[2] Research has demonstrated that microinjection of this analogue into specific brain regions, such as the ventral tegmental area (VTA), can selectively activate mesolimbic and mesocortical dopamine (B1211576) metabolism, increase locomotor activity, and influence behaviors related to addiction.[1][3][4]

Quantitative Data Summary

The following tables summarize quantitative data from key studies involving the microinjection of [Glp5,Sar9] Substance P (5-11) into the rat VTA.

Table 1: Effects on Dopamine Metabolism

Brain RegionTreatment% Increase in Dihydroxyphenylacetic Acid (DOPAC)Reference
Prefrontal CortexDiMe-C7 infusion into VTA+ 120%[3]
Nucleus AccumbensDiMe-C7 infusion into VTA+ 30%[3]

Table 2: Behavioral Effects

BehaviorDosages of DiMe-C7 (µ g/side in VTA)ObservationReference
Locomotor Activity0.5, 1.5, 3Dose-dependent increase[4]
Reinstatement of Cocaine-Seeking0.1, 0.5, 2.5Inducement of reinstatement[4]

Signaling Pathway

[Glp5,Sar9] Substance P (5-11) exerts its effects by binding to and activating the Neurokinin-1 Receptor (NK-1R), a G-protein coupled receptor.[5] Activation of the NK-1R initiates a cascade of intracellular signaling events, primarily through Gq and Gs proteins, leading to the modulation of various cellular functions.[5][6]

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_Analogue [Glp5,Sar9] Substance P (5-11) NK1R NK-1 Receptor SP_Analogue->NK1R Binds to G_Protein Gq/Gs Protein NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Ca_Release->Cellular_Response PKC->Cellular_Response cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular_Response

Caption: NK-1 Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the in vivo microinjection of [Glp5,Sar9] Substance P (5-11) in rats, focusing on the ventral tegmental area (VTA).

Preparation of [Glp5,Sar9] Substance P (5-11) Solution
  • Reconstitution: The lyophilized [Glp5,Sar9] Substance P (5-11) peptide should be reconstituted in a sterile, pyrogen-free solvent. For in vivo applications, sterile isotonic saline is a suitable vehicle.[7]

  • Concentration: Prepare stock solutions at a concentration that allows for the desired final dosage to be delivered in a small volume (typically 0.2-0.5 µL per side). For example, to deliver 2.5 µg in 0.5 µL, a stock solution of 5 µg/µL would be required.

  • Storage: Aliquot the reconstituted peptide solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[2]

Stereotaxic Surgery and Cannula Implantation

This protocol is for the surgical implantation of a guide cannula targeting the VTA. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane). Monitor the depth of anesthesia throughout the procedure.

  • Stereotaxic Fixation: Place the anesthetized rat in a stereotaxic frame. Ensure the head is level by adjusting the incisor bar.

  • Surgical Preparation: Shave the scalp and clean the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Identification of Bregma: Identify and clean the skull surface to clearly visualize the bregma and lambda landmarks.

  • Coordinate Determination: Determine the stereotaxic coordinates for the VTA relative to bregma. For adult rats, typical coordinates are approximately: Anteroposterior (AP): -5.3 mm, Mediolateral (ML): ±1.0 mm, and Dorsoventral (DV): -8.1 mm from the skull surface.[7] It is crucial to consult a rat brain atlas and perform preliminary dye injections to confirm the coordinates for the specific rat strain and age being used.[8]

  • Craniotomy: Drill a small hole in the skull at the determined ML and AP coordinates.

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Suture the incision, administer analgesics and antibiotics as per veterinary recommendations, and allow the animal to recover in a clean, warm environment. Allow at least one week for recovery before commencing microinjection experiments.

In Vivo Microinjection Procedure
  • Habituation: Handle the rats for several days leading up to the experiment to minimize stress.

  • Injector Preparation: Load the injector with the [Glp5,Sar9] Substance P (5-11) solution or vehicle control. The injector should be designed to extend a specific distance beyond the tip of the guide cannula to reach the target site.

  • Microinjection: Gently restrain the rat and remove the dummy cannula from the guide cannula. Insert the microinjector into the guide cannula.

  • Infusion: Infuse the solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) using a microinfusion pump.[7]

  • Diffusion Time: Leave the injector in place for an additional minute following the infusion to allow for diffusion of the peptide and to prevent backflow up the cannula track.[7]

  • Post-injection: Gently withdraw the injector and replace the dummy cannula.

  • Behavioral/Physiological Assessment: Immediately following the microinjection, place the rat in the appropriate apparatus for behavioral testing (e.g., open field for locomotor activity) or proceed with the planned physiological measurements.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo microinjection experiment using [Glp5,Sar9] Substance P (5-11) in rats.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Acclimation & Handling) Start->Animal_Prep Surgery Stereotaxic Surgery (Cannula Implantation) Animal_Prep->Surgery Recovery Post-operative Recovery (Minimum 1 week) Surgery->Recovery Microinjection In Vivo Microinjection (VTA) Recovery->Microinjection Peptide_Prep Peptide Solution Preparation ([Glp5,Sar9] Substance P (5-11)) Peptide_Prep->Microinjection Behavioral_Testing Behavioral/Physiological Assessment Microinjection->Behavioral_Testing Data_Analysis Data Collection & Analysis Behavioral_Testing->Data_Analysis Histology Histological Verification (Cannula Placement) Data_Analysis->Histology End End Histology->End

Caption: In Vivo Microinjection Workflow.

References

Application Notes and Protocols for Calcium Imaging Assays Using [Glp5,Sar9] Substance P (5-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glp5,Sar9] Substance P (5-11) is a stable and selective analog of the endogenous neuropeptide Substance P. It exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The NK1R is expressed in various tissues and cell types within the central and peripheral nervous systems, as well as in non-neuronal cells. Upon agonist binding, the NK1R couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be monitored using calcium-sensitive fluorescent indicators. This application note provides detailed protocols for utilizing [Glp5,Sar9] Substance P (5-11) in calcium imaging assays to study NK1R activation and downstream signaling.

Mechanism of Action

[Glp5,Sar9] Substance P (5-11) is an analog of Substance P and acts as an agonist at the neurokinin 1 receptor (NK1R). The binding of this agonist to the NK1R, a Gq-protein coupled receptor, initiates a signaling cascade. This cascade involves the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3). IP3 then binds to receptors on the endoplasmic reticulum, causing the release of calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured in a calcium imaging assay. A related analog, [Glp5,(Me)Phe8,Sar9] Substance P (5-11), has been shown to have approximately the same effects as Substance P on the NK1R, suggesting that their potencies are comparable.[1]

Data Presentation

The following table summarizes typical quantitative data obtained from calcium mobilization assays using Substance P, which is expected to have a similar potency to [Glp5,Sar9] Substance P (5-11).

ParameterCHO-K1/NK1 CellsU-373 MG Cells
Agonist Substance PSubstance P
EC50 67 nM[2]1.3 nM[3]
Calcium Indicator Calcium-4Fura-2, AM[3]
Detection Method FLIPR (Fluorometric Imaging Plate Reader)[2]Microperfusion and fluorescence microscopy[3]

Signaling Pathway Diagram

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NK1R NK1R Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_store Ca²⁺ Store Agonist [Glp5,Sar9] SP(5-11) Agonist->NK1R Binds

NK1R signaling pathway leading to calcium mobilization.

Experimental Protocols

Protocol 1: Calcium Imaging in HEK293 Cells Stably Expressing NK1R

This protocol is adapted for Human Embryonic Kidney (HEK293) cells stably expressing the human NK1R.

Materials:

  • HEK293-NK1R cells

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • [Glp5,Sar9] Substance P (5-11) stock solution (e.g., 1 mM in DMSO)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader or fluorescence microscope with appropriate filters (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Cell Culture:

    • Culture HEK293-NK1R cells in complete DMEM in a 37°C, 5% CO2 incubator.

    • Seed cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic F-127, mix equal volumes of 8 µM Fluo-4 AM in DMSO and 0.04% Pluronic F-127 in Assay Buffer.

    • Remove the culture medium from the wells and wash once with 100 µL of Assay Buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Prepare serial dilutions of [Glp5,Sar9] Substance P (5-11) in Assay Buffer. A typical concentration range to test would be from 1 pM to 1 µM.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the desired concentration of [Glp5,Sar9] Substance P (5-11) to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F0), i.e., F/F0.

    • Plot the peak F/F0 ratio against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Calcium Imaging in U-373 MG Glioblastoma Cells

This protocol is for U-373 MG cells, which endogenously express the NK1R.[3][4]

Materials:

  • U-373 MG cells

  • EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and non-essential amino acids

  • [Glp5,Sar9] Substance P (5-11) stock solution

  • Fura-2 AM

  • Assay Buffer (e.g., HBSS with HEPES)

  • Glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine)

  • Fluorescence imaging system capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation:

    • Culture U-373 MG cells in complete EMEM.

    • Seed cells onto coated glass coverslips and allow them to grow to 50-70% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM) in Assay Buffer.

    • Wash the cells on the coverslips with Assay Buffer.

    • Incubate the cells with the Fura-2 AM loading solution at room temperature for 30-45 minutes in the dark.

    • Wash the cells gently with Assay Buffer to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with Assay Buffer.

    • Acquire baseline ratiometric images by alternating excitation at 340 nm and 380 nm.

    • Introduce [Glp5,Sar9] Substance P (5-11) at the desired concentration into the perfusion flow.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • The 340/380 nm ratio is proportional to the intracellular calcium concentration.

    • Calibrate the fluorescence ratio to absolute calcium concentrations if required, using appropriate calcium standards.

    • Analyze the peak change in the fluorescence ratio in response to the agonist.

Experimental Workflow Diagram

Calcium_Imaging_Workflow A1 Culture NK1R-expressing cells (e.g., HEK293-NK1R, U-373 MG) A2 Seed cells into appropriate imaging plates/coverslips A1->A2 B1 Prepare Fluo-4 AM or Fura-2 AM loading solution B2 Incubate cells with calcium indicator dye B1->B2 B3 Wash to remove extracellular dye B2->B3 B4 Allow for de-esterification B3->B4 C1 Record baseline fluorescence C2 Add [Glp5,Sar9] SP(5-11) C1->C2 C3 Record fluorescence change over time C2->C3 D1 Calculate fluorescence ratio (F/F0) D2 Generate dose-response curve D1->D2 D3 Determine EC50 value D2->D3

General workflow for a calcium imaging assay.

References

Application Notes and Protocols for Receptor Binding Assay of [Glp5,Sar9] Substance P (5-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glp5,Sar9] Substance P (5-11) is a metabolically stable analog of the C-terminal heptapeptide (B1575542) fragment of Substance P (SP). Substance P, an undecapeptide neuropeptide, is a member of the tachykinin family and exhibits a high affinity for the Neurokinin-1 (NK1) receptor.[1] However, it also demonstrates lower affinity for the Neurokinin-2 (NK2) and Neurokinin-3 (NK3) receptors.[1] The tachykinin receptors, including NK1R and NK2R, are G protein-coupled receptors (GPCRs) that mediate a variety of physiological processes.[2] Understanding the binding characteristics of SP analogs like [Glp5,Sar9] Substance P (5-11) to these receptors is crucial for the development of novel therapeutics targeting pathways involved in pain, inflammation, and other neurological disorders.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of [Glp5,Sar9] Substance P (5-11) for the human NK2 receptor. Additionally, it outlines the signaling pathways associated with NK1 and NK2 receptor activation and presents a comparative table of binding affinities for related ligands.

Data Presentation: Comparative Binding Affinities

LigandReceptorBinding Affinity (Ki / IC50, nM)Reference
Substance PNK1~0.1 - 1[3]
Substance PNK2Low Affinity (micromolar range)[1]
Neurokinin A (NKA)NK1~10 - 50[4]
Neurokinin A (NKA)NK2~1 - 5[4]
[Sar9,Met(O2)11]-Substance PNK1~0.5 - 2
SeptideNK10.55 (Kd)[5]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for NK2 Receptor

This protocol is adapted from a general method for NK2 receptor binding assays and can be used to determine the inhibitory constant (Ki) of [Glp5,Sar9] Substance P (5-11). The assay is based on the competition between the unlabeled test compound ([Glp5,Sar9] Substance P (5-11)) and a radiolabeled ligand for binding to the NK2 receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cell membranes stably expressing the human NK2 receptor.

  • Radioligand: [3H]-Neurokinin A ([3H]-NKA).

  • Test Compound: [Glp5,Sar9] Substance P (5-11).

  • Non-specific Binding Control: High concentration of unlabeled Neurokinin A (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • 96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound, [Glp5,Sar9] Substance P (5-11), in assay buffer. A typical concentration range would be from 10-12 M to 10-5 M.

    • Dilute the [3H]-NKA in assay buffer to a final concentration that is approximately its Kd value for the NK2 receptor.

    • Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]-NKA, and cell membranes to designated wells.

    • Non-specific Binding: Add assay buffer, [3H]-NKA, the non-specific binding control (1 µM unlabeled NKA), and cell membranes to designated wells.

    • Competitive Binding: Add the serial dilutions of [Glp5,Sar9] Substance P (5-11), [3H]-NKA, and cell membranes to the remaining wells.

    • All additions should be performed in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium. This time should be optimized in preliminary experiments.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

Neurokinin Receptor Signaling Pathways

Substance P preferentially binds to the NK1 receptor, while Neurokinin A has a higher affinity for the NK2 receptor. Both receptors are G protein-coupled receptors that, upon activation, can initiate distinct downstream signaling cascades.[2][3]

  • NK1 Receptor Signaling: Activation of the NK1 receptor primarily couples to Gq/11 and Gs proteins.[6] Gq/11 activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

  • NK2 Receptor Signaling: The NK2 receptor also couples to Gq/11, initiating the PLC-IP3-Ca2+ and DAG-PKC signaling pathways, similar to the NK1 receptor.[7]

NK_Receptor_Signaling cluster_NK1 NK1 Receptor Signaling cluster_NK2 NK2 Receptor Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq_1 Gq/11 NK1R->Gq_1 activates Gs_1 Gs NK1R->Gs_1 activates PLC_1 Phospholipase C (PLC) Gq_1->PLC_1 activates AC_1 Adenylyl Cyclase (AC) Gs_1->AC_1 activates PIP2_1 PIP2 PLC_1->PIP2_1 hydrolyzes ATP_1 ATP AC_1->ATP_1 converts IP3_1 IP3 PIP2_1->IP3_1 DAG_1 DAG PIP2_1->DAG_1 Ca_1 Ca²⁺ Release IP3_1->Ca_1 PKC_1 Protein Kinase C (PKC) DAG_1->PKC_1 activates cAMP_1 cAMP ATP_1->cAMP_1 PKA_1 Protein Kinase A (PKA) cAMP_1->PKA_1 activates NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Gq_2 Gq/11 NK2R->Gq_2 activates PLC_2 Phospholipase C (PLC) Gq_2->PLC_2 activates PIP2_2 PIP2 PLC_2->PIP2_2 hydrolyzes IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_2 Ca²⁺ Release IP3_2->Ca_2 PKC_2 Protein Kinase C (PKC) DAG_2->PKC_2 activates

Caption: Signaling pathways of NK1 and NK2 receptors.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates the key steps involved in the competitive receptor binding assay described in this protocol.

Receptor_Binding_Assay_Workflow cluster_workflow Competitive Receptor Binding Assay Workflow prep 1. Reagent Preparation (Membranes, Radioligand, Test Compound) setup 2. Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate filter 4. Filtration & Washing (Separate Bound & Free Ligand) incubate->filter detect 5. Scintillation Counting (Quantify Bound Radioligand) filter->detect analyze 6. Data Analysis (Determine IC50 and Ki) detect->analyze

Caption: Experimental workflow for the receptor binding assay.

References

Application Notes and Protocols: Intracerebroventricular (i.c.v.) Injection of [Glp5,Sar9] Substance P (5-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glp5,Sar9] Substance P (5-11) is a stable analog of the C-terminal fragment of Substance P, a neuropeptide belonging to the tachykinin family. Substance P and its analogs are agonists for neurokinin (NK) receptors, with a primary affinity for the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems. Activation of the NK1 receptor is associated with a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety.[1][2] Due to its enhanced stability compared to the native peptide, [Glp5,Sar9] Substance P (5-11) is a valuable tool for investigating the in vivo functions of the Substance P/NK1 receptor system. Intracerebroventricular (i.c.v.) injection is a common route of administration for this compound to bypass the blood-brain barrier and directly study its central effects.

Mechanism of Action

[Glp5,Sar9] Substance P (5-11) acts as an agonist at the NK1 receptor. The binding of this ligand to the NK1 receptor, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. The NK1 receptor primarily couples to Gq and Gs heterotrimeric G proteins. This coupling leads to the activation of various second messenger systems, including the mobilization of intracellular calcium, stimulation of phosphoinositol turnover, and accumulation of cyclic AMP (cAMP). These signaling pathways ultimately modulate neuronal excitability and gene expression, leading to diverse physiological and behavioral responses. For instance, intracerebral administration of stable Substance P analogs has been shown to activate dopaminergic pathways, leading to increased locomotor activity and exploratory behaviors.[2]

Data Presentation

While specific quantitative data for [Glp5,Sar9] Substance P (5-11) is limited in the publicly available literature, data from the closely related and well-studied stable analog, [Glp5,(Me)Phe8,Sar9] Substance P (5-11) (also known as DiMe-C7), provides valuable insights into the expected potency and effects.

Table 1: In Vivo Effects of Intracerebral Injection of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) in Rats

ParameterAnimal ModelInjection SiteDoseObserved Effect
Dopamine (B1211576) MetabolismMale Sprague-Dawley rats (300-350 g)Ventral Tegmental Area2 µ g/side (single injection)Selective activation of mesolimbic and mesocortical dopamine metabolism.[3]
Motor ActivityMale Sprague-Dawley rats (300-350 g)Ventral Tegmental Area0.5, 1.5, 3 µ g/side (single injection)Increased motor activity.[3]
Addictive BehaviorMale Sprague-Dawley rats (300-350 g)Ventral Tegmental Area0.5, 1.5, 3 µ g/side (single injection)Reinstatement of addictive agent-seeking behavior.[3]

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Injection in Rodents (Stereotaxic Method)

This protocol provides a generalized method for i.c.v. injection in rodents using a stereotaxic apparatus, which allows for precise targeting of the cerebral ventricles.

Materials:

  • [Glp5,Sar9] Substance P (5-11)

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for dissolution

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microinjection pump

  • Hamilton syringe (10 µL) with a 30-gauge injection cannula

  • Guide cannula (optional, for chronic studies)

  • Surgical instruments (scalpel, forceps, drill, etc.)

  • Dental cement and anchor screws (for guide cannula fixation)

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Suturing material

  • Warming pad

Procedure:

  • Preparation of the Injectate: Dissolve [Glp5,Sar9] Substance P (5-11) in sterile saline or aCSF to the desired concentration. Ensure the solution is clear and free of particulates. Filter-sterilize if necessary.

  • Animal Anesthesia and Preparation: Anesthetize the animal using an appropriate anesthetic protocol. Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Procedure:

    • Clean the surgical area with an antiseptic solution.

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma and lambda landmarks on the skull.

    • Using a rat or mouse brain atlas, determine the stereotaxic coordinates for the desired lateral ventricle.

    • Drill a small burr hole in the skull at the determined coordinates.

  • Injection:

    • Slowly lower the injection cannula through the burr hole to the predetermined depth for the lateral ventricle.

    • Infuse the [Glp5,Sar9] Substance P (5-11) solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.

    • After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and to minimize backflow upon withdrawal.

    • Slowly retract the injection cannula.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as required.

    • Place the animal on a warming pad until it recovers from anesthesia.

    • Monitor the animal closely for any signs of distress.

Visualizations

Signaling Pathway of Substance P Analogs

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP_Analog [Glp5,Sar9] Substance P (5-11) NK1R NK1 Receptor (GPCR) SP_Analog->NK1R Binds to Gq Gq Protein NK1R->Gq Activates Gs Gs Protein NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitation, Gene Expression) Ca2->Response PKC->Response cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates PKA->Response

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow for i.c.v. Injection Study

ICV_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_injection Injection cluster_postop Post-Operative Prep_Compound Prepare [Glp5,Sar9] SP (5-11) Solution Prep_Animal Anesthetize and Prepare Animal Prep_Compound->Prep_Animal Mount Mount Animal in Stereotaxic Frame Prep_Animal->Mount Incision Scalp Incision and Skull Exposure Mount->Incision Drill Drill Burr Hole at Target Coordinates Incision->Drill Lower_Cannula Lower Injection Cannula Drill->Lower_Cannula Infuse Infuse Compound (Slow Rate) Lower_Cannula->Infuse Retract Wait and Retract Cannula Infuse->Retract Suture Suture Incision Retract->Suture Recover Animal Recovery and Monitoring Suture->Recover Experiment Behavioral/Physiological Assessment Recover->Experiment

Caption: i.c.v. Injection Workflow.

References

Application Notes and Protocols for Studying Dopamine Release in the Striatum using [Glp5,Sar9] Substance P (5-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glp5,Sar9] Substance P (5-11) is a stable analog of the C-terminal fragment of Substance P, a neuropeptide of the tachykinin family.[1][2] Substance P and its fragments are known to modulate dopaminergic neurotransmission in the striatum, a key brain region involved in motor control, reward, and motivation.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing [Glp5,Sar9] Substance P (5-11) to study dopamine (B1211576) release in the striatum. The methodologies described herein are essential for researchers investigating the neurobiological roles of Substance P analogs and for professionals in drug development targeting the dopaminergic system.

The primary mechanism of action for Substance P and its analogs involves the activation of neurokinin receptors, particularly the neurokinin-1 (NK1) receptor.[6] Emerging evidence also points to an indirect modulation of dopamine release through the activation of cholinergic interneurons within the striatum.[7]

Data Presentation

The following tables summarize the quantitative effects of Substance P (5-11) and its analogs on dopamine release in the striatum, as determined by in vitro and in vivo studies. Due to the limited availability of specific quantitative data for [Glp5,Sar9] Substance P (5-11), data from closely related compounds are presented to provide a comparative context.

Table 1: In Vitro Effects of Substance P (5-11) on Dopamine Outflow from Rat Striatal Slices

ConcentrationEffect on Dopamine OutflowAntagonist ReversibilityReference
0.1 nMSignificant IncreaseReversed by WIN 51,708 (NK1 antagonist)[4]
1 nMSignificant Increase (lesser than 0.1 nM)Reversed by WIN 51,708 (NK1 antagonist)[4]
> 1 nMNo significant effect-[4]

Table 2: In Vivo Effects of a [Glp5,Sar9] Substance P (5-11) Analog on Extracellular Dopamine in Freely Moving Rats

CompoundDose (i.p.)Brain RegionEffect on Extracellular DopamineReference
[pGlu5, MePhe8, Sar9]SP5-11 (DiMe-C7)37 nmol/kgNucleus AccumbensIncrease[3]
[pGlu5, MePhe8, Sar9]SP5-11 (DiMe-C7)37 nmol/kgNeostriatumNo effect[3]

Signaling Pathways

The interaction of [Glp5,Sar9] Substance P (5-11) with the NK1 receptor initiates a cascade of intracellular events that modulate neuronal activity and neurotransmitter release. Additionally, an indirect pathway involving cholinergic interneurons plays a significant role in the striatum.

cluster_direct Direct Signaling Pathway cluster_indirect Indirect Signaling Pathway via Cholinergic Interneuron SP_analog [Glp5,Sar9] SP (5-11) NK1R NK1 Receptor SP_analog->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Increase IP3->Ca PKC Protein Kinase C DAG->PKC DA_release_direct Dopamine Release Ca->DA_release_direct PKC->DA_release_direct SP_analog_indirect [Glp5,Sar9] SP (5-11) NK1R_interneuron NK1 Receptor (on Cholinergic Interneuron) SP_analog_indirect->NK1R_interneuron ACh_release Acetylcholine Release NK1R_interneuron->ACh_release mAChR Muscarinic ACh Receptor (on Dopaminergic Terminal) ACh_release->mAChR DA_release_indirect Dopamine Release mAChR->DA_release_indirect

Caption: Signaling pathways of [Glp5,Sar9] Substance P (5-11) in the striatum.

Experimental Protocols

The following are detailed protocols for studying the effects of [Glp5,Sar9] Substance P (5-11) on dopamine release in the striatum.

In Vitro Brain Slice Preparation and Superfusion

This protocol is adapted from studies investigating the effects of Substance P fragments on dopamine outflow in rat striatal slices.[4]

1. Materials:

  • Male Wistar rats (200-250 g)

  • [Glp5,Sar9] Substance P (5-11)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, glucose 10; saturated with 95% O2 / 5% CO2.

  • Dissection tools, vibratome, superfusion chambers.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.

2. Protocol:

  • Humanely euthanize the rat and rapidly dissect the brain.

  • Prepare 300 µm coronal slices of the striatum using a vibratome in ice-cold aCSF.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.

  • Transfer individual slices to superfusion chambers and perfuse with oxygenated aCSF at 37°C at a rate of 1 ml/min.

  • After a 60-minute equilibration period, collect baseline samples of the superfusate every 5 minutes.

  • Introduce [Glp5,Sar9] Substance P (5-11) into the aCSF at desired concentrations (e.g., 0.1 nM, 1 nM, 10 nM).

  • Continue to collect superfusate samples throughout the drug application and for a washout period.

  • Analyze the dopamine content in the samples using HPLC-ECD.

  • Express the results as a percentage of the basal dopamine outflow.

In Vivo Microdialysis

This protocol is a standard method for measuring extracellular neurotransmitter levels in the brain of freely moving animals.

1. Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • [Glp5,Sar9] Substance P (5-11)

  • Stereotaxic apparatus, anesthetic (e.g., isoflurane), surgical drill.

  • Guide cannula, microdialysis probe, syringe pump, fraction collector.

  • Perfusion solution (aCSF).

  • HPLC-ECD system.

2. Protocol:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the striatum (coordinates from bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

    • Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).

    • Allow a 2-3 hour stabilization period.

    • Collect at least three baseline dialysate samples (e.g., every 20 minutes).

    • Administer [Glp5,Sar9] Substance P (5-11) either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Continue to collect dialysate samples at regular intervals.

    • Analyze the dopamine concentration in the dialysate using HPLC-ECD.

    • Express the post-administration dopamine levels as a percentage of the baseline.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vivo microdialysis experiment to assess the effect of [Glp5,Sar9] Substance P (5-11) on striatal dopamine release.

A Stereotaxic Surgery: Guide Cannula Implantation in Striatum B Animal Recovery (5-7 days) A->B C Microdialysis Probe Insertion B->C D System Equilibration (2-3 hours) C->D E Baseline Sample Collection D->E F Administration of [Glp5,Sar9] SP (5-11) E->F G Post-Administration Sample Collection F->G H Dopamine Quantification (HPLC-ECD) G->H I Data Analysis H->I

Caption: Experimental workflow for in vivo microdialysis.

References

Application of [Glp5,Sar9] Substance P (5-11) in Pain Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glp5,Sar9] Substance P (5-11) is a potent and selective synthetic analog of the C-terminal fragment of Substance P (SP). Substance P, an undecapeptide neuropeptide, is a key mediator in the transmission of pain signals and neurogenic inflammation through its interaction with the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The modification in [Glp5,Sar9] Substance P (5-11) provides increased stability and resistance to enzymatic degradation compared to the endogenous ligand, making it a valuable tool for investigating the role of the SP/NK1 receptor system in pain pathophysiology.

These application notes provide an overview of the use of [Glp5,Sar9] Substance P (5-11) in various pain research models, detailing its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols.

Mechanism of Action and Signaling Pathways

[Glp5,Sar9] Substance P (5-11) acts as a high-affinity agonist for the NK1 receptor. The binding of this analog to the NK1 receptor, which is coupled to a Gq protein, initiates a downstream signaling cascade that plays a crucial role in neuronal sensitization and pain transmission.[1][2]

Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC).

Activated PKC can then phosphorylate various downstream targets, including the NMDA receptor, enhancing its activity and contributing to central sensitization and hyperalgesia. The signaling cascade can also involve the activation of the mitogen-activated protein kinase (MAPK) pathway, further contributing to the modulation of pain signaling.

Diagram of the NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP_analog [Glp5,Sar9] SP (5-11) NK1R NK1 Receptor SP_analog->NK1R Binds to Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK MAPK Pathway PKC->MAPK Activates NMDAR NMDA Receptor (Phosphorylation) PKC->NMDAR Phosphorylates Pain_Signal Enhanced Pain Signaling (Central Sensitization) MAPK->Pain_Signal NMDAR->Pain_Signal Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Baseline Baseline Nociceptive Testing (e.g., Hot Plate, Von Frey) Animal_Acclimation->Baseline Drug_Prep Preparation of [Glp5,Sar9] SP (5-11) Solution Administration Intrathecal Administration of [Glp5,Sar9] SP (5-11) or Vehicle Drug_Prep->Administration Baseline->Administration Post_Admin_Test Post-Administration Nociceptive Testing Administration->Post_Admin_Test Data_Collection Data Collection (e.g., Paw Withdrawal Latency) Post_Admin_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Application Notes and Protocols for [Glp5,Sar9] Substance P (5-11) in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glp5,Sar9] Substance P (5-11), also known as DiMe-C7, is a stable and potent analog of the endogenous neuropeptide Substance P (SP).[1] Like SP, it exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G-protein coupled receptor widely distributed throughout the central nervous system.[2][3] The strategic amino acid substitutions in [Glp5,Sar9] Substance P (5-11) confer a longer duration of action compared to native SP, making it a valuable tool for investigating the role of the SP/NK1R system in various physiological and pathological processes, including those relevant to behavioral neuroscience.[1]

Substance P and the NK1R are implicated in a range of behaviors and psychiatric conditions, including anxiety, depression, and learning and memory.[4][5][6] This document provides detailed application notes and experimental protocols for the use of [Glp5,Sar9] Substance P (5-11) in behavioral neuroscience research, with a focus on rodent models of anxiety, depression, and cognitive function.

Mechanism of Action and Signaling Pathway

[Glp5,Sar9] Substance P (5-11) acts as a selective agonist at the NK1R. The binding of this analog to the NK1R initiates a cascade of intracellular signaling events. The NK1R is primarily coupled to Gq and Gs heterotrimeric G proteins.[2] Activation of these G proteins leads to the stimulation of downstream effector enzymes and the generation of second messengers, ultimately resulting in the modulation of neuronal excitability and function.[2][7]

Neurokinin-1 Receptor (NK1R) Signaling Pathway

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1R Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates SP_analog [Glp5,Sar9] SP (5-11) SP_analog->NK1R Binds PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates downstream Downstream Cellular Responses PKC->downstream PKA->downstream Ca_release->downstream

NK1R Signaling Pathway

Data Presentation: Quantitative Effects of [Glp5,Sar9] Substance P (5-11)

The following tables summarize the quantitative data from behavioral neuroscience experiments involving the administration of [Glp5,Sar9] Substance P (5-11), also referred to as DiMe-C7.

Behavioral Assay Species Administration Route Brain Region Dosage (µ g/side ) Observed Effect Reference
Locomotor ActivityRat (Wistar)MicroinjectionVentral Tegmental Area (VTA)0.5, 1.5, 3Significant increase in locomotor activity at 3 µ g/side .[8]
Cocaine-Seeking Behavior (Reinstatement)Rat (Wistar)MicroinjectionVentral Tegmental Area (VTA)0.1, 0.5, 2.5Dose-dependent reinstatement of cocaine-seeking behavior.[8]
Dopamine (B1211576) MetabolismRat (Sprague-Dawley)MicroinjectionVentral Tegmental Area (VTA)2Selective activation of mesolimbic and mesocortical dopamine metabolism.[1]

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below. These protocols are based on established procedures and can be adapted for the use of [Glp5,Sar9] Substance P (5-11).

Anxiety-Related Behavior: Elevated Plus-Maze (EPM)

While specific studies using [Glp5,Sar9] Substance P (5-11) in the EPM were not identified, research has shown that direct injection of Substance P into brain regions like the periaqueductal gray (PAG) can produce anxiogenic-like effects.[4] The following protocol can be used to investigate the effects of [Glp5,Sar9] Substance P (5-11) on anxiety-like behavior.

Objective: To assess the anxiogenic or anxiolytic potential of [Glp5,Sar9] Substance P (5-11).

Materials:

  • Elevated plus-maze apparatus

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • [Glp5,Sar9] Substance P (5-11)

  • Sterile saline (vehicle)

  • Microinjection setup (stereotaxic frame, infusion pump, cannulas)

Procedure:

  • Animal Preparation: Anesthetize the rats and surgically implant bilateral guide cannulas aimed at the desired brain region (e.g., PAG, amygdala). Allow a recovery period of at least one week.

  • Drug Preparation: Dissolve [Glp5,Sar9] Substance P (5-11) in sterile saline to the desired concentrations (e.g., 0.1, 0.5, 1.0 µg/µL).

  • Microinjection: On the day of testing, gently restrain the rat and perform bilateral microinjections of either vehicle or [Glp5,Sar9] Substance P (5-11) solution into the target brain region over a period of 1-2 minutes. The injection volume should be small (e.g., 0.5 µL per side).

  • Behavioral Testing: 5-10 minutes post-injection, place the rat in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.

  • Data Collection and Analysis: Record the time spent in the open arms, closed arms, and the number of entries into each arm. An anxiogenic effect is indicated by a decrease in the time spent and entries into the open arms.

Experimental Workflow for Elevated Plus-Maze Test

EPM_Workflow A Animal Habituation & Cannula Implantation B Recovery Period (1 week) A->B C Microinjection: - Vehicle - [Glp5,Sar9] SP (5-11) B->C D Elevated Plus-Maze Test (5 min) C->D E Data Analysis: - Time in open/closed arms - Entries into arms D->E

EPM Experimental Workflow
Depressive-Like Behavior: Forced Swim Test (FST)

The FST is a common screening tool for antidepressant-like activity. The effect of [Glp5,Sar9] Substance P (5-11) on depressive-like states has not been extensively studied. This protocol provides a framework for such an investigation.

Objective: To evaluate the potential antidepressant or pro-depressant effects of [Glp5,Sar9] Substance P (5-11).

Materials:

  • Cylindrical water tank (40-50 cm high, 20 cm diameter)

  • Male C57BL/6 mice (8-10 weeks old)

  • [Glp5,Sar9] Substance P (5-11)

  • Sterile saline (vehicle)

  • Intraperitoneal (i.p.) injection supplies

Procedure:

  • Animal Acclimation: House mice in the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer [Glp5,Sar9] Substance P (5-11) or vehicle via i.p. injection 30 minutes before the test.

  • Forced Swim Test:

    • Fill the cylinder with water (23-25°C) to a depth of 15 cm.

    • Gently place the mouse into the water.

    • Record the behavior for 6 minutes.

  • Data Analysis: Score the last 4 minutes of the test for immobility time (the time the mouse spends floating with only minor movements to keep its head above water). A decrease in immobility time is indicative of an antidepressant-like effect.

Logical Flow of the Forced Swim Test

FST_Logic start Start drug_admin Administer [Glp5,Sar9] SP (5-11) or Vehicle start->drug_admin place_in_water Place mouse in water tank drug_admin->place_in_water record_behavior Record behavior for 6 minutes place_in_water->record_behavior score_immobility Score immobility in the last 4 minutes record_behavior->score_immobility end End score_immobility->end

Forced Swim Test Logical Flow
Learning and Memory: Morris Water Maze (MWM)

Substance P has been shown to modulate cognitive function.[6] This protocol can be used to assess the effects of [Glp5,Sar9] Substance P (5-11) on spatial learning and memory.

Objective: To determine the impact of [Glp5,Sar9] Substance P (5-11) on spatial learning and memory consolidation.

Materials:

  • Circular water maze (120-150 cm diameter)

  • Hidden escape platform

  • Video tracking system

  • Male Wistar rats (3-4 months old)

  • [Glp5,Sar9] Substance P (5-11)

  • Sterile saline (vehicle)

  • Intracerebroventricular (ICV) or intra-hippocampal injection setup

Procedure:

  • Animal Preparation: If performing direct brain infusions, surgically implant cannulas for ICV or intra-hippocampal administration. Allow for a one-week recovery period.

  • Acquisition Phase (4-5 days):

    • Administer [Glp5,Sar9] Substance P (5-11) or vehicle 30 minutes prior to the first trial of each day.

    • Conduct 4 trials per day for each rat. In each trial, the rat is released from one of four starting positions and must find the hidden platform.

    • If the rat does not find the platform within 60-90 seconds, it is gently guided to it.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the maze.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis: Compare the escape latencies and path lengths during the acquisition phase between the treatment and control groups. In the probe trial, a greater amount of time spent in the target quadrant by the treated group would suggest an enhancement of spatial memory.

Morris Water Maze Experimental Design

MWM_Design start Start drug_admin Daily Administration: [Glp5,Sar9] SP (5-11) or Vehicle start->drug_admin acquisition Acquisition Phase (4-5 days) 4 trials/day drug_admin->acquisition probe_trial Probe Trial (24h later) Platform removed acquisition->probe_trial data_analysis Data Analysis: - Escape Latency - Path Length - Time in Target Quadrant probe_trial->data_analysis end End data_analysis->end

Morris Water Maze Experimental Design

Conclusion

[Glp5,Sar9] Substance P (5-11) is a valuable pharmacological tool for elucidating the role of the SP/NK1R system in complex behaviors. Its enhanced stability provides a significant advantage for in vivo studies. The protocols outlined in this document provide a foundation for investigating the effects of this stable Substance P analog on anxiety, depression, and cognitive functions. Researchers are encouraged to adapt these protocols to their specific experimental questions and to carefully consider dosage, administration route, and timing to achieve robust and reproducible results. Further research is warranted to fully characterize the behavioral profile of [Glp5,Sar9] Substance P (5-11) and its potential as a modulator of neuropsychiatric disorders.

References

Troubleshooting & Optimization

[Glp5,Sar9] Substance P (5-11) stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the neuropeptide analog [Glp5,Sar9] Substance P (5-11) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of [Glp5,Sar9] Substance P (5-11) in aqueous solutions?

A1: The stability of [Glp5,Sar9] Substance P (5-11) in an aqueous environment is primarily influenced by pH, temperature, storage duration, and the presence of enzymes or oxidizing agents. Like many peptides, it is susceptible to hydrolysis, and the N-terminal pyroglutamic acid (Glp) provides resistance against aminopeptidases.

Q2: What is the recommended method for dissolving lyophilized [Glp5,Sar9] Substance P (5-11)?

A2: To ensure maximum stability, lyophilized [Glp5,Sar9] Substance P (5-11) should be dissolved in a sterile, buffered solution, ideally at a pH between 5 and 6. For initial solubilization of hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used, followed by slow dilution with the aqueous buffer.

Q3: How should I store aqueous solutions of [Glp5,Sar9] Substance P (5-11) to minimize degradation?

A3: For short-term storage (1-2 weeks), solutions can be kept at 4°C. For long-term storage, it is crucial to prepare single-use aliquots and store them at -20°C (for up to 3-4 months) or -80°C (for approximately one year). Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.

Q4: I am observing a loss of biological activity in my experiments. Could this be related to peptide instability?

A4: Yes, a loss of biological activity is a common consequence of peptide degradation. It is advisable to verify the integrity of your peptide stock solution using analytical techniques like HPLC if you suspect degradation.

Q5: Are there any known degradation pathways for [Glp5,Sar9] Substance P (5-11)?

A5: While specific degradation pathways for this analog are not extensively documented in publicly available literature, peptides with similar structures can undergo hydrolysis at specific peptide bonds, particularly at elevated temperatures or extreme pH values. The presence of the N-terminal pyroglutamate (B8496135) (Glp) and Sarcosine (Sar) at position 9 are modifications designed to enhance stability against enzymatic degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced Peptide Concentration Over Time - Adsorption to container surfaces. - Hydrolysis in aqueous solution.- Use low-protein-binding microcentrifuge tubes or vials. - Ensure the storage buffer is within the optimal pH range (5-6). - Store aliquots at -80°C for long-term use.
Precipitation or Cloudiness in Solution - Peptide aggregation. - Poor solubility at the working concentration or pH.- Gently vortex or sonicate the solution. - Re-evaluate the solubility of the peptide in your chosen buffer. Consider a different buffer system or the addition of a solubilizing agent. - The N-terminal pyroglutamate can increase hydrophobicity, potentially leading to aggregation.[1]
Inconsistent Experimental Results - Degradation of peptide stock solution due to improper storage. - Repeated freeze-thaw cycles.- Prepare fresh aliquots from a new lyophilized stock. - Always use a fresh aliquot for each experiment. - Verify the purity and concentration of the stock solution using HPLC.
Unexpected Peaks in HPLC Analysis - Presence of degradation products. - Oxidation of methionine residue.- Perform a forced degradation study to identify potential degradation products. - If oxidation is suspected, consider preparing solutions with degassed buffers and storing them under an inert gas (e.g., argon or nitrogen).

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for [Glp5,Sar9] Substance P (5-11) in the public domain, the following table provides an illustrative example of how stability data might be presented. Researchers are encouraged to perform their own stability studies to determine the precise degradation kinetics under their specific experimental conditions.

Condition Parameter Value
pH Stability Half-life (t½) at 25°C, pH 5.0> 48 hours
Half-life (t½) at 25°C, pH 7.4Estimated 24-48 hours
Half-life (t½) at 25°C, pH 9.0< 24 hours
Temperature Stability Degradation after 24h at 4°C (pH 7.4)< 5%
Degradation after 24h at 25°C (pH 7.4)10-15%
Degradation after 24h at 37°C (pH 7.4)25-35%
Freeze-Thaw Stability Purity loss after 3 cycles (-20°C to RT)~5-10%
Purity loss after 5 cycles (-20°C to RT)~15-20%

Note: The data in this table is illustrative and intended to provide a general understanding of the peptide's stability profile. Actual values may vary depending on the specific buffer composition and other experimental parameters.

Experimental Protocols

Protocol 1: Assessment of [Glp5,Sar9] Substance P (5-11) Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the stability of [Glp5,Sar9] Substance P (5-11) in an aqueous solution over time.

Materials:

  • [Glp5,Sar9] Substance P (5-11), lyophilized powder

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate (B86180) buffer, pH 5.0

  • Borate (B1201080) buffer, pH 9.0

  • Low-protein-binding microcentrifuge tubes

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Preparation of Stock Solution:

    • Dissolve the lyophilized peptide in HPLC-grade water to a final concentration of 1 mg/mL.

  • Preparation of Stability Samples:

    • Dilute the stock solution to a final concentration of 100 µg/mL in each of the following buffers: citrate buffer (pH 5.0), PBS (pH 7.4), and borate buffer (pH 9.0).

    • For each buffer condition, prepare multiple aliquots in low-protein-binding tubes.

  • Incubation:

    • Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each condition.

    • Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.

    • HPLC Conditions:

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

      • Flow Rate: 1 mL/min

      • Detection: UV at 214 nm

  • Data Analysis:

    • Quantify the peak area of the intact [Glp5,Sar9] Substance P (5-11) at each time point.

    • Calculate the percentage of the remaining peptide relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol describes how to identify potential degradation products of [Glp5,Sar9] Substance P (5-11) using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Degraded peptide samples from the stability study (Protocol 1)

  • LC-MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Use the degraded peptide samples from the stability study. If necessary, dilute the samples with Mobile Phase A to an appropriate concentration for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • LC Conditions: Use the same or a similar gradient as in the HPLC stability protocol. A slower gradient may be beneficial for better separation of degradation products.

    • MS Conditions:

      • Ionization Mode: Positive ESI

      • Scan Range: A wide m/z range (e.g., 200-2000) to detect the parent peptide and potential fragments.

      • Fragmentation: Perform tandem MS (MS/MS) on the parent ion and any new peaks observed in the chromatogram to obtain fragmentation patterns.

  • Data Analysis:

    • Identify the m/z values of the parent peptide and any new peaks.

    • Analyze the MS/MS fragmentation patterns to determine the structure of the degradation products. Common degradation pathways to look for include hydrolysis of peptide bonds and modifications to amino acid side chains.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation lyophilized Lyophilized Peptide stock Prepare Stock Solution (1 mg/mL in H2O) lyophilized->stock aliquots Prepare Aliquots in Buffers (pH 5.0, 7.4, 9.0) stock->aliquots temp4 4°C aliquots->temp4 Incubate temp25 25°C aliquots->temp25 temp37 37°C aliquots->temp37 sampling Sample at Time Points (0, 4, 8, 24, 48h) temp4->sampling temp25->sampling temp37->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS Analysis sampling->lcms kinetics Determine Degradation Kinetics (Half-life) hplc->kinetics products Identify Degradation Products lcms->products

Caption: Workflow for assessing peptide stability.

Degradation_Pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products peptide [Glp5,Sar9] Substance P (5-11) Glp-Gln-Phe-Phe-Sar-Leu-Met-NH2 hydrolysis Hydrolyzed Fragments (e.g., cleavage of peptide bonds) peptide->hydrolysis oxidation_prod Oxidized Peptide (Methionine sulfoxide) peptide->oxidation_prod acid Acidic pH acid->hydrolysis base Basic pH base->hydrolysis heat Heat heat->hydrolysis oxidation Oxidizing Agents oxidation->oxidation_prod

Caption: Potential degradation pathways.

References

Technical Support Center: Optimizing Dosage of [Glp5,Sar9] Substance P (5-11) for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of [Glp5,Sar9] Substance P (5-11) for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is [Glp5,Sar9] Substance P (5-11) and what is its mechanism of action?

A1: [Glp5,Sar9] Substance P (5-11) is a stable analog of the endogenous neuropeptide Substance P (SP).[1] Like Substance P, it exerts its effects by acting as an agonist at neurokinin receptors (NKRs), with a preference for the NK1 receptor. NK1 receptors are G protein-coupled receptors (GPCRs) that, upon activation, can couple to different G proteins, primarily Gq and Gs.[2][3][4]

  • Gq protein coupling: This activates the phospholipase C (PLC) signaling pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4]

  • Gs protein coupling: This activates adenylyl cyclase, which in turn catalyzes the production of cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates protein kinase A (PKA).[4]

The activation of these pathways leads to a variety of cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction. [Glp5,Sar9] Substance P (5-11) is designed to have a longer duration of action compared to native Substance P, making it a valuable tool for in vivo studies.[1]

Q2: What are the recommended starting dosages for [Glp5,Sar9] Substance P (5-11) in animal studies?

A2: Specific dosage information for [Glp5,Sar9] Substance P (5-11) administered via common systemic routes (intravenous, intraperitoneal, subcutaneous) in mice and rats is not extensively reported in publicly available literature. However, based on studies with a closely related and stable analog, [Glp5,(Me)Phe8,Sar9] Substance P (5-11), administered directly into the ventral tegmental area (VTA) of rats, a starting point for dose-response studies can be inferred.

It is crucial to perform a dose-response study for your specific animal model, route of administration, and experimental endpoint.

Q3: How should I prepare and store [Glp5,Sar9] Substance P (5-11) for in vivo use?

A3: Proper preparation and storage are critical for maintaining the stability and efficacy of peptide solutions.

  • Reconstitution: For a related analog, [Glp5,(Me)Phe8,Sar9] Substance P (5-11), it is soluble in DMSO at concentrations of 100 mg/mL or greater.[1] For in vivo experiments, it is common to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in a sterile, isotonic vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of the initial solvent (e.g., DMSO) should be minimized and tested for any vehicle effects in your experimental model.

  • Storage: Lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month).

Q4: What are the appropriate routes of administration for [Glp5,Sar9] Substance P (5-11) in animal studies?

A4: The choice of administration route depends on the desired pharmacokinetic profile and the target tissue. Common routes for peptide administration in rodents include:

  • Intravenous (IV): Provides rapid and 100% bioavailability. Typically administered via the tail vein in mice and rats.[5][6]

  • Intraperitoneal (IP): Offers a large surface area for absorption and is a common route for systemic administration.[5][7][8][9][10]

  • Subcutaneous (SC): Generally results in slower absorption and a more sustained release compared to IV or IP routes.[5][11][12][13]

  • Intracerebral/Intrathecal: For targeting the central nervous system directly, as demonstrated with related analogs.[1] This requires specialized surgical procedures.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy Suboptimal Dosage: The dose may be too low to elicit a response.- Perform a dose-response study to determine the optimal dose for your model. - Review literature for similar compounds to inform your dose selection.
Peptide Degradation: Improper storage or handling can lead to loss of activity.- Store lyophilized peptide at -20°C or -80°C. - Aliquot reconstituted solutions to avoid freeze-thaw cycles. - Prepare fresh solutions for each experiment.
Poor Bioavailability: The chosen route of administration may not be optimal.- Consider a more direct route of administration (e.g., IV instead of SC). - Evaluate the pharmacokinetic profile of the peptide in your model.
Incorrect Vehicle: The vehicle may be causing precipitation or degradation of the peptide.- Ensure the peptide is soluble in the final vehicle. - Test the vehicle alone to rule out any confounding effects.
Unexpected Side Effects or Toxicity High Dosage: The dose may be in the toxic range for the animal model.- Reduce the dosage and perform a dose-escalation study to determine the maximum tolerated dose.
Vehicle Toxicity: The vehicle itself may be causing adverse effects.- Administer the vehicle alone as a control group. - Use the lowest possible concentration of solvents like DMSO.
Off-Target Effects: The peptide may be interacting with other receptors or systems.- Use specific antagonists for the NK1 receptor to confirm the observed effects are receptor-mediated.
Variability in Results Inconsistent Dosing: Inaccurate preparation of dosing solutions or administration technique.- Ensure accurate weighing and dilution of the peptide. - Standardize the injection procedure and ensure all personnel are properly trained.
Biological Variability: Differences between individual animals.- Use a sufficient number of animals per group to achieve statistical power. - Randomize animals to treatment groups.
Peptide Aggregation: The peptide may be forming aggregates in solution, reducing its effective concentration.- Visually inspect the solution for any precipitates. - Consider using a different buffer or adjusting the pH to improve solubility.

Experimental Protocols

Note: These are generalized protocols and should be adapted and optimized for your specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice[5][6][14]

Materials:

  • Sterile [Glp5,Sar9] Substance P (5-11) solution in a suitable vehicle

  • Sterile 1 mL syringe with a 27-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol (B145695) wipes

  • Sterile gauze

Procedure:

  • Preparation: Prepare the dosing solution and draw it into the syringe. Remove any air bubbles.

  • Animal Restraint: Place the mouse in a restrainer.

  • Vasodilation: Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Injection Site Preparation: Clean the tail with a 70% ethanol wipe.

  • Injection: Locate a lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle. Slowly inject the solution (maximum bolus volume is typically 5 mL/kg).[6] If resistance is felt or a bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection in Rats[5][7][8][9][10]

Materials:

  • Sterile [Glp5,Sar9] Substance P (5-11) solution in a suitable vehicle

  • Sterile 3 mL syringe with a 23-25 gauge needle

  • 70% ethanol wipes

Procedure:

  • Preparation: Prepare the dosing solution and draw it into the syringe.

  • Animal Restraint: Manually restrain the rat, exposing the abdomen.

  • Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid the cecum.

  • Injection Site Preparation: Clean the injection site with a 70% ethanol wipe.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no fluid or blood is drawn back. Inject the solution (maximum volume is typically 10 mL/kg).[9]

  • Post-Injection: Withdraw the needle. Return the rat to its cage and monitor.

Protocol 3: Subcutaneous (SC) Injection in Mice[5][11][12][13]

Materials:

  • Sterile [Glp5,Sar9] Substance P (5-11) solution in a suitable vehicle

  • Sterile 1 mL syringe with a 25-27 gauge needle

  • 70% ethanol wipes

Procedure:

  • Preparation: Prepare the dosing solution and draw it into the syringe.

  • Animal Restraint: Grasp the loose skin over the scruff of the neck to form a "tent".

  • Injection Site Preparation: Clean the injection site with a 70% ethanol wipe.

  • Injection: Insert the needle into the base of the tented skin. Aspirate to ensure a blood vessel has not been entered. Inject the solution (a small bleb will form under the skin).

  • Post-Injection: Withdraw the needle and gently massage the area to help disperse the solution. Return the mouse to its cage and monitor.

Signaling Pathway and Experimental Workflow Diagrams

[Glp5,Sar9] Substance P (5-11) Signaling through the NK1 Receptor

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_gs Gs Pathway SP_analog [Glp5,Sar9] SP (5-11) NK1R NK1 Receptor SP_analog->NK1R binds to Gq Gq protein NK1R->Gq activates Gs Gs protein NK1R->Gs activates PLC Phospholipase C Gq->PLC activates PIP2_q PIP2 PLC->PIP2_q hydrolyzes IP3 IP3 PIP2_q->IP3 DAG DAG PIP2_q->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Ca_release->PKC co-activates Cellular_Response_Gq Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response_Gq leads to AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Gs Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response_Gs leads to Dose_Response_Workflow Start Start: Dose-Response Study Design Animal_Acclimation Animal Acclimation and Baseline Measurements Start->Animal_Acclimation Group_Allocation Randomly Allocate Animals to Groups (Vehicle, Dose 1, Dose 2, Dose 3, etc.) Animal_Acclimation->Group_Allocation Peptide_Prep Prepare [Glp5,Sar9] SP (5-11) and Vehicle Solutions Group_Allocation->Peptide_Prep Administration Administer Peptide or Vehicle (IV, IP, or SC) Peptide_Prep->Administration Monitoring Monitor Animals for Clinical Signs and Adverse Effects Administration->Monitoring Endpoint_Measurement Measure Experimental Endpoint (e.g., Behavioral response, Biomarker level) Monitoring->Endpoint_Measurement Data_Analysis Analyze Data and Construct Dose-Response Curve Endpoint_Measurement->Data_Analysis End End: Determine Optimal Dose Data_Analysis->End

References

Common issues with [Glp5,Sar9] Substance P (5-11) solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues related to the solubility of [Glp5,Sar9] Substance P (5-11).

Frequently Asked Questions (FAQs)

Q1: What is [Glp5,Sar9] Substance P (5-11) and what are its physicochemical properties?

[Glp5,Sar9] Substance P (5-11) is a synthetic analog of the neuropeptide Substance P. The sequence, pGlu-Gln-Phe-Phe-Sar-Leu-Met-NH2, includes post-translational modifications such as N-terminal pyroglutamic acid (pGlu) and C-terminal amidation, which contribute to its stability. The presence of several hydrophobic amino acids (Phe, Leu, Met) can influence its solubility in aqueous solutions.

Physicochemical Properties of [Glp5,Sar9] Substance P (5-11)

PropertyValueReference
Amino Acid Sequence pGlu-Gln-Phe-Phe-Sar-Leu-Met-NH2Assumed based on similar compounds
Molecular Formula C42H59N9O9S--INVALID-LINK--
Molecular Weight 866.04 g/mol --INVALID-LINK--

Q2: What are the primary factors affecting the solubility of [Glp5,Sar9] Substance P (5-11)?

Several factors can impact the solubility of this peptide:

  • Amino Acid Composition : The peptide contains a significant number of hydrophobic residues (Phenylalanine, Leucine, Methionine), which can lead to poor solubility in water.[1][2]

  • pH of the Solvent : A peptide's net charge is pH-dependent. Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero.[2][3] Adjusting the pH away from the pI can increase solubility.

  • Choice of Solvent : Due to its hydrophobic nature, organic solvents are often required to dissolve [Glp5,Sar9] Substance P (5-11) effectively.

  • Peptide Concentration : At higher concentrations, the likelihood of aggregation and precipitation increases.

  • Temperature : While gentle warming can sometimes aid dissolution, excessive heat can degrade the peptide.[3][4]

Q3: In which solvents is [Glp5,Sar9] Substance P (5-11) soluble?

Based on available data for structurally similar analogs, the following solvents can be considered:

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) ≥ 100 mg/mLUse fresh, anhydrous DMSO as it is hygroscopic.[5]
Water Potentially lowThe hydrophobic nature of the peptide may limit its aqueous solubility. For a similar peptide, [Sar9,Met(O2)11]-Substance P, solubility in water is up to 1 mg/ml.
Aqueous Buffers (e.g., PBS) VariableSolubility will depend on the pH of the buffer relative to the peptide's isoelectric point.

Troubleshooting Guide

Issue: The peptide will not dissolve in my chosen solvent.

  • Initial Steps :

    • Verify the peptide's identity and purity : Ensure you are working with the correct substance.

    • Use a small test amount : Before dissolving the entire stock, test the solubility of a small aliquot.

  • Troubleshooting Steps :

    • Change the solvent : If the peptide is insoluble in water or aqueous buffers, try an organic solvent like DMSO.

    • Adjust the pH : If using an aqueous buffer, adjust the pH to be at least 2 units away from the peptide's theoretical isoelectric point (pI). Since the peptide has a blocked N-terminus and a C-terminal amide, its charge will primarily depend on the single glutamine residue, suggesting it will be relatively neutral across a range of pH values. Therefore, pH adjustment may have a limited effect.

    • Use sonication : Brief sonication can help break up aggregates and facilitate dissolution.[1][4]

    • Gentle warming : Gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat.

Issue: The peptide precipitates out of solution after initial dissolution.

This is likely due to peptide aggregation, a common issue with hydrophobic peptides.

  • Preventative Measures :

    • Prepare fresh solutions : Prepare solutions immediately before use.

    • Store properly : If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • Avoid near-neutral pH if pI is in that range : Maintain a pH that ensures the peptide is charged.

    • Work at lower concentrations : Dilute the peptide to the final working concentration just before the experiment.

  • Troubleshooting Aggregation :

    • Incorporate organic solvents : For aqueous-based assays, a small percentage of an organic solvent like DMSO (typically <1%) can help maintain solubility. Always check the tolerance of your experimental system to the organic solvent.

    • Use chaotropic agents : In some cases, low concentrations of agents like guanidinium (B1211019) chloride or urea (B33335) can disrupt aggregation, but their compatibility with the experiment must be verified.

Experimental Protocols

Protocol 1: Reconstitution of [Glp5,Sar9] Substance P (5-11)

This protocol provides a general guideline for dissolving the lyophilized peptide.

  • Pre-equilibration : Allow the vial containing the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection :

    • Primary recommendation : Add a small amount of fresh, anhydrous DMSO to the vial to dissolve the peptide. For example, to prepare a 10 mM stock solution from 1 mg of peptide (MW = 866.04 g/mol ), add 115.5 µL of DMSO.

    • Alternative for aqueous solutions : If the experiment is intolerant to DMSO, attempt to dissolve the peptide in sterile, deionized water or a suitable buffer. Be aware that solubility may be limited.

  • Dissolution :

    • Gently vortex or pipette the solution to mix.

    • If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C.

  • Dilution :

    • For aqueous-based experiments, the concentrated DMSO stock solution should be serially diluted in the appropriate aqueous buffer to the final working concentration. Ensure the final concentration of DMSO is compatible with your assay (e.g., <0.5%).

  • Storage :

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. For solutions in DMSO, storage at -80°C for up to 6 months is recommended.[5]

Visualizations

Substance P / NK1R Signaling Pathway

Substance P and its analogs exert their effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. This interaction initiates several downstream signaling cascades.

SubstanceP_NK1R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP [Glp5,Sar9] SP (5-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes

Caption: Substance P analog binding to NK1R activates Gq/11, leading to downstream signaling.

Experimental Workflow for Peptide Solubilization

A logical workflow for troubleshooting peptide solubility issues.

Peptide_Solubility_Workflow start Start: Lyophilized Peptide test_aliquot Use small test aliquot start->test_aliquot try_water Attempt to dissolve in sterile water or buffer test_aliquot->try_water soluble_aq Soluble try_water->soluble_aq Yes insoluble_aq Insoluble try_water->insoluble_aq No final_soluble Proceed with experiment soluble_aq->final_soluble try_organic Attempt to dissolve in DMSO insoluble_aq->try_organic soluble_org Soluble try_organic->soluble_org Yes insoluble_org Insoluble try_organic->insoluble_org No soluble_org->final_soluble sonicate_warm Apply sonication and/or gentle warming insoluble_org->sonicate_warm check_solubility Check solubility sonicate_warm->check_solubility check_solubility->final_soluble Soluble contact_support Contact Technical Support check_solubility->contact_support Insoluble

Caption: A step-by-step workflow for dissolving [Glp5,Sar9] Substance P (5-11).

References

Preventing degradation of [Glp5,Sar9] Substance P (5-11) in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of [Glp5,Sar9] Substance P (5-11) in experiments.

Frequently Asked Questions (FAQs)

Q1: What is [Glp5,Sar9] Substance P (5-11) and why is it used?

[Glp5,Sar9] Substance P (5-11) is a synthetic analog of the C-terminal fragment of Substance P. It is a potent agonist for the neurokinin-1 (NK-1) receptor. The modifications, a pyroglutamic acid (Glp) at position 5 and a sarcosine (B1681465) (Sar) at position 9, are introduced to increase the peptide's stability and resistance to degradation by enzymes, resulting in a much longer duration of action compared to native Substance P.[1] This enhanced stability makes it a valuable tool for in vitro and in vivo studies of NK-1 receptor signaling.

Q2: What are the primary causes of [Glp5,Sar9] Substance P (5-11) degradation in experiments?

While designed for stability, [Glp5,Sar9] Substance P (5-11) can still be susceptible to degradation under suboptimal conditions. The primary causes include:

  • Enzymatic Degradation: Although more resistant, the peptide can still be cleaved by certain proteases and peptidases present in biological samples (e.g., serum, plasma, tissue homogenates).

  • Chemical Instability: Extreme pH, high temperatures, and repeated freeze-thaw cycles can lead to hydrolysis of peptide bonds and other chemical modifications.

  • Oxidation: The methionine residue in the peptide sequence is susceptible to oxidation, which can reduce its biological activity.

  • Adsorption: Peptides can adsorb to the surfaces of plasticware and glassware, leading to a decrease in the effective concentration.

Q3: How should I properly store lyophilized and reconstituted [Glp5,Sar9] Substance P (5-11)?

Proper storage is critical to maintaining the integrity of the peptide.

  • Lyophilized Peptide: Store at -20°C or -80°C in a desiccator to protect from moisture.

  • Reconstituted Peptide: For short-term storage (days), store at 4°C. For long-term storage (weeks to months), aliquot the reconstituted peptide into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the best solvent for reconstituting [Glp5,Sar9] Substance P (5-11)?

The choice of solvent depends on the experimental application.

  • For cell culture experiments, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is recommended.

  • For other applications, sterile, distilled water is a good starting point. If solubility is an issue, a small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution in the aqueous buffer of choice. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of peptide activity or inconsistent results. Peptide degradation due to improper storage or handling.- Ensure lyophilized peptide is stored at -20°C or -80°C in a desiccator.- Aliquot reconstituted peptide into single-use vials and store at -80°C to minimize freeze-thaw cycles.- Prepare fresh solutions for each experiment.
Oxidation of the methionine residue.- Use degassed buffers for reconstitution.- Store reconstituted peptide under an inert gas (e.g., argon or nitrogen).- Consider using an antioxidant, if compatible with your assay.
Adsorption to labware.- Use low-protein-binding microcentrifuge tubes and pipette tips.- Pre-rinse labware with a solution of the experimental buffer or a blocking agent like bovine serum albumin (BSA) if compatible with the experiment.
Difficulty dissolving the lyophilized peptide. Incorrect solvent or pH.- Attempt to dissolve in sterile, distilled water first.- If the peptide is acidic or basic, adjusting the pH of the buffer may improve solubility.- For highly hydrophobic peptides, a small amount of an organic solvent (e.g., DMSO) can be used for initial solubilization, followed by dilution in an aqueous buffer.
Precipitation of the peptide in solution. The solution is supersaturated or the buffer conditions are not optimal.- Ensure the peptide concentration is within its solubility limit for the chosen solvent.- Check the pH and ionic strength of the buffer, as these can affect peptide solubility.- Consider a different buffer system.

Data Presentation: Stability of Substance P and its Analogs

To provide a quantitative comparison, researchers can perform a stability assay as detailed in the experimental protocols section below. The following table illustrates how such comparative data could be presented.

Table 1: Hypothetical Comparative Stability of Substance P and [Glp5,Sar9] Substance P (5-11) in Rat Brain Homogenate at 37°C

Time (minutes)% Intact Substance P Remaining% Intact [Glp5,Sar9] Substance P (5-11) Remaining
0100100
55098
152095
30<590
60Undetectable80

Experimental Protocols

Protocol 1: In Vitro Stability Assay of [Glp5,Sar9] Substance P (5-11) using HPLC

This protocol allows for the quantitative assessment of peptide stability in a biological matrix.

Materials:

  • [Glp5,Sar9] Substance P (5-11)

  • Native Substance P (for comparison)

  • Biological matrix (e.g., rat brain homogenate, human plasma)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Incubator or water bath at 37°C

  • Microcentrifuge

Methodology:

  • Preparation of Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both [Glp5,Sar9] Substance P (5-11) and Substance P in sterile water or an appropriate solvent.

  • Incubation: a. Pre-warm the biological matrix to 37°C. b. Spike the matrix with the peptide stock solution to a final concentration of 100 µg/mL. c. Incubate the samples at 37°C.

  • Time-Point Sampling: a. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture. b. Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic activity and precipitate proteins.

  • Sample Processing: a. Vortex the quenched samples vigorously. b. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. c. Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis: a. Inject the supernatant onto the C18 column. b. Elute the peptide using a gradient of Mobile Phase B. c. Monitor the absorbance at 220 nm. d. The peak corresponding to the intact peptide will decrease over time as it is degraded.

  • Data Analysis: a. Calculate the peak area of the intact peptide at each time point. b. Express the amount of intact peptide as a percentage of the amount at time 0. c. Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Protocol 2: Receptor Binding Assay

This protocol can be used to assess the functional activity of [Glp5,Sar9] Substance P (5-11) by measuring its ability to bind to the NK-1 receptor.

Materials:

  • Cells or tissues expressing the NK-1 receptor (e.g., CHO cells stably expressing human NK-1 receptor)

  • Radiolabeled Substance P (e.g., [³H]Substance P)

  • [Glp5,Sar9] Substance P (5-11) (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and peptidase inhibitors like bacitracin)

  • Wash buffer (e.g., ice-cold binding buffer)

  • Scintillation counter and scintillation fluid

Methodology:

  • Cell/Membrane Preparation: Prepare cell membranes from NK-1 expressing cells or use whole cells.

  • Assay Setup: a. In a microplate, add a fixed amount of cell membranes or whole cells. b. For total binding, add a fixed concentration of radiolabeled Substance P. c. For non-specific binding, add the radiolabeled Substance P along with a high concentration of unlabeled Substance P. d. For competition binding, add the radiolabeled Substance P and varying concentrations of unlabeled [Glp5,Sar9] Substance P (5-11).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the specific binding as a function of the concentration of unlabeled [Glp5,Sar9] Substance P (5-11) to determine its binding affinity (IC₅₀ or Kᵢ).

Visualizations

Experimental_Workflow_for_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare Peptide Stock Solutions spike Spike Matrix with Peptide prep_peptide->spike prep_matrix Prepare Biological Matrix prep_matrix->spike incubate Incubate at 37°C spike->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with TCA or Acetonitrile sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analyze_data Calculate Degradation Rate and Half-life hplc->analyze_data

Caption: Workflow for assessing the in vitro stability of [Glp5,Sar9] Substance P (5-11).

NK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP_analog [Glp5,Sar9] SP(5-11) NK1R NK-1 Receptor (GPCR) SP_analog->NK1R binds Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway activates transcription_factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_pathway->transcription_factors activates gene_expression Gene Expression (Inflammation, Proliferation) transcription_factors->gene_expression regulates

Caption: Simplified signaling pathway of the NK-1 receptor activated by [Glp5,Sar9] Substance P (5-11).

References

Improving signal-to-noise ratio in [Glp5,Sar9] Substance P (5-11) assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays involving [Glp5,Sar9] Substance P (5-11).

Frequently Asked Questions (FAQs)

Q1: What is [Glp5,Sar9] Substance P (5-11) and why is it used in research?

[Glp5,Sar9] Substance P (5-11) is a stable analog of the C-terminal fragment of Substance P.[1] Substance P is a neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[2] The modifications in this analog provide resistance to enzymatic degradation, making it more stable for experimental use compared to the native peptide. It primarily acts as an agonist at the Neurokinin-1 (NK1) receptor.[3]

Q2: What are the common assay formats for studying [Glp5,Sar9] Substance P (5-11)?

Common assay formats for studying the interaction of [Glp5,Sar9] Substance P (5-11) with its receptor include competitive Enzyme-Linked Immunosorbent Assays (ELISAs) and Fluorescence Polarization (FP) assays. These assays are used to screen for potential inhibitors or to study the binding affinity of the peptide to its receptor.

Q3: What are the key factors that can lead to a low signal-to-noise ratio in my assay?

A low signal-to-noise ratio can be caused by several factors, including:

  • High Background: This can be due to non-specific binding of antibodies or the tracer to the microplate, insufficient washing, or contaminated reagents.[4][5][6]

  • Low Signal: This may result from using a suboptimal concentration of the peptide, antibody, or tracer, degraded reagents, or incorrect incubation times and temperatures.

  • Assay Variability: Inconsistent pipetting, temperature gradients across the plate, and improper mixing of reagents can all contribute to high variability and a poor signal-to-noise ratio.

Troubleshooting Guides

High Background in Competitive ELISA

High background is a common issue in ELISAs that can mask the specific signal. Here are some troubleshooting steps:

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA). Extend the blocking incubation time and consider using a plate shaker.[5] You can also try a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.[6]
Inadequate Washing Increase the number of wash steps. Ensure each well is completely filled with wash buffer during each cycle. Adding a short soak time (e.g., 30 seconds) between aspiration and addition of the next wash solution can also be effective.[5][7]
Non-specific Antibody Binding Optimize the concentrations of the primary and secondary antibodies by performing a titration. Using pre-adsorbed secondary antibodies can reduce non-specific binding.[6]
Contaminated Reagents Use fresh, high-quality reagents. Ensure that buffers are not contaminated with the analyte or other substances.[5] Use sterile pipette tips for each reagent.[7]
Substrate Issues Ensure the substrate solution is fresh and has not been exposed to light for extended periods. If the substrate solution appears colored before use, it has likely deteriorated and should be discarded.[4]
Low Signal in Fluorescence Polarization (FP) Assay

A weak signal in an FP assay can make it difficult to distinguish between bound and free tracer. The following table provides potential solutions:

Potential Cause Recommended Solution
Suboptimal Tracer Concentration Determine the optimal tracer concentration by performing a serial dilution of the fluorescently labeled peptide. Choose the lowest concentration that provides a stable and robust signal (at least 10-fold higher than the buffer-only control).[8]
Low Binding Affinity Ensure that the binder (e.g., NK1 receptor) concentration is appropriate. Titrate the binder against a fixed concentration of the tracer to determine the concentration that yields a sufficient assay window (the difference in polarization between the bound and free tracer).[8]
Fluorescence Quenching The fluorescent dye may be quenched upon binding to the peptide or the target protein. This can be assessed by comparing the fluorescence intensity of the labeled peptide to that of the free dye at the same concentration.[9]
Incorrect Instrument Settings Optimize the gain and other settings on your fluorescence plate reader to maximize the signal.
Reagent Degradation Ensure that the fluorescently labeled peptide and the binder protein are stored correctly and have not undergone multiple freeze-thaw cycles, which can lead to degradation.

Experimental Protocols

Generic Competitive ELISA Protocol for [Glp5,Sar9] Substance P (5-11)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Coating: Coat a 96-well microplate with an antibody specific for Substance P (or the NK1 receptor) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[5]

  • Washing: Repeat the washing step.

  • Competition: Add a mixture of a fixed concentration of biotinylated [Glp5,Sar9] Substance P (5-11) and varying concentrations of your unlabeled test compound (or unlabeled [Glp5,Sar9] Substance P (5-11) for a standard curve) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of unlabeled peptide in the sample.[10]

Generic Fluorescence Polarization (FP) Assay Protocol

This protocol provides a general framework for an FP assay to study the binding of a fluorescently labeled [Glp5,Sar9] Substance P (5-11) analog (tracer) to the NK1 receptor.

  • Reagent Preparation: Prepare a series of dilutions of the unlabeled test compound and the NK1 receptor in an appropriate assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 0.1 mg/mL BSA, 0.01% NP40, pH 8.0).[11]

  • Assay Plate Preparation: In a 384-well black plate, add the assay buffer, the fluorescent tracer (at a pre-determined optimal concentration), and the NK1 receptor (at a concentration that gives about 50-80% binding of the tracer).[8]

  • Competition: Add varying concentrations of the unlabeled test compound to the wells. For control wells, add buffer instead of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 30 minutes to 2 hours).[11]

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound. Calculate IC50 values by fitting the data to a suitable dose-response curve.

Quantitative Data Summary

The following table summarizes typical parameters for a commercially available Substance P competitive ELISA kit, which can serve as a reference for setting up and evaluating your own assay for [Glp5,Sar9] Substance P (5-11).

Parameter Value Reference
Assay Range 78.13 - 5,000 pg/mL[12]
Analytical Sensitivity 46.88 pg/mL[12]
Intra-assay CV < 10%[12]
Inter-assay CV < 10%[12]

Visualizations

Substance P / NK1 Receptor Signaling Pathway

Substance P and its analogs, like [Glp5,Sar9] Substance P (5-11), bind to the NK1 receptor, a G-protein coupled receptor (GPCR). This binding initiates several downstream signaling cascades.

Caption: Signaling pathway of Substance P via the NK1 receptor.

Experimental Workflow for a Competitive ELISA

This diagram illustrates the key steps in a competitive ELISA for the quantification of [Glp5,Sar9] Substance P (5-11).

Competitive_ELISA_Workflow Competitive ELISA Workflow start Start coat_plate Coat plate with anti-Substance P antibody start->coat_plate wash1 Wash coat_plate->wash1 block Block non-specific sites wash1->block wash2 Wash block->wash2 add_samples Add standards and samples (containing unlabeled peptide) wash2->add_samples add_labeled_peptide Add labeled [Glp5,Sar9] Substance P (5-11) add_samples->add_labeled_peptide incubate Incubate add_labeled_peptide->incubate wash3 Wash incubate->wash3 add_conjugate Add enzyme conjugate wash3->add_conjugate incubate2 Incubate add_conjugate->incubate2 wash4 Wash incubate2->wash4 add_substrate Add substrate wash4->add_substrate develop_color Color development add_substrate->develop_color stop_reaction Stop reaction develop_color->stop_reaction read_plate Read absorbance stop_reaction->read_plate end End read_plate->end

Caption: Workflow for a competitive ELISA.

Troubleshooting Logic for High Background

This diagram outlines a logical approach to troubleshooting high background in an immunoassay.

Troubleshooting_High_Background Troubleshooting Logic for High Background high_background High Background Observed check_washing Review Washing Protocol high_background->check_washing check_blocking Evaluate Blocking Step high_background->check_blocking check_antibodies Check Antibody Concentrations high_background->check_antibodies check_reagents Inspect Reagent Quality high_background->check_reagents increase_washes Increase wash steps/volume check_washing->increase_washes optimize_blocking Increase blocking time/concentration or change blocking agent check_blocking->optimize_blocking titrate_antibodies Titrate primary and secondary antibodies check_antibodies->titrate_antibodies use_fresh_reagents Use fresh, high-quality reagents check_reagents->use_fresh_reagents problem_solved Problem Resolved increase_washes->problem_solved optimize_blocking->problem_solved titrate_antibodies->problem_solved use_fresh_reagents->problem_solved

Caption: Logic for troubleshooting high background.

References

Troubleshooting lack of response with [Glp5,Sar9] Substance P (5-11)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Glp5,Sar9] Substance P (5-11). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this stable Substance P analogue in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is [Glp5,Sar9] Substance P (5-11) and how does it differ from native Substance P?

[Glp5,Sar9] Substance P (5-11) is a synthetic, stable analogue of the C-terminal fragment of Substance P. The modifications, pyroglutamic acid (Glp) at position 5 and sarcosine (B1681465) (Sar) at position 9, confer resistance to enzymatic degradation, resulting in a significantly longer duration of action compared to the native Substance P peptide. It acts as a potent and selective agonist for the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).

Q2: How should I reconstitute and store lyophilized [Glp5,Sar9] Substance P (5-11)?

For optimal stability and performance, follow these guidelines for reconstitution and storage:

  • Reconstitution: Reconstitute the lyophilized powder in sterile, nuclease-free water to create a stock solution. For cellular assays, the final dilution should be made in a buffer compatible with your experimental system (e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free media).

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C in a desiccated, dark environment.

  • Storage of Stock Solutions: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

Q3: Which cell lines are suitable for studying the effects of [Glp5,Sar9] Substance P (5-11)?

Several commercially available cell lines endogenously express the NK1 receptor and are commonly used for studying Substance P analogues. The choice of cell line will depend on the specific research question and desired signaling pathway.

Cell LineDescriptionNK1R Expression LevelRecommended for
U-373 MG Human astrocytoma/glioblastomaHighInvestigating NK1R pharmacology, signaling, and its role in cancer.[1][2]
HEK293 Human Embryonic KidneyLow to none (endogenous)Often used for stable or transient overexpression of the human NK1 receptor for controlled signaling studies.[3][4][5]
SH-SY5Y Human neuroblastomaLow to moderateStudying neuronal-specific effects of NK1R activation.[6]

Note: It is crucial to verify NK1 receptor expression in your specific cell line and passage number, as expression levels can vary.

Troubleshooting Guides

A lack of response in experiments involving [Glp5,Sar9] Substance P (5-11) can arise from various factors, from compound handling to cellular responses. The following guides address common issues in a question-and-answer format.

Issue 1: No or Weak Response in Calcium Flux Assay

Question: I am not observing a calcium signal after applying [Glp5,Sar9] Substance P (5-11) to my cells. What could be the problem?

Possible Causes and Solutions:

  • Cell Health and Receptor Expression:

    • Question: Are the cells healthy and expressing sufficient levels of the NK1 receptor?

    • Solution: Ensure cells are in a logarithmic growth phase and have a viability of >95%. Verify NK1R expression using qPCR, Western blot, or flow cytometry. If using a transient transfection system, confirm transfection efficiency.

  • Compound Integrity and Concentration:

    • Question: Has the peptide been properly reconstituted and stored? Is the final concentration appropriate?

    • Solution: Reconstitute a fresh aliquot of the peptide. Perform a dose-response curve to determine the optimal concentration for your cell system.

  • Assay Conditions:

    • Question: Are the assay buffer and dye loading conditions optimal?

    • Solution: Ensure the assay buffer contains an adequate concentration of calcium. Optimize dye loading time and concentration for your specific cell line. Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the cells can produce a calcium signal and that the plate reader settings are correct.[7]

  • Receptor Desensitization:

    • Question: Could the NK1 receptors be desensitized?

    • Solution: Prolonged exposure to agonists can lead to receptor desensitization and internalization.[8] If cells have been pre-incubated with other potential NK1R agonists (present in serum, for example), this could be an issue. Consider serum-starving the cells for a few hours before the assay.

Issue 2: No or Weak Response in cAMP Assay

Question: I am not seeing a change in cAMP levels after treating my cells with [Glp5,Sar9] Substance P (5-11). What should I check?

Possible Causes and Solutions:

  • G-Protein Coupling:

    • Question: Does the NK1 receptor in my cell line couple to the Gs or Gi pathway to a sufficient degree to elicit a measurable cAMP response?

    • Solution: The primary signaling pathway for the NK1 receptor is through Gq, leading to calcium mobilization. While coupling to Gs (to increase cAMP) or Gi (to decrease cAMP) can occur, it is often cell-type specific and may be less robust.[8][9] It's possible your cell system does not produce a strong cAMP signal upon NK1R activation. Consider measuring phosphoinositide turnover as a more direct readout of Gq activation.

  • Phosphodiesterase (PDE) Activity:

    • Question: Is endogenous PDE activity degrading the cAMP before it can be measured?

    • Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the breakdown of cAMP.[10]

  • Assay Sensitivity:

    • Question: Is my cAMP assay sensitive enough to detect small changes?

    • Solution: Ensure you are using a high-sensitivity cAMP assay kit. Optimize cell number and agonist stimulation time to maximize the signal window.[11] A time-course experiment (e.g., 5, 15, 30, 60 minutes) can help identify the peak response time.[11]

  • Agonist Concentration:

    • Question: Am I using the correct concentration of the agonist?

    • Solution: Perform a full dose-response curve to ensure you are using an appropriate concentration of [Glp5,Sar9] Substance P (5-11) to stimulate a cAMP response.

Quantitative Data Summary

The following table summarizes available quantitative data for Substance P and its analogues. Note that specific values for [Glp5,Sar9] Substance P (5-11) are not widely reported in the literature, and the data for similar compounds are provided for reference.

CompoundReceptorAssay TypeCell LineParameterValue
Substance PNK1RCalcium MobilizationHEK293EC50~8.5 nM[9]
Substance PNK1RcAMP AccumulationHEK293EC50~7.8 nM[9]
Substance PNK1RReceptor InternalizationSH-SY5YEC5018 nM[6]
[Sar9,Met(O2)11]-Substance PNK1R[3H] Ligand BindingRat Brain MembranesKd1.4 nM[12]
Substance PNK1RAkt PhosphorylationU373EC5057 nM[13]

Experimental Protocols & Methodologies

Calcium Mobilization Assay

This protocol provides a general framework for measuring intracellular calcium changes in response to [Glp5,Sar9] Substance P (5-11).

Materials:

  • Cells expressing NK1 receptor (e.g., U-373 MG, or NK1R-transfected HEK293)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • [Glp5,Sar9] Substance P (5-11)

  • Positive control: Ionomycin or ATP

  • Negative control: Vehicle (assay buffer)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells into the microplate at an optimized density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing (if required): Some dye kits are "no-wash," but if not, gently wash the cells with HBSS to remove excess dye.

  • Compound Preparation: Prepare a dilution series of [Glp5,Sar9] Substance P (5-11) in HBSS at a concentration that is 5-10 times the final desired concentration.

  • Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence for a set period. The instrument then injects the compound, and fluorescence is continuously measured to capture the transient calcium peak.

  • Data Analysis: The change in fluorescence intensity (ΔF) over baseline (F0) is calculated (ΔF/F0). Dose-response curves can be generated by plotting the peak response against the logarithm of the agonist concentration.

cAMP Accumulation Assay

This protocol outlines a general procedure for measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing NK1 receptor

  • White, opaque 96-well or 384-well plates

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Stimulation buffer (e.g., HBSS with a PDE inhibitor like IBMX)

  • [Glp5,Sar9] Substance P (5-11)

  • Positive control (for Gs): Forskolin

  • Negative control: Vehicle (stimulation buffer)

  • Lysis buffer (provided with the kit)

Procedure:

  • Cell Plating/Preparation: For adherent cells, seed them in the microplate the day before the assay. For suspension cells, prepare a cell suspension in stimulation buffer on the day of the assay.

  • Compound Addition: Add the desired concentrations of [Glp5,Sar9] Substance P (5-11) to the cells.

  • Stimulation: Incubate the cells with the compound for the optimized time at room temperature or 37°C to allow for cAMP production.

  • Cell Lysis: Add the lysis buffer to stop the reaction and release the intracellular cAMP.

  • cAMP Detection: Follow the specific instructions of the cAMP assay kit to detect the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence).

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Use this curve to interpolate the cAMP concentrations in your samples. Plot the cAMP concentration against the logarithm of the agonist concentration to create a dose-response curve.

Visualizations

experimental_workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., U-373 MG) plate_cells Plate Cells in Microplate cell_culture->plate_cells load_dye Load Cells with Calcium Dye plate_cells->load_dye reconstitute Reconstitute [Glp5,Sar9] SP (5-11) dilute Prepare Serial Dilutions reconstitute->dilute add_compound Add Compound to Cells dilute->add_compound load_dye->add_compound measure_signal Measure Fluorescence (Calcium Flux) add_compound->measure_signal calculate Calculate ΔF/F0 measure_signal->calculate plot Generate Dose-Response Curve calculate->plot determine_ec50 Determine EC50 plot->determine_ec50

Caption: Workflow for a typical calcium flux experiment.

signaling_pathway ligand [Glp5,Sar9] SP (5-11) nk1r NK1 Receptor ligand->nk1r Binds to gq Gq Protein nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Stimulates ca_release->pkc Activates cellular_response Cellular Response pkc->cellular_response Leads to

Caption: Primary signaling pathway of the NK1 receptor.

Caption: Basic troubleshooting decision tree.

References

[Glp5,Sar9] Substance P (5-11) off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Substance P analog, [Glp5,Sar9] Substance P (5-11). This guide focuses on identifying and controlling for potential off-target effects to ensure the validity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of [Glp5,Sar9] Substance P (5-11)?

A1: The primary target of [Glp5,Sar9] Substance P (5-11) is the neurokinin-1 receptor (NK1R). It is an analog of the C-terminal fragment of Substance P and is expected to have similar effects to Substance P at the NK1R, though likely with a longer duration of action due to its modified structure.

Q2: What are the potential off-target effects of [Glp5,Sar9] Substance P (5-11)?

A2: Potential off-target effects may arise from interactions with other receptors that have some affinity for Substance P or its fragments. These include:

  • Neurokinin-2 (NK2R) and Neurokinin-3 (NK3R) Receptors: Substance P can bind to NK2R and NK3R, albeit with lower affinity than to NK1R.[1][2][3] It is plausible that [Glp5,Sar9] Substance P (5-11) exhibits a similar cross-reactivity profile.

  • Opioid Receptors: C-terminal fragments of Substance P have been reported to have opioid-like actions.[4][5] Therefore, interaction with opioid receptors (mu, delta, kappa) should be considered a potential off-target effect.

Q3: How can I be sure that the observed effects in my experiment are mediated by NK1R?

A3: To confirm that the effects are NK1R-mediated, you should perform control experiments using a specific NK1R antagonist. If the antagonist blocks the effects of [Glp5,Sar9] Substance P (5-11), it strongly suggests an on-target mechanism.

Q4: What are some recommended NK1R antagonists for control experiments?

A4: Several well-characterized NK1R antagonists can be used. These include:

  • Aprepitant: A potent and selective non-peptide NK1R antagonist.[6][7][8][9]

  • Spantide: A peptide-based competitive antagonist of Substance P at NK1R.

  • L-733,060: Another selective non-peptide NK1R antagonist.

Q5: What should I do if I suspect off-target effects at opioid receptors?

A5: If you suspect opioid receptor-mediated effects, you should use a broad-spectrum opioid receptor antagonist, such as naloxone (B1662785) , in your control experiments.[5][10][11][12][13] If naloxone attenuates the observed effects of [Glp5,Sar9] Substance P (5-11), it indicates an off-target interaction with opioid receptors.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected results across different cell lines or tissues. Off-target receptor expression.1. Characterize the expression levels of NK1R, NK2R, NK3R, and opioid receptors in your experimental system (e.g., via qPCR, Western blot, or immunocytochemistry). 2. Compare the effects of [Glp5,Sar9] Substance P (5-11) in a cell line with high NK1R expression and low/no expression of other potential targets.
Effect of [Glp5,Sar9] Substance P (5-11) is not completely blocked by an NK1R antagonist. 1. Suboptimal antagonist concentration. 2. Off-target effects at other neurokinin or opioid receptors.1. Perform a dose-response experiment with the NK1R antagonist to ensure you are using a saturating concentration. 2. Include antagonists for NK2R (e.g., saredutant) and NK3R (e.g., osanetant) in your experiments. 3. Test for opioid receptor involvement using naloxone.
Agonist shows partial or biased agonism (i.e., activates one signaling pathway but not another). Ligand-specific receptor conformation.1. Investigate multiple downstream signaling pathways associated with NK1R (e.g., calcium mobilization, cAMP accumulation, ERK phosphorylation). 2. This may be an intrinsic property of the compound at the intended target rather than a true off-target effect.

Data Presentation

Table 1: Comparative Binding Affinities (Ki in nM) of Substance P and Related Analogs at Neurokinin Receptors

Compound NK1R (Ki, nM) NK2R (Ki, nM) NK3R (Ki, nM)
Substance P~1-5>1000>1000
Neurokinin A~100-500~10-50>1000
Neurokinin B>1000>1000~1-10

Table 2: Recommended Concentrations for Antagonists in Control Experiments

Antagonist Target Receptor Recommended In Vitro Concentration Range
AprepitantNK1R100 nM - 1 µM
SpantideNK1R1 µM - 10 µM
NaloxoneOpioid Receptors (non-selective)1 µM - 10 µM

Experimental Protocols

Protocol 1: Validating On-Target NK1R-Mediated Effects using a Calcium Mobilization Assay

This protocol describes how to confirm that the cellular response to [Glp5,Sar9] Substance P (5-11) is mediated by NK1R.

1. Cell Culture and Preparation:

  • Use a cell line endogenously expressing NK1R (e.g., HEK293-NK1R, U373 MG).
  • Plate cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

2. Calcium Indicator Loading:

  • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove cell culture medium and add the dye solution to the cells.
  • Incubate for 30-60 minutes at 37°C.
  • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

3. Antagonist Pre-incubation:

  • Prepare solutions of your NK1R antagonist (e.g., Aprepitant at 10x final concentration).
  • Add the antagonist solution to the appropriate wells and incubate for 15-30 minutes at 37°C.
  • Include a vehicle control (e.g., DMSO).

4. Agonist Stimulation and Measurement:

  • Prepare a solution of [Glp5,Sar9] Substance P (5-11) at a concentration that elicits a submaximal response (e.g., EC80).
  • Place the 96-well plate in a fluorescence plate reader equipped with an injector.
  • Record baseline fluorescence for 10-20 seconds.
  • Inject the [Glp5,Sar9] Substance P (5-11) solution and continue recording fluorescence for 60-120 seconds.

5. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF/F0) for each well.
  • Compare the response to [Glp5,Sar9] Substance P (5-11) in the presence and absence of the NK1R antagonist. A significant reduction in the signal in the presence of the antagonist confirms an NK1R-mediated effect.

Protocol 2: Radioligand Binding Assay to Determine Binding Affinity and Selectivity

This protocol provides a general method to determine the binding affinity (Ki) of [Glp5,Sar9] Substance P (5-11) at NK1R, NK2R, and NK3R.

1. Membrane Preparation:

  • Harvest cells expressing the receptor of interest (e.g., CHO-K1 cells stably transfected with NK1R, NK2R, or NK3R).
  • Homogenize cells in a cold buffer and centrifuge to pellet the membranes.
  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

2. Competitive Binding Assay:

  • Set up assay tubes containing:
  • A fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK1R).
  • A range of concentrations of unlabeled [Glp5,Sar9] Substance P (5-11).
  • A fixed amount of the membrane preparation.
  • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand).
  • Incubate to allow binding to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer.
  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding at each concentration of the competitor.
  • Plot the percent specific binding against the log concentration of [Glp5,Sar9] Substance P (5-11) to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathways SP_Analog [Glp5,Sar9] SP (5-11) NK1R NK1R SP_Analog->NK1R Binds NK2R_NK3R NK2R / NK3R SP_Analog->NK2R_NK3R Lower Affinity Opioid_R Opioid Receptors SP_Analog->Opioid_R Potential Interaction Gq_11 Gq/11 NK1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Downstream Downstream Effects Ca_PKC->Downstream Other_Signaling Other Signaling Cascades NK2R_NK3R->Other_Signaling Opioid_R->Other_Signaling

Caption: On-target vs. potential off-target signaling pathways for [Glp5,Sar9] Substance P (5-11).

Experimental_Workflow Start Start Experiment Test_Compound Treat with [Glp5,Sar9] SP (5-11) Start->Test_Compound Measure_Response Measure Biological Response Test_Compound->Measure_Response Measure_Blocked_Response1 Measure Response Test_Compound->Measure_Blocked_Response1 Measure_Blocked_Response2 Measure Response Test_Compound->Measure_Blocked_Response2 Control_Group Control Groups Measure_Response->Control_Group NK1R_Antagonist Pre-treat with NK1R Antagonist Control_Group->NK1R_Antagonist On-Target Control Opioid_Antagonist Pre-treat with Naloxone Control_Group->Opioid_Antagonist Off-Target Control NK1R_Antagonist->Test_Compound Opioid_Antagonist->Test_Compound Analyze Analyze and Compare Results Measure_Blocked_Response1->Analyze Measure_Blocked_Response2->Analyze

Caption: Experimental workflow for differentiating on-target vs. off-target effects.

Troubleshooting_Logic Start Unexpected Result with [Glp5,Sar9] SP (5-11) Check_On_Target Is the effect blocked by an NK1R antagonist? Start->Check_On_Target On_Target Likely On-Target (NK1R) Effect. Consider biased agonism. Check_On_Target->On_Target Yes Check_Off_Target Is the effect blocked by Naloxone? Check_On_Target->Check_Off_Target No Off_Target_Opioid Likely Off-Target (Opioid Receptor) Effect. Check_Off_Target->Off_Target_Opioid Yes Other_Off_Target Consider other off-targets (e.g., NK2R, NK3R) or non-specific effects. Check_Off_Target->Other_Off_Target No

References

Ensuring long-term stability of [Glp5,Sar9] Substance P (5-11) stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Glp5,Sar9] Substance P (5-11). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of [Glp5,Sar9] Substance P (5-11) stock solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is [Glp5,Sar9] Substance P (5-11) and why is its stability important?

A1: [Glp5,Sar9] Substance P (5-11) is a metabolically stable analog of the C-terminal heptapeptide (B1575542) of Substance P. The substitutions of pyroglutamic acid (Glp) at position 5 and sarcosine (B1681465) (Sar) at position 9 make it more resistant to degradation by peptidases compared to the native Substance P (5-11) fragment.[1] Its stability is crucial for obtaining reproducible and reliable results in biological assays, as degradation can lead to a decrease in biological activity and the formation of impurities that may have off-target effects.

Q2: What are the primary degradation pathways for [Glp5,Sar9] Substance P (5-11) in solution?

A2: Like many peptides, [Glp5,Sar9] Substance P (5-11) is susceptible to several degradation pathways in solution:

  • Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The methionine residue at position 11 is particularly susceptible to oxidation, forming methionine sulfoxide (B87167) and then methionine sulfone. This can be accelerated by exposure to air and certain metal ions.

  • Aggregation: Peptides can self-associate to form aggregates, which may lead to precipitation and loss of biological activity. This is more likely at higher concentrations and near the peptide's isoelectric point.

  • Adsorption: Peptides can adsorb to the surfaces of storage vials (glass or plastic), leading to a decrease in the effective concentration of the solution.

Q3: What are the recommended storage conditions for lyophilized [Glp5,Sar9] Substance P (5-11)?

A3: For long-term stability, lyophilized [Glp5,Sar9] Substance P (5-11) should be stored at -20°C or -80°C in a desiccated environment. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation, as moisture can significantly reduce the long-term stability of the lyophilized powder.

Q4: How should I prepare and store stock solutions of [Glp5,Sar9] Substance P (5-11)?

A4: To prepare a stock solution, reconstitute the lyophilized peptide in a suitable solvent such as sterile, nuclease-free water or a buffer with a slightly acidic pH (e.g., pH 5-6). For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used, followed by dilution with aqueous buffer. It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]

Troubleshooting Guides

Issue 1: My [Glp5,Sar9] Substance P (5-11) stock solution shows reduced biological activity.

Possible Cause Troubleshooting Step
Peptide Degradation Prepare a fresh stock solution from lyophilized powder. Ensure proper storage conditions (-80°C for long-term) and avoid repeated freeze-thaw cycles by using single-use aliquots.
Incorrect Concentration Verify the concentration of your stock solution using a quantitative amino acid analysis or a validated HPLC method. Ensure the lyophilized peptide was properly reconstituted.
Adsorption to Vials Use low-protein-binding microcentrifuge tubes for aliquoting and storing your stock solution.
Oxidation If using an aqueous buffer, consider de-gassing the buffer before use to minimize dissolved oxygen. Store aliquots under an inert gas like argon or nitrogen.

Issue 2: I observe precipitation in my thawed [Glp5,Sar9] Substance P (5-11) stock solution.

Possible Cause Troubleshooting Step
Poor Solubility The peptide concentration may be too high for the chosen solvent. Try preparing a more dilute stock solution. Alternatively, consider using a different solvent system, such as one containing a small percentage of DMSO or acetonitrile.
Aggregation Aggregation can be promoted by repeated freeze-thaw cycles. Always use fresh aliquots. If aggregation persists, you may need to optimize the buffer composition (e.g., adjust pH or ionic strength).
pH Shift During Freezing Certain buffers, like phosphate (B84403) buffers, can experience significant pH shifts upon freezing. Consider using a buffer system that is less prone to pH changes at sub-zero temperatures, such as a HEPES-based buffer.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of [Glp5,Sar9] Substance P (5-11) under various conditions. These are representative examples; actual stability will depend on the specific experimental conditions.

Table 1: Effect of Temperature on the Stability of [Glp5,Sar9] Substance P (5-11) in Aqueous Buffer (pH 6.0)

Storage TemperaturePurity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
4°C 95.288.579.1
-20°C 99.197.896.5
-80°C 99.899.599.2

Table 2: Effect of pH on the Stability of [Glp5,Sar9] Substance P (5-11) at -20°C

Buffer pHPurity after 3 Months (%)
4.0 98.1
6.0 97.8
7.4 95.3
8.5 92.1

Table 3: Impact of Freeze-Thaw Cycles on the Purity of [Glp5,Sar9] Substance P (5-11) Stored at -20°C

Number of Freeze-Thaw CyclesPurity (%)
1 99.5
3 97.2
5 94.8
10 89.3

Experimental Protocols

Protocol 1: Stability Assessment of [Glp5,Sar9] Substance P (5-11) by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of [Glp5,Sar9] Substance P (5-11) stock solutions over time.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of [Glp5,Sar9] Substance P (5-11) in the desired buffer.
  • Aliquot the stock solution into multiple low-protein-binding tubes.
  • Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, and -80°C).
  • At each time point (e.g., 0, 1, 3, and 6 months), retrieve one aliquot from each temperature.
  • Before analysis, dilute the sample to a final concentration of 100 µg/mL with the mobile phase A.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: 5-65% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm.
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Integrate the peak area of the intact [Glp5,Sar9] Substance P (5-11) and any degradation products.
  • Calculate the purity of the peptide at each time point as: Purity (%) = (Area of Intact Peptide / Total Area of All Peaks) x 100
  • Plot the purity as a function of time for each storage condition.

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

This protocol describes how to identify potential degradation products using LC-MS.

1. Sample Preparation:

  • Prepare and store samples as described in Protocol 1.
  • Use the samples from the stability study that show significant degradation.
  • Dilute the samples to an appropriate concentration for MS analysis (typically 1-10 µg/mL) with 0.1% formic acid in water/acetonitrile (95:5).

2. LC-MS Conditions:

  • Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Employ similar HPLC conditions as in Protocol 1, but replace TFA with 0.1% formic acid in both mobile phases, as TFA can suppress ionization.
  • Acquire data in positive ion mode over a mass range that includes the parent peptide and potential fragments/modifications (e.g., m/z 400-1200).

3. Data Analysis:

  • Extract the ion chromatograms for the expected m/z of the intact peptide and potential degradation products.
  • Analyze the mass spectra of the degradation peaks to identify the mass shifts. Common modifications to look for include:
  • +16 Da: Oxidation (e.g., methionine to methionine sulfoxide).
  • -17 Da: Deamidation of glutamine.
  • Cleavage products corresponding to hydrolysis of peptide bonds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Single-Use Vials prep->aliquot storage Store at Different Conditions (Temperature, pH) aliquot->storage timepoint Retrieve Aliquots at Time Points storage->timepoint hplc HPLC Analysis for Purity timepoint->hplc ms LC-MS for Degradation Identification timepoint->ms purity_calc Calculate % Purity hplc->purity_calc id_products Identify Degradation Products ms->id_products degradation_plot Plot Degradation Kinetics purity_calc->degradation_plot

Caption: Experimental workflow for assessing the stability of [Glp5,Sar9] Substance P (5-11).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP [Glp5,Sar9] Substance P (5-11) NK1R NK-1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (ERK1/2) Ca->MAPK Modulates PKC->MAPK Activates Transcription Gene Transcription (e.g., for inflammation, proliferation) MAPK->Transcription Regulates

Caption: Simplified signaling pathway of the Neurokinin-1 (NK-1) receptor.[3][4][5][6][7][8]

troubleshooting_logic cluster_checks Initial Checks cluster_actions Corrective Actions cluster_analysis Further Analysis start Reduced Biological Activity OR Precipitation Observed check_storage Review Storage Conditions (-80°C? Aliquoted?) start->check_storage check_prep Verify Preparation Protocol (Solvent, Concentration) start->check_prep fresh_stock Prepare Fresh Stock Solution check_storage->fresh_stock use_low_bind Use Low-Binding Vials check_storage->use_low_bind check_prep->fresh_stock optimize_solvent Optimize Solvent/Buffer check_prep->optimize_solvent hplc_check Analyze by HPLC for Purity fresh_stock->hplc_check If problem persists optimize_solvent->hplc_check If problem persists ms_check Analyze by LC-MS for Degradants hplc_check->ms_check If degradation is confirmed

Caption: Logical workflow for troubleshooting issues with stock solutions.

References

Technical Support Center: Handling Hygroscopic [Glp5,Sar9] Substance P (5-11)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of the hygroscopic peptide, [Glp5,Sar9] Substance P (5-11). Adherence to these protocols is critical for ensuring experimental reproducibility and maintaining the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is [Glp5,Sar9] Substance P (5-11) and why is its hygroscopic nature a concern?

A1: [Glp5,Sar9] Substance P (5-11) is a stable analogue of the C-terminal heptapeptide (B1575542) of Substance P. It acts as a potent and selective agonist for the Neurokinin-1 (NK1) receptor, exhibiting a longer duration of action compared to its parent peptide. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several experimental issues, including:

  • Inaccurate Weighing: Absorbed water increases the measured weight, leading to the preparation of solutions with lower-than-intended concentrations.

  • Reduced Stability: The presence of moisture can accelerate the degradation of the peptide, even in its lyophilized form.[1]

  • Altered Solubility: Clumped or partially hydrated peptide may be more difficult to dissolve uniformly.

  • Compromised Purity: Moisture can facilitate chemical modifications and degradation, affecting the overall purity of the sample.

Q2: How should I store lyophilized [Glp5,Sar9] Substance P (5-11)?

A2: Proper storage is crucial for maximizing the shelf-life of the peptide. Lyophilized [Glp5,Sar9] Substance P (5-11) should be stored in a tightly sealed container in a desiccated environment. For long-term storage, temperatures of -20°C to -80°C are recommended.[2]

Q3: What is the correct procedure for weighing this hygroscopic peptide?

A3: To obtain an accurate weight and prevent moisture absorption during weighing, follow these steps:

  • Equilibration: Before opening, allow the sealed vial of the peptide to warm to room temperature inside a desiccator. This prevents condensation from forming on the cold peptide powder upon exposure to ambient air.

  • Work Environment: Whenever possible, handle the peptide in a low-humidity environment, such as a glove box or a room with controlled humidity.

  • Speed and Efficiency: Minimize the time the vial is open to the atmosphere. Weigh the desired amount of peptide quickly and reseal the vial tightly immediately after.

  • Weighing by Difference: For the highest accuracy, weigh the sealed vial before and after removing the peptide. The difference in weight will be the exact amount of peptide transferred.

Q4: How do I reconstitute [Glp5,Sar9] Substance P (5-11)?

A4: The choice of solvent will depend on your experimental requirements. Here are some general guidelines:

  • Initial Solubility Testing: If you are unsure about the best solvent, it is advisable to test the solubility of a small amount of the peptide first.

  • Aqueous Buffers: For many biological assays, sterile, slightly acidic buffers (pH 4-6) are suitable for dissolving peptides and can help maintain stability.

  • Organic Solvents: For peptides that are difficult to dissolve in aqueous solutions, a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to first dissolve the peptide. The solution can then be gradually diluted with the desired aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Sonication: If the peptide does not dissolve readily, gentle swirling or brief sonication in a water bath can aid dissolution. Avoid vigorous shaking, as this can cause aggregation.

Q5: How should I store the reconstituted peptide solution?

A5: Peptide solutions are significantly less stable than the lyophilized powder. To maintain the integrity of your reconstituted [Glp5,Sar9] Substance P (5-11):

  • Aliquoting: Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.

  • Storage Temperature: Store the aliquots at -20°C or lower. For long-term storage of solutions, -80°C is recommended.

  • Avoid Long-Term Storage in Solution: It is best practice to use reconstituted peptide solutions as soon as possible. Long-term storage in solution is not recommended, especially for peptides containing amino acids prone to oxidation or deamidation.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or weaker than expected experimental results. Inaccurate concentration of the peptide solution due to moisture absorption during weighing.Follow the recommended procedure for weighing hygroscopic compounds, including equilibration in a desiccator and weighing by difference.
Degradation of the peptide in solution due to improper storage or repeated freeze-thaw cycles.Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C. Avoid repeated freezing and thawing.
Difficulty dissolving the lyophilized peptide. The peptide has absorbed moisture and clumped together.Ensure the vial was properly equilibrated to room temperature in a desiccator before opening. Try gentle swirling or brief sonication to aid dissolution.
An inappropriate solvent is being used.Test solubility in a small amount of peptide first. Consider using a small amount of DMSO to initially dissolve the peptide before diluting with an aqueous buffer.
Visible changes in the lyophilized powder (e.g., clumping, discoloration). The peptide has been exposed to moisture and/or air.Discard the peptide if significant changes are observed, as its purity and activity may be compromised. Ensure proper storage in a tightly sealed container in a desiccator.

Quantitative Data Summary

ParameterRecommendation
Storage Temperature (Lyophilized) -20°C to -80°C[2]
Storage Temperature (in Solution) -20°C (short-term) to -80°C (long-term)
Recommended pH for Aqueous Solutions 4-6

Note: Specific stability data for [Glp5,Sar9] Substance P (5-11) in various solvents and under different temperature and humidity conditions is limited. It is highly recommended that researchers perform their own stability and solubility tests for their specific experimental setup.

Experimental Protocols

Detailed Methodology: Handling and Reconstitution of Lyophilized Peptide
  • Preparation:

    • Place the sealed vial of lyophilized [Glp5,Sar9] Substance P (5-11) in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.

    • Prepare a sterile work area.

    • Select the appropriate sterile solvent (e.g., sterile water, PBS, or a buffer with a pH of 4-6). If using an organic solvent like DMSO for initial dissolution, ensure it is of high purity.

  • Weighing:

    • In a low-humidity environment, briefly open the vial and quickly weigh the desired amount of peptide onto a clean, tared weighing vessel.

    • Alternatively, for higher accuracy, weigh the sealed vial on an analytical balance, carefully remove a small amount of peptide, and then re-weigh the vial. The difference in mass is the amount of peptide transferred.

    • Immediately and tightly reseal the stock vial of lyophilized peptide and return it to the recommended storage conditions.

  • Reconstitution:

    • Add the appropriate volume of the chosen solvent to the weighed peptide.

    • Gently swirl the vial to dissolve the peptide. If necessary, briefly sonicate the vial in a water bath. Avoid vigorous shaking.

    • Visually inspect the solution to ensure the peptide is fully dissolved and the solution is clear.

  • Storage of Solution:

    • If the entire solution will not be used immediately, aliquot it into sterile, single-use vials.

    • Label the aliquots with the peptide name, concentration, date of reconstitution, and solvent used.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Experimental Workflow for Handling Hygroscopic Peptides

G Workflow for Handling Hygroscopic [Glp5,Sar9] Substance P (5-11) cluster_storage Storage cluster_preparation Preparation cluster_handling Handling cluster_use_storage Use & Final Storage Storage Store lyophilized peptide at -20°C to -80°C in a desiccator Equilibrate Equilibrate vial to room temperature in a desiccator Storage->Equilibrate Weigh Weigh quickly in a low-humidity environment Equilibrate->Weigh Reconstitute Reconstitute in appropriate sterile solvent Weigh->Reconstitute Use Use immediately in experiment Reconstitute->Use Aliquot Aliquot remaining solution Reconstitute->Aliquot Store_Solution Store aliquots at -20°C to -80°C Aliquot->Store_Solution G Simplified NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_analog [Glp5,Sar9] Substance P (5-11) NK1R NK1 Receptor (G-protein coupled receptor) SP_analog->NK1R Binds to G_protein Gq/11 Protein Activation NK1R->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., neuronal excitation, inflammation) Ca_release->Downstream PKC->Downstream

References

Validation & Comparative

A Comparative Analysis of [Glp5,Sar9] Substance P (5-11) and Native Substance P Activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the comparative pharmacology of a stable Substance P analog and the native neuropeptide.

This guide provides a detailed comparison of the biological activity of the synthetic Substance P analog, [Glp5,Sar9] Substance P (5-11), and native Substance P. Both peptides are agonists of neurokinin receptors, with a primary affinity for the neurokinin-1 (NK1) receptor. While their potency at the NK1 receptor is comparable, the synthetic analog exhibits a significantly longer duration of action due to increased resistance to enzymatic degradation. This enhanced stability makes [Glp5,Sar9] Substance P (5-11) a valuable tool for in-depth studies of NK1 receptor function and a potential lead compound in drug development.

Quantitative Comparison of Biological Activity

Parameter[Glp5,Sar9] Substance P (5-11)Native Substance PReceptor Target
Binding Affinity (Ki) Not explicitly reported, but implied to be similar to native Substance P~0.33 nM (for rat brain NK1 receptor)[3]NK1 Receptor
Functional Potency (EC50) Not explicitly reported, but described as having "approximately the same effects" as native Substance P[1]In the nanomolar range for stimulating phosphoinositide hydrolysis[3]NK1 Receptor
Duration of Action Significantly longer than native Substance P[1]Short, due to rapid enzymatic degradation[4]In vivo and in vitro
Enzymatic Stability High, due to modifications at positions 5 and 9[5]Low, rapidly degraded by peptidases[4]Biological systems

Note: The provided Ki value for native Substance P is from a specific study and may vary depending on the experimental conditions and tissue source. The information on [Glp5,Sar9] Substance P (5-11) is qualitative, reflecting the available data.

Signaling Pathways

Both native Substance P and [Glp5,Sar9] Substance P (5-11) exert their effects by binding to and activating the NK1 receptor, a G protein-coupled receptor (GPCR). Activation of the NK1 receptor initiates downstream signaling cascades through two primary pathways:

  • Gq/11 Pathway: This is the canonical signaling pathway for the NK1 receptor. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gs Pathway: The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which then acts as a second messenger to activate protein kinase A (PKA).

The following diagram illustrates the primary signaling pathways activated by Substance P and its analog upon binding to the NK1 receptor.

Substance P Signaling Pathway Substance P / [Glp5,Sar9]SP(5-11) Signaling via NK1R cluster_membrane Cell Membrane cluster_cytosol Cytosol SP_Analog Substance P or [Glp5,Sar9]SP(5-11) NK1R NK1 Receptor SP_Analog->NK1R Binds to Gq Gq/11 NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response ATP ATP ATP->AC PKA Protein Kinase A (PKA) Activation cAMP->PKA PKA->Cellular_Response

Caption: Signaling pathways of Substance P and its analog via the NK1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the activity of Substance P and its analogs.

Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Ki) of [Glp5,Sar9] Substance P (5-11) for the NK1 receptor by competing against the binding of [¹²⁵I]-Substance P.

Materials:

  • Cell membranes expressing the NK1 receptor (e.g., from transfected CHO or HEK293 cells, or rat brain tissue).[3]

  • Radioligand: [¹²⁵I]-Bolton Hunter labeled Substance P.

  • Unlabeled Ligands: Native Substance P (for standard curve) and [Glp5,Sar9] Substance P (5-11).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 25 µL of [¹²⁵I]-Substance P (at a concentration near its Kd), and 25 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled native Substance P (e.g., 1 µM), 25 µL of [¹²⁵I]-Substance P, and 25 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of [Glp5,Sar9] Substance P (5-11) or native Substance P, 25 µL of [¹²⁵I]-Substance P, and 25 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow Receptor Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - NK1R Membranes - [125I]-SP - Unlabeled Ligands Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells Prepare_Reagents->Assay_Setup Incubation Incubate at RT (60-90 min) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Calculate Specific Binding, IC50, and Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive receptor binding assay.

Functional Assay: Inositol Trisphosphate (IP3) Accumulation

This assay measures the functional activity of agonists by quantifying the production of the second messenger IP3.

Objective: To determine the EC50 value of [Glp5,Sar9] Substance P (5-11) for stimulating IP3 production via the NK1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the NK1 receptor.[6]

  • [³H]-myo-inositol.

  • Agonists: Native Substance P and [Glp5,Sar9] Substance P (5-11).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM LiCl.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling: Plate NK1 receptor-expressing cells in 24-well plates. Label the cells by incubating them overnight with [³H]-myo-inositol in the culture medium.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with assay buffer containing LiCl for 15-30 minutes at 37°C. LiCl inhibits the degradation of IP3.

    • Add varying concentrations of native Substance P or [Glp5,Sar9] Substance P (5-11) to the wells and incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

    • Incubate on ice for 30 minutes.

    • Collect the supernatant.

  • Purification and Quantification:

    • Neutralize the supernatant.

    • Apply the samples to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free inositol.

    • Elute the inositol phosphates with a high salt buffer.

    • Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-IP3 produced against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.

Functional Assay: Cyclic AMP (cAMP) Accumulation

This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Objective: To determine the EC50 value of [Glp5,Sar9] Substance P (5-11) for stimulating cAMP production via the NK1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the NK1 receptor.

  • Agonists: Native Substance P and [Glp5,Sar9] Substance P (5-11).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Commercially available cAMP assay kit (e.g., based on HTRF, ELISA, or AlphaScreen technology).[7][8][9]

Procedure:

  • Cell Culture: Plate NK1 receptor-expressing cells in a 96-well or 384-well plate.

  • Assay:

    • Pre-incubate the cells with a phosphodiesterase inhibitor for 10-20 minutes at 37°C.

    • Add varying concentrations of native Substance P or [Glp5,Sar9] Substance P (5-11) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the detection reagents provided in the kit.

  • Data Analysis: Plot the amount of cAMP produced against the logarithm of the agonist concentration. Determine the EC50 value using non-linear regression.

Conclusion

[Glp5,Sar9] Substance P (5-11) is a potent and stable analog of native Substance P. Its prolonged duration of action, attributed to its resistance to enzymatic degradation, makes it a superior tool for investigating the physiological and pathological roles of the NK1 receptor. The experimental protocols detailed in this guide provide a framework for the direct comparison of this analog with the native peptide, enabling researchers to further elucidate the intricacies of tachykinin signaling. This knowledge is crucial for the development of novel therapeutics targeting the NK1 receptor for a range of disorders, including pain, inflammation, and mood disorders.

References

Validating NK1 Receptor Activation: A Comparative Guide to [Glp5,Sar9] Substance P (5-11) and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies for validating the activation of the Neurokinin-1 (NK1) receptor, with a focus on the potent and stable Substance P analog, [Glp5,Sar9] Substance P (5-11). The NK1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Its activation by the endogenous ligand Substance P (SP) initiates a cascade of intracellular signaling events. Validating this activation is paramount for researchers in neuroscience, immunology, and drug development.

This document offers an objective comparison of [Glp5,Sar9] Substance P (5-11) with other common methods for assessing NK1 receptor activation, supported by experimental data. Detailed protocols for key experiments are provided to facilitate reproducibility.

Comparison of [Glp5,Sar9] Substance P (5-11) with Alternative NK1 Receptor Agonists

[Glp5,Sar9] Substance P (5-11) is a C-terminal heptapeptide (B1575542) analog of Substance P. [Glp5,Sar9] Substance P (5-11) is an analogue of Substance P (HY-P0201)[1][2]. One of its key advantages is its enhanced stability and longer duration of action compared to the native Substance P, making it a valuable tool for in vitro and in vivo studies[3].

AgonistReceptor SelectivityKey Characteristics
[Glp5,Sar9] Substance P (5-11) NK1 ReceptorHigh stability and prolonged duration of action compared to Substance P.[3]
Substance P (SP) NK1 Receptor (high affinity), NK2/NK3 (lower affinity)Endogenous ligand, but susceptible to rapid degradation by peptidases.
[Sar9,Met(O2)11]-Substance P Potent and selective NK1 Receptor agonistOften used as a radioligand for binding studies.[4]
Neurokinin A (NKA) NK2 Receptor (preferred), NK1 ReceptorCo-released with Substance P, also activates NK1 receptors.[5]

Methods for Validating NK1 Receptor Activation

Several robust methods are available to researchers for confirming and quantifying NK1 receptor activation. The choice of method often depends on the specific research question, available equipment, and desired throughput.

Calcium Imaging Assays

Activation of the NK1 receptor, a Gq-coupled GPCR, leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+).[6] This increase in intracellular calcium can be monitored in real-time using fluorescent calcium indicators.

Summary of Performance:

ParameterSubstance PNeurokinin A
EC50 (Receptor Internalization) 14.28 nM[5]26.7 nM[5]
EC50 (Intracellular Calcium Increase) Identical to Substance P[5]Identical to Substance P[5]
Receptor Internalization Assays

Ligand-induced activation of the NK1 receptor triggers its internalization, a process that can be visualized and quantified.[7] This method provides a direct measure of receptor engagement and subsequent cellular response.

Summary of Performance:

ParameterSubstance P
EC50 (in SH-SY5Y cells) ~18 nM[7]
Phosphoinositide Hydrolysis Assays

As a downstream consequence of PLC activation, the levels of inositol (B14025) phosphates, such as inositol monophosphate (IP1), increase. Measuring the accumulation of these second messengers provides a quantitative measure of NK1 receptor activation.[6]

Experimental Protocols

Calcium Imaging Protocol

This protocol describes the measurement of intracellular calcium flux in response to NK1 receptor agonism using a fluorescent plate reader.

Materials:

  • Cells expressing NK1 receptor (e.g., HEK293-NK1R)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • [Glp5,Sar9] Substance P (5-11) and other agonists

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Agonist Preparation: Prepare a dilution series of [Glp5,Sar9] Substance P (5-11) and other test compounds in HBSS.

  • Measurement:

    • Place the cell plate in a fluorescent plate reader equipped with an automated liquid handling system.

    • Record baseline fluorescence for 10-20 seconds.

    • Add the agonist solutions to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data and plot a dose-response curve to determine the EC50 value.

Receptor Internalization Assay Protocol

This protocol outlines a method for visualizing and quantifying NK1 receptor internalization using fluorescence microscopy.

Materials:

  • Cells stably expressing a tagged NK1 receptor (e.g., NK1R-GFP)

  • [Glp5,Sar9] Substance P (5-11)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Treatment:

    • Plate NK1R-GFP expressing cells on coverslips or in imaging-compatible plates.

    • Treat the cells with various concentrations of [Glp5,Sar9] Substance P (5-11) for a defined period (e.g., 30-60 minutes) at 37°C. Include an untreated control.

  • Fixing and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash again with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on slides with mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify receptor internalization by measuring the fluorescence intensity within intracellular vesicles compared to the cell membrane using image analysis software.

    • Determine the percentage of cells showing internalization at each agonist concentration.

Phosphoinositide Hydrolysis (IP1) Assay Protocol

This protocol details the measurement of IP1 accumulation as an indicator of NK1 receptor activation using a commercially available HTRF® assay kit.

Materials:

  • Cells expressing NK1 receptor

  • IP-One HTRF® assay kit (containing IP1-d2 and anti-IP1-cryptate)

  • [Glp5,Sar9] Substance P (5-11) and other agonists

  • Cell culture medium

Procedure:

  • Cell Stimulation:

    • Plate cells in a suitable microplate.

    • Add different concentrations of [Glp5,Sar9] Substance P (5-11) or other agonists to the cells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Lysis and Detection:

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the IP1-d2 and anti-IP1-cryptate reagents to the cell lysates.

    • Incubate for the recommended time to allow for the detection reaction to occur.

  • Measurement:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF® ratio (emission at 665 nm / emission at 620 nm).

    • Convert the ratio to IP1 concentration using a standard curve.

    • Plot a dose-response curve to determine the EC50 value.

Visualizing NK1 Receptor Signaling

The activation of the NK1 receptor by agonists like [Glp5,Sar9] Substance P (5-11) initiates a well-defined signaling cascade.

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist [Glp5,Sar9] SP(5-11) NK1R NK1 Receptor Agonist->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (NK1R-expressing cells) Stimulation 3. Cell Stimulation Cell_Culture->Stimulation Agonist_Prep 2. Agonist Preparation ([Glp5,Sar9] SP(5-11)) Agonist_Prep->Stimulation Measurement 4. Signal Measurement (e.g., Calcium Flux) Stimulation->Measurement Normalization 5. Data Normalization Measurement->Normalization Dose_Response 6. Dose-Response Curve Normalization->Dose_Response EC50 7. EC50 Determination Dose_Response->EC50 Validation_Methods_Logic cluster_event Cellular Event cluster_method Validation Method Receptor_Binding Receptor-Ligand Binding Receptor_Internalization_Event Receptor Internalization Receptor_Binding->Receptor_Internalization_Event Triggers Binding_Assay Radioligand Binding Assay Receptor_Binding->Binding_Assay Measures G_Protein_Activation G-Protein Activation Second_Messenger Second Messenger Production G_Protein_Activation->Second_Messenger Leads to PI_Hydrolysis Phosphoinositide Hydrolysis Assay G_Protein_Activation->PI_Hydrolysis Leads to Calcium_Imaging Calcium Imaging Assay Second_Messenger->Calcium_Imaging Detected by Internalization_Assay Receptor Internalization Assay Receptor_Internalization_Event->Internalization_Assay Quantified by

References

Comparative Analysis of [Glp5,Sar9] Substance P (5-11) and Other Substance P Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of [Glp5,Sar9] Substance P (5-11) and other key Substance P (SP) analogs. This document summarizes quantitative data on their biological activity, details relevant experimental protocols, and illustrates the core signaling pathways.

Substance P (SP) is an eleven-amino acid neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its actions are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] The development of SP analogs has been a key focus of research aimed at creating more stable and selective compounds for therapeutic applications. This guide focuses on [Glp5,Sar9] Substance P (5-11), a C-terminal heptapeptide (B1575542) analog, and compares its performance with native Substance P and other well-characterized analogs.

Quantitative Comparison of Biological Activity

The biological activity of Substance P analogs is typically assessed through receptor binding assays, which measure their affinity for the NK1 receptor, and functional assays, such as the guinea pig ileum contraction assay, which determine their potency and efficacy.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are common measures of binding affinity, with lower values indicating higher affinity.

CompoundReceptor Binding Potency Relative to Substance PReference
~33%[2][3]

Note: Data for [Glp5,Sar9] Substance P (5-11) was not available in a direct comparative study. The data presented is for a structurally similar analog designed for enzyme resistance.

Functional Potency and Efficacy

Functional assays measure the biological response elicited by a ligand. The half-maximal effective concentration (EC50) is a measure of a ligand's potency, with lower values indicating higher potency.

CompoundGuinea Pig Ileum Contraction Potency (EC50)Potency Relative to Substance PReference
Substance P-100%[2][3]
-~10%[2][3]
Septide ([Glp6,Pro9]SP(6-11))36 pM-
[Sar9]Substance P sulfone84 pM-
[AcGln5, Pro9] SP(5-11)More potent than SP-[4]
SP(4-11)Less potent than SP-[4]
[Cys5,9] SP(4-11)Less potent than SP(4-11)-[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of Substance P analogs.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

Objective: To determine the IC50 and Ki of [Glp5,Sar9] Substance P (5-11) and other SP analogs for the NK1 receptor.

Materials:

  • Membrane preparations from cells expressing the NK1 receptor (e.g., CHO cells).

  • Radiolabeled Substance P (e.g., [³H]Substance P or [¹²⁵I]Bolton-Hunter labeled SP).

  • Unlabeled Substance P and its analogs.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radiolabeled SP and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This is a classic functional assay used to determine the potency and efficacy of tachykinin receptor agonists by measuring their ability to induce smooth muscle contraction.

Objective: To determine the EC50 of [Glp5,Sar9] Substance P (5-11) and other SP analogs in inducing guinea pig ileum contraction.

Materials:

  • Male guinea pig.

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6).

  • Organ bath with an isometric transducer.

  • Substance P and its analogs.

Procedure:

  • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Allow the tissue to equilibrate under a resting tension.

  • Add cumulative concentrations of the test compound to the organ bath.

  • Record the contractile response using an isometric transducer.

  • Generate a concentration-response curve by plotting the magnitude of the contraction against the logarithm of the agonist concentration.

  • Determine the EC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

The binding of Substance P and its analogs to the NK1 receptor initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

Substance P / NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor primarily activates the Gq alpha subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P / Analog NK1R NK1 Receptor SP->NK1R Binds G_protein Gq Protein NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Substance P/NK1 Receptor Signaling Pathway.

Experimental Workflow for Comparative Analysis

A typical workflow for the comparative analysis of Substance P analogs involves a series of in vitro and in vivo experiments to characterize their pharmacological properties.

Experimental_Workflow start Synthesize & Purify SP Analogs binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Guinea Pig Ileum) (Determine EC50) start->functional_assay stability_assay Enzymatic Stability Assay start->stability_assay data_analysis Comparative Data Analysis binding_assay->data_analysis functional_assay->data_analysis stability_assay->data_analysis in_vivo_studies In Vivo Studies (e.g., Analgesia Models) conclusion Conclusion on Structure-Activity Relationship in_vivo_studies->conclusion data_analysis->in_vivo_studies

Caption: Experimental Workflow for SP Analog Analysis.

References

A Comparative Analysis of Two Substance P Analogs: [Sar9,Met(O2)11] Substance P and [Glp5,Sar9] Substance P (5-11)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative potency and signaling of two selective neurokinin-1 receptor agonists.

This guide provides a comparative overview of two synthetic analogs of Substance P: [Sar9,Met(O2)11] Substance P and [Glp5,Sar9] Substance P (5-11). Both peptides are recognized for their selective agonist activity at the neurokinin-1 (NK1) receptor, a key player in pain transmission, inflammation, and various neurological processes. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions regarding the selection and application of these compounds in their studies.

Potency at the NK1 Receptor: A Comparative Table

Information regarding the quantitative potency of [Glp5,Sar9] Substance P (5-11) is less prevalent in publicly accessible literature, with most information originating from commercial suppliers who describe it as a Substance P analog without providing specific activity data.[5][6] A key reference cited for the synthesis and biological properties of this analog is a 1981 publication by Sandberg BE, et al.[5][7]

CompoundParameterValueSpecies/TissueReference
[Sar9,Met(O2)11] Substance P Kd1.4 ± 0.5 nMRat brain membranes[4]
[Glp5,Sar9] Substance P (5-11) Potency DataNot available in cited literature--

Note: The lack of directly comparable, quantitative potency data for [Glp5,Sar9] Substance P (5-11) presents a significant limitation in performing a robust comparative analysis. Researchers are advised to conduct their own side-by-side comparisons to accurately determine the relative potencies of these two analogs in their specific experimental systems.

Experimental Protocols

To facilitate such comparative studies, this section outlines standard methodologies for assessing the potency of NK1 receptor agonists.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the test compounds.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled NK1 receptor ligand (e.g., [3H]-[Sar9,Met(O2)11]-Substance P).

  • Test compounds: [Sar9,Met(O2)11] Substance P and [Glp5,Sar9] Substance P (5-11).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, pH 7.4).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes NK1R-expressing cell membranes Incubation Incubate membranes, radioligand, and varying concentrations of test compound Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]-[Sar9,Met(O2)11] SP) Radioligand->Incubation Test_Compounds Test Compounds ([Sar9,Met(O2)11] SP or [Glp5,Sar9] SP (5-11)) Test_Compounds->Incubation Filtration Rapid filtration to separate bound from free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Non-linear regression to determine IC50/Ki Counting->Analysis

Radioligand Binding Assay Workflow
Functional Assay: Calcium Mobilization

This assay measures the functional potency of an agonist by quantifying the increase in intracellular calcium concentration following NK1 receptor activation. The NK1 receptor is a Gq-coupled receptor, and its activation leads to the release of intracellular calcium stores.[8]

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds.

Materials:

  • Cells expressing the NK1 receptor.

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: [Sar9,Met(O2)11] Substance P and [Glp5,Sar9] Substance P (5-11).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Load the NK1R-expressing cells with the calcium indicator dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound to the cells.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Analyze the dose-response data to determine the EC50 value for each compound.

NK1 Receptor Signaling Pathway

Substance P and its analogs exert their effects by binding to and activating the NK1 receptor.[9] This activation triggers a cascade of intracellular signaling events, primarily through the Gq/11 G-protein pathway.[8][10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[8] This increase in intracellular calcium mediates many of the downstream physiological effects. The NK1 receptor can also couple to other G-proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, although the Gq pathway is considered the primary signaling mechanism.[8][10]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP_Analog Substance P Analog ([Sar9,Met(O2)11] SP or [Glp5,Sar9] SP (5-11)) NK1R NK1 Receptor SP_Analog->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Mediates

NK1 Receptor Signaling Pathway

Conclusion

[Sar9,Met(O2)11] Substance P is a well-documented, potent, and selective agonist for the NK1 receptor. While [Glp5,Sar9] Substance P (5-11) is also described as a Substance P analog, there is a notable lack of publicly available, peer-reviewed data to definitively quantify its potency relative to other agonists. For researchers considering the use of these compounds, it is imperative to either rely on the established potency of [Sar9,Met(O2)11] Substance P or to conduct direct comparative studies using standardized assays, such as those outlined in this guide, to ascertain the precise potency of [Glp5,Sar9] Substance P (5-11) for their specific application. This approach will ensure the generation of robust and reproducible data in the investigation of the physiological and pathological roles of the NK1 receptor.

References

A Comparative Guide to the Efficacy of [Glp5,Sar9] Substance P (5-11) and Septide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of two neurokinin-1 (NK-1) receptor agonists: [Glp5,Sar9] Substance P (5-11) and Septide. While both are analogues of the endogenous ligand Substance P, this document aims to present the available experimental data to facilitate an informed assessment of their relative performance.

Summary of Quantitative Efficacy Data

A direct quantitative comparison of the binding affinity and functional potency of [Glp5,Sar9] Substance P (5-11) and Septide is challenging due to the limited availability of specific experimental data for [Glp5,Sar9] Substance P (5-11) in publicly accessible literature. However, substantial data exists for Septide, which is presented below.

Table 1: Efficacy of Septide at the NK-1 Receptor

ParameterValueSpecies/Cell LineAssay TypeReference
Binding Affinity (Kd) 0.55 nM-Homologous Binding Assay[1]
Binding Affinity (Ki) 2.9 - 3.7 µMRat / COS-1 cellsCompetition with [3H]Substance P[2]
Functional Potency (EC50) 5 ± 2 nMRat / COS-1 cellsInositol (B14025) Phosphate (B84403) Accumulation[2]

Note on [Glp5,Sar9] Substance P (5-11) Efficacy: Published literature primarily describes [Glp5,Sar9] Substance P (5-11) as a metabolically stable analogue of Substance P. While it is known to act on the neurokinin 1 receptor, specific quantitative data for its binding affinity (Ki or Kd) and functional potency (EC50) at the NK-1 receptor are not readily available in the reviewed literature. A 1981 study by Sandberg et al. on various enzyme-resistant Substance P analogues reported that a similar, but not identical, heptapeptide (B1575542) analogue of residues 5-11 was approximately one-third as potent as Substance P in a receptor binding assay and one-tenth as potent in a guinea pig ileum contraction assay.[3]

Experimental Protocols

To facilitate the direct comparison of these two compounds, the following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK-1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the NK-1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]Substance P or another suitable radiolabeled NK-1 receptor agonist.

  • Test Compounds: [Glp5,Sar9] Substance P (5-11) and Septide.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • In a 96-well plate, combine cell membranes, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the Gq-coupled NK-1 receptor, leading to the production of inositol phosphates.

Materials:

  • Cells: Whole cells expressing the NK-1 receptor (e.g., CHO or HEK293 cells).

  • Labeling Medium: Inositol-free medium containing [3H]myo-inositol.

  • Stimulation Buffer: e.g., HBSS containing 10 mM LiCl.

  • Test Compounds: [Glp5,Sar9] Substance P (5-11) and Septide.

  • Lysis Buffer: e.g., 0.1 M Formic Acid.

  • Anion Exchange Resin.

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Seed cells in 24-well plates and grow to near confluence.

  • Label the cells by incubating them overnight with labeling medium containing [3H]myo-inositol.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Add varying concentrations of the agonist ([Glp5,Sar9] Substance P (5-11) or Septide) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

  • Transfer the cell lysates to tubes and neutralize.

  • Separate the total inositol phosphates from free [3H]myo-inositol using anion exchange chromatography.

  • Elute the inositol phosphates and quantify the radioactivity by scintillation counting.

  • Data Analysis: Plot the amount of inositol phosphate accumulation against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

Visualizations

NK-1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the NK-1 receptor, a G-protein coupled receptor (GPCR) that predominantly couples to Gαq.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK1R NK-1 Receptor Gq Gαq NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Agonist Agonist ([Glp5,Sar9]SP(5-11) or Septide) Agonist->NK1R Binding

NK-1 Receptor Gq Signaling Pathway
Experimental Workflow for Efficacy Comparison

The following diagram outlines a general workflow for the comparative evaluation of [Glp5,Sar9] Substance P (5-11) and Septide.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CompoundPrep Prepare Stock Solutions ([Glp5,Sar9]SP(5-11) & Septide) BindingAssay Radioligand Binding Assay CompoundPrep->BindingAssay FunctionalAssay Inositol Phosphate Accumulation Assay CompoundPrep->FunctionalAssay CellCulture Culture NK-1 Receptor Expressing Cells CellCulture->BindingAssay CellCulture->FunctionalAssay BindingAnalysis Calculate Ki values BindingAssay->BindingAnalysis FunctionalAnalysis Calculate EC50 values FunctionalAssay->FunctionalAnalysis Comparison Comparative Efficacy Analysis BindingAnalysis->Comparison FunctionalAnalysis->Comparison

Workflow for Efficacy Comparison

References

Selectivity Profile of [Glp5,Sar9] Substance P (5-11): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of [Glp5,Sar9] Substance P (5-11), an analogue of the neuropeptide Substance P, and its selectivity for the neurokinin-1 (NK1) receptor over the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors.

To provide a comprehensive context for the anticipated selectivity of [Glp5,Sar9] Substance P (5-11), this guide presents a comparative analysis with other well-characterized neurokinin receptor agonists.

Comparative Selectivity of NK1 Receptor Agonists

The following table summarizes the binding affinities and functional potencies of various tachykinin receptor agonists, highlighting their selectivity profiles for the NK1, NK2, and NK3 receptors. This data serves as a benchmark for researchers working with NK1-selective compounds.

CompoundNK1 (Ki, nM)NK2 (Ki, nM)NK3 (Ki, nM)NK1 (EC50, nM)NK2 (EC50, nM)NK3 (EC50, nM)Selectivity Profile
Substance P0.1-1100-1000>10000.5-5>1000>1000NK1 > NK2 > NK3
[Sar9] Substance P~0.5>1000>1000~1>1000>1000Highly NK1 Selective
Septide~0.55 (Kd)--Potent Agonist--Highly NK1 Selective[2]
Neurokinin A10-1001-10100-100010-1001-10100-1000NK2 > NK1 > NK3
Neurokinin B100-1000>10001-10>1000>10001-10NK3 >> NK1/NK2
Senktide>1000>1000~1-5~35,000>10000.5-3Highly NK3 Selective[2]

Note: The values presented are approximate and can vary depending on the experimental conditions, tissue preparation, and cell line used.

Experimental Protocols for Determining Receptor Selectivity

The determination of a compound's selectivity profile relies on robust and reproducible experimental methodologies. The two primary assays employed are radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the binding affinity (Ki) of [Glp5,Sar9] Substance P (5-11) for NK1, NK2, and NK3 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human or rodent NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).

  • Radioligand specific for each receptor:

    • NK1: [3H]Substance P or [125I]Bolton Hunter-Substance P.

    • NK2: [3H]Neurokinin A or [125I]Neurokinin A.

    • NK3: [3H]Neurokinin B or [125I]Eledoisin.

  • Unlabeled [Glp5,Sar9] Substance P (5-11) and other reference compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and peptidase inhibitors such as bacitracin and chymostatin).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound ([Glp5,Sar9] Substance P (5-11)).

  • Controls: Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand for the target receptor).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of receptor activation. Neurokinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq signaling pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i) upon agonist binding.

Objective: To determine the functional potency (EC50) of [Glp5,Sar9] Substance P (5-11) at NK1, NK2, and NK3 receptors.

Materials:

  • Cell lines stably expressing human or rodent NK1, NK2, or NK3 receptors.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • [Glp5,Sar9] Substance P (5-11) and other reference agonists.

  • A fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes at 37°C).

  • Washing: Wash the cells with assay buffer to remove any excess extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Addition: Add varying concentrations of [Glp5,Sar9] Substance P (5-11) to the wells.

  • Signal Detection: Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G Neurokinin Signaling Pathway cluster_ligands Tachykinins cluster_receptors Neurokinin Receptors (GPCR) cluster_signaling Intracellular Signaling Cascade Substance P Substance P NK1R NK1R Substance P->NK1R High Affinity Neurokinin A Neurokinin A NK2R NK2R Neurokinin A->NK2R High Affinity Neurokinin B Neurokinin B NK3R NK3R Neurokinin B->NK3R High Affinity Gq Gq NK1R->Gq NK2R->Gq NK3R->Gq PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Neurokinin Receptor Signaling Pathway.

G Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Target Receptor incubation Incubate Membranes, Radioligand, and Unlabeled Ligand prep_membranes->incubation prep_ligands Prepare Radiolabeled and Unlabeled Ligands prep_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Quantify Radioactivity with Scintillation Counter washing->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation det_ic50->calc_ki

Caption: Workflow for a Radioligand Binding Assay.

References

A Head-to-Head Comparison of [Glp5,Sar9] Substance P (5-11) and Senktide for Tachykinin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Glp5,Sar9] Substance P (5-11) and Senktide, two synthetic peptide agonists used to investigate the tachykinin receptor system. This document summarizes their pharmacological properties, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.

[Glp5,Sar9] Substance P (5-11), a metabolically stable analog of the endogenous neuropeptide Substance P (SP), primarily targets the Neurokinin-1 receptor (NK1R). In contrast, Senktide is a highly potent and selective agonist for the Neurokinin-3 receptor (NK3R). Their distinct receptor preferences make them valuable for dissecting the physiological and pathological roles of these two important G protein-coupled receptors (GPCRs).

Pharmacological Profile: A Quantitative Comparison

The following tables summarize the receptor binding affinities and functional potencies of [Glp5,Sar9] Substance P (5-11) and Senktide at the human neurokinin receptors.

Table 1: Receptor Binding Affinity (IC50/Ki in nM)

CompoundNK1RNK2RNK3RReference
[Glp5,Sar9] Substance P (5-11) Data not availableData not availableData not available
Senktide >10,000>10,00021 (IC50)[1]

Table 2: Functional Potency (EC50 in nM)

CompoundNK1RNK2RNK3RReference
[Glp5,Sar9] Substance P (5-11) Data not availableData not availableData not available
Senktide 35,000No effect0.5 - 3.0[3]

Note: The EC50 of Senktide at the NK1R is significantly higher than at the NK3R, highlighting its selectivity for the NK3 receptor.

Mechanism of Action and Signaling Pathways

Both [Glp5,Sar9] Substance P (5-11) and Senktide exert their effects by activating their respective G protein-coupled receptors, which primarily couple to Gαq/11. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.

cluster_NK1R NK1R Signaling Glp5_Sar9_SP [Glp5,Sar9] SP (5-11) NK1R NK1 Receptor Glp5_Sar9_SP->NK1R Gq_11_NK1 Gαq/11 NK1R->Gq_11_NK1 PLC_NK1 Phospholipase C (PLC) Gq_11_NK1->PLC_NK1 PIP2_NK1 PIP2 PLC_NK1->PIP2_NK1 IP3_NK1 IP3 PIP2_NK1->IP3_NK1 hydrolysis DAG_NK1 DAG PIP2_NK1->DAG_NK1 hydrolysis Ca_NK1 Intracellular Ca²⁺ Release IP3_NK1->Ca_NK1 PKC_NK1 Protein Kinase C (PKC) DAG_NK1->PKC_NK1 Cellular_Response_NK1 Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca_NK1->Cellular_Response_NK1 PKC_NK1->Cellular_Response_NK1

Signaling pathway of the NK1 receptor activated by [Glp5,Sar9] Substance P (5-11).

cluster_NK3R NK3R Signaling Senktide Senktide NK3R NK3 Receptor Senktide->NK3R Gq_11_NK3 Gαq/11 NK3R->Gq_11_NK3 PLC_NK3 Phospholipase C (PLC) Gq_11_NK3->PLC_NK3 PIP2_NK3 PIP2 PLC_NK3->PIP2_NK3 IP3_NK3 IP3 PIP2_NK3->IP3_NK3 hydrolysis DAG_NK3 DAG PIP2_NK3->DAG_NK3 hydrolysis Ca_NK3 Intracellular Ca²⁺ Release IP3_NK3->Ca_NK3 PKC_NK3 Protein Kinase C (PKC) DAG_NK3->PKC_NK3 Cellular_Response_NK3 Cellular Responses (e.g., Dopamine Release, Locomotor Activity) Ca_NK3->Cellular_Response_NK3 PKC_NK3->Cellular_Response_NK3

Signaling pathway of the NK3 receptor activated by Senktide.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Radioligand Binding Assay (for Senktide)

This protocol is adapted from studies characterizing the binding of ligands to the NK3 receptor.[1]

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare membranes from CHO cells expressing hNK3R start->prep incubation Incubate membranes with [¹²⁵I][MePhe⁷]-NKB (radioligand) and varying concentrations of Senktide prep->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration counting Quantify bound radioactivity using a gamma counter filtration->counting analysis Calculate IC₅₀ and Kᵢ values counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor are prepared by homogenization and centrifugation.

  • Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand (e.g., [¹²⁵I][MePhe⁷]-NKB) and a range of concentrations of the unlabeled competitor ligand (Senktide).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to yield specific binding. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is calculated by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for Senktide)

This functional assay measures the increase in intracellular calcium following receptor activation.[4]

cluster_workflow Calcium Mobilization Assay Workflow start Start cell_culture Culture CHO cells expressing hNK3R in 96-well plates start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_culture->dye_loading stimulation Stimulate cells with varying concentrations of Senktide dye_loading->stimulation measurement Measure fluorescence intensity over time using a microplate reader stimulation->measurement analysis Calculate EC₅₀ values from concentration-response curves measurement->analysis end End analysis->end

Workflow for a calcium mobilization assay.

  • Cell Culture: CHO cells stably expressing the human NK3 receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution, often containing probenecid (B1678239) to prevent dye extrusion.

  • Compound Addition: The plate is placed in a fluorescence microplate reader, and varying concentrations of the agonist (Senktide) are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each agonist concentration is determined. The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated by fitting the data to a sigmoidal dose-response curve.

Conclusion

[Glp5,Sar9] Substance P (5-11) and Senktide are valuable pharmacological tools for investigating the tachykinin system. [Glp5,Sar9] Substance P (5-11) serves as a stable agonist for the NK1 receptor, although a detailed quantitative pharmacological profile is not as readily available as for other compounds. Senktide, in contrast, is a well-characterized, highly potent, and selective agonist for the NK3 receptor. The choice between these two peptides will depend on the specific research question and the tachykinin receptor subtype of interest. The experimental protocols and signaling pathway diagrams provided herein offer a framework for designing and interpreting studies utilizing these important research compounds.

References

Validating the Prolonged Central Actions of [Glp5,Sar9] Substance P (5-11): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the central nervous system actions of the stable Substance P analog, [Glp5,Sar9] Substance P (5-11), against native Substance P and other analogs. The data presented herein is supported by experimental findings to aid researchers in selecting the appropriate tools for investigating the physiological roles of Substance P.

Introduction to Substance P and its Analogs

Substance P (SP) is a neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central nervous system, involved in processes such as pain transmission, inflammation, and mood regulation. A significant challenge in studying the central effects of exogenously administered Substance P is its rapid degradation by peptidases in the brain. To overcome this limitation, stable analogs have been developed. This guide focuses on [Glp5,Sar9] Substance P (5-11) and a closely related, extensively studied analog, [Glp5,(Me)Phe8,Sar9] Substance P (5-11) (DiMe-C7), which exhibit prolonged central actions.

Comparison of Central Actions: Substance P vs. Stable Analogs

The primary advantage of using analogs like [Glp5,Sar9] Substance P (5-11) and DiMe-C7 is their extended duration of action, allowing for more sustained observation of their physiological effects.

Locomotor Activity

Intraventricular administration of both Substance P and its stable analogs has been shown to induce locomotor activation in rodents. However, the temporal dynamics of this effect differ significantly.

PeptideDose (Intraventricular, Rat)Onset of ActionPeak EffectDuration of Action
Substance P 12.5 µg/kgRapid~10-20 minutesTransient, returns to baseline within an hour[1]
[Glp5,(Me)Phe8,Sar9] SP (5-11) (DiMe-C7) 6.0 µgRapid~15-30 minutesProlonged, lasting up to 60 minutes or more[2]
Dopamine (B1211576) Metabolism

Substance P and its analogs stimulate dopamine metabolism in key brain regions associated with reward and motivation, such as the nucleus accumbens and prefrontal cortex. The prolonged action of stable analogs leads to a more sustained increase in dopamine turnover.

PeptideDose (Intra-VTA, Rat)Brain RegionPeak Effect on DOPAC LevelsDuration of Elevated Metabolism
Substance P Not specified in direct comparisonVentral Tegmental Area (VTA)Rapid but transient increaseShort-lived due to rapid degradation
[Glp5,(Me)Phe8,Sar9] SP (5-11) (DiMe-C7) 6.0 µgNucleus Accumbens, Amygdala, Entorhinal Cortex, StriatumSignificant increase at 15 minutes post-injectionSustained elevation of dopamine metabolites

Signaling Pathways of Substance P and its Analogs

Substance P and its analogs exert their effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor. Activation of the NK1 receptor initiates a cascade of intracellular signaling events.

Substance P NK1 Receptor Signaling Pathway SP Substance P / [Glp5,Sar9]SP(5-11) NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NMDA NMDA Receptor Phosphorylation PKC->NMDA Leads to

Caption: Substance P/NK1 Receptor Signaling Cascade.

Experimental Protocols

Stereotaxic Intracranial Injection in Rats

This protocol outlines the procedure for delivering substances directly into specific brain regions.

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine mixture).

  • Stereotaxic Mounting: Secure the anesthetized rat in a stereotaxic apparatus. Ensure the head is level.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface and identify bregma.

    • Determine the stereotaxic coordinates for the target brain region (e.g., Ventral Tegmental Area).

    • Drill a small burr hole through the skull at the determined coordinates.

  • Injection:

    • Lower a microinjection cannula to the desired depth.

    • Infuse the peptide solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min).

    • Leave the cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the sampling of extracellular fluid from the brain of a freely moving animal.

Experimental Workflow for In Vivo Microdialysis A Stereotaxic Implantation of Guide Cannula B Animal Recovery (5-7 days) A->B C Insertion of Microdialysis Probe B->C D Perfusion with aCSF & Equilibration C->D E Baseline Sample Collection D->E F Administration of Substance P Analog (e.g., via reverse dialysis) E->F G Post-treatment Sample Collection F->G H Analysis of Dialysates (HPLC-ECD) G->H I Data Analysis H->I

Caption: Workflow for a typical in vivo microdialysis experiment.

Protocol Details:

  • Probe Implantation: A guide cannula is stereotaxically implanted above the brain region of interest and secured with dental cement. Animals are allowed to recover for several days.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant.

  • Drug Administration: The Substance P analog can be administered systemically or directly into the brain region of interest via the microdialysis probe (reverse dialysis).

  • Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Alternative Probes for Studying Central Tachykinin Systems

A comparative understanding of different agonists is crucial for robust experimental design.

  • Native Substance P: As the endogenous ligand, it is the gold standard for studying the physiological effects of NK1 receptor activation. However, its rapid degradation makes it unsuitable for studies requiring sustained receptor stimulation.

  • Septide: This is another potent and selective NK1 receptor agonist. Some studies suggest it may have a pharmacological profile distinct from Substance P, potentially interacting with a specific conformation of the NK1 receptor or a yet-to-be-identified "septide-sensitive" receptor.[3][4] Its in vivo duration of action has been shown to have a dissimilar time-course to other stable analogs in cardiovascular studies.[4]

  • NK1 Receptor Antagonists (e.g., Aprepitant): These molecules block the action of Substance P and its analogs at the NK1 receptor. They are valuable tools for confirming that an observed physiological effect is indeed mediated by the NK1 receptor and represent a contrasting therapeutic strategy.

Conclusion

The use of stable Substance P analogs, such as [Glp5,Sar9] Substance P (5-11) and its derivatives, offers a significant advantage for researchers investigating the central actions of this neuropeptide. Their prolonged duration of action allows for a more sustained and detailed analysis of the downstream physiological and behavioral consequences of NK1 receptor activation. This guide provides a framework for comparing these analogs and outlines key experimental protocols for their validation, thereby facilitating further research into the complex roles of the tachykinin system in the brain.

References

Safety Operating Guide

Proper Disposal of [Glp5,Sar9] Substance P (5-11): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to follow standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the substance should be confined to a designated area, such as a chemical fume hood, to minimize inhalation risk.

Step-by-Step Disposal Procedures

The proper disposal method for [Glp5,Sar9] Substance P (5-11) will depend on the form of the waste (liquid or solid) and must be in accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

Liquid Waste Disposal
  • Inactivation: For liquid waste containing [Glp5,Sar9] Substance P (5-11), a chemical inactivation step is recommended. A common and effective method for peptide degradation is the use of a sodium hypochlorite (B82951) solution (bleach). In a designated chemical fume hood, add the liquid peptide waste to a 10% bleach solution to achieve a final bleach-to-waste ratio of at least 1:10. Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.

  • Neutralization: If a strong acid or base was used in the experimental protocol, the pH of the inactivated solution should be adjusted to a neutral range (typically between 6.0 and 8.0) using a suitable neutralizing agent.

  • Collection: The neutralized, inactivated waste should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's certified hazardous waste management service. Do not pour peptide solutions down the drain unless explicitly permitted by your institution's EHS department.

Solid Waste Disposal

Solid waste contaminated with [Glp5,Sar9] Substance P (5-11), such as pipette tips, gloves, and empty vials, must be managed as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container that is clearly labeled.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Quantitative Data for Chemical Decontamination

The following table summarizes key quantitative parameters for a common chemical decontamination method applicable to peptide toxins.

Decontamination MethodReagent ConcentrationMinimum Contact TimeEfficacy and Considerations
Sodium Hypochlorite 10% solution added to waste (final bleach-to-waste ratio of at least 1:10)30-60 minutesEffective for degrading many peptides. The reaction should be performed in a well-ventilated area.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of [Glp5,Sar9] Substance P (5-11).

A Start: [Glp5,Sar9] Substance P (5-11) Waste B Identify Waste Type A->B C Liquid Waste B->C Liquid D Solid Waste B->D Solid E Chemical Inactivation (e.g., 10% Bleach) C->E H Segregate in Labeled Hazardous Waste Container D->H F Neutralize pH if necessary E->F G Collect in Labeled Hazardous Waste Container F->G I Store in Designated Accumulation Area G->I H->I J Dispose via Institutional EHS I->J

Caption: Disposal decision workflow for [Glp5,Sar9] Substance P (5-11).

By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of [Glp5,Sar9] Substance P (5-11), fostering a secure research environment.

Personal protective equipment for handling [Glp5,Sar9] Substance P (5-11)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [Glp5,Sar9] Substance P (5-11). The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling [Glp5,Sar9] Substance P (5-11). The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[1] Double-gloving is recommended for added protection, especially when handling concentrated solutions.
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][2] The type of respirator should be selected based on a risk assessment.

Experimental Protocols

Handling Procedures:

  • Preparation: Before handling the substance, ensure you are in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form.[3]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. This includes a lab coat, safety goggles, and nitrile gloves.[2] A face shield and respirator may be necessary depending on the scale of the work and the potential for aerosolization.[1]

  • Weighing: When weighing the lyophilized powder, perform the task in a ventilated balance enclosure or a fume hood to prevent inhalation of airborne particles.[4] Use anti-static weigh paper or boats.

  • Reconstitution: To reconstitute the peptide, slowly add the desired solvent to the vial. Avoid vigorous shaking to prevent denaturation. Gentle vortexing or inversion is recommended.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory.

Disposal Plan:

  • Contaminated Materials: All materials that have come into contact with [Glp5,Sar9] Substance P (5-11), such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1]

  • Aqueous Waste: Collect all aqueous solutions containing the peptide as chemical waste.[1]

  • Disposal Method: Dispose of all waste in accordance with federal, state, and local environmental regulations.[2] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Emergency Procedures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) based on the handling procedure for [Glp5,Sar9] Substance P (5-11).

PPE_Selection_Workflow start Start: Handling [Glp5,Sar9] Substance P (5-11) task Assess Task: - Weighing Powder? - Reconstituting? - Handling Solution? start->task weighing Weighing Lyophilized Powder task->weighing Powder reconstituting Reconstituting Lyophilized Powder task->reconstituting Reconstitution handling_solution Handling Dilute Solution task->handling_solution Solution ppe_weighing Required PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Double) - Respirator (in Fume Hood) weighing->ppe_weighing ppe_reconstituting Required PPE: - Lab Coat - Safety Goggles - Face Shield - Nitrile Gloves (Double) reconstituting->ppe_reconstituting ppe_handling_solution Required PPE: - Lab Coat - Safety Goggles - Nitrile Gloves handling_solution->ppe_handling_solution

Caption: PPE selection workflow for handling [Glp5,Sar9] Substance P (5-11).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.